molecular formula C7H7FO2 B1393223 3-Fluoro-5-methoxyphenol CAS No. 850793-25-8

3-Fluoro-5-methoxyphenol

Cat. No.: B1393223
CAS No.: 850793-25-8
M. Wt: 142.13 g/mol
InChI Key: CHSGINYGAPVVLG-UHFFFAOYSA-N
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Description

3-Fluoro-5-methoxyphenol is a useful research compound. Its molecular formula is C7H7FO2 and its molecular weight is 142.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-5-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSGINYGAPVVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680258
Record name 3-Fluoro-5-methoxyphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850793-25-8
Record name 3-Fluoro-5-methoxyphenol
Source EPA DSSTox
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Record name 3-Fluoro-5-methoxyphenol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-methoxyphenol from 1-Fluoro-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the selective mono-demethylation of 1-fluoro-3,5-dimethoxybenzene to synthesize 3-fluoro-5-methoxyphenol, a valuable intermediate in pharmaceutical research.[1] We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the critical safety considerations required when handling the reagents involved.

Introduction: The Significance of Selective Demethylation

The selective cleavage of aryl methyl ethers is a cornerstone of synthetic organic chemistry, particularly in the modification of natural products and the synthesis of complex pharmaceutical intermediates.[2][3][4] While numerous methods exist for the demethylation of aromatic ethers, achieving mono-demethylation in polysubstituted systems presents a significant challenge due to the similar reactivity of multiple methoxy groups.[3][5] The target molecule, this compound, is a key building block in the development of novel therapeutics, including treatments for hepatitis C and as a reverse transcriptase inhibitor.[1]

The conversion of 1-fluoro-3,5-dimethoxybenzene to this compound requires a reagent that can selectively cleave one of the two equivalent methoxy groups. Boron tribromide (BBr₃) has emerged as a highly effective and selective reagent for this transformation, capable of achieving high yields under relatively mild conditions.[2][3]

Reaction Mechanism: The Role of Boron Tribromide

The cleavage of aryl methyl ethers by boron tribromide, a strong Lewis acid, proceeds through a well-elucidated mechanism.[6][7][8] The reaction is initiated by the formation of an adduct between the Lewis acidic boron center of BBr₃ and the Lewis basic oxygen atom of the methoxy group.[7]

Recent density functional theory (DFT) calculations have provided deeper insights into the subsequent steps.[6][9] It is now understood that the initially formed ether adduct can react further. One proposed pathway involves a bimolecular process where a bromide from one ether adduct attacks the methyl group of a second adduct.[7] This is analogous to an Sₙ2 reaction.[7] Another proposed mechanism suggests that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether, forming a triphenoxyborane intermediate before hydrolysis.[6][9]

Regardless of the precise intermediate structures, the key bond cleavage is the C–O bond of the methyl group. Subsequent aqueous workup hydrolyzes the resulting boron-oxygen bond to yield the desired phenol and boric acid.

Diagram of the Proposed Reaction Mechanism

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_workup Workup & Product Formation A 1-Fluoro-3,5-dimethoxybenzene C Lewis Acid-Base Adduct A->C Coordination B Boron Tribromide (BBr₃) B->C D Trialkoxyborane Intermediate C->D Demethylation Cycles E Hydrolysis D->E Aqueous Workup F This compound E->F G Boric Acid & Methyl Bromide E->G

Caption: Proposed reaction pathway for the BBr₃-mediated demethylation.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established literature procedures and is designed for the safe and efficient synthesis of this compound.[1]

Table 1: Reagents and Materials

Reagent/MaterialCAS NumberMolecular FormulaAmountMolar Equiv.
1-Fluoro-3,5-dimethoxybenzene52189-63-6C₈H₉FO₂25 g1.0
Boron Tribromide (1M in DCM)10294-33-4BBr₃176 mL1.1
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂200 mL-
Water, deionized7732-18-5H₂O150 mL-
Sodium Sulfate, anhydrous7757-82-6Na₂SO₄As needed-
Ethyl Acetate141-78-6C₄H₈O₂As needed-
Hexane110-54-3C₆H₁₄As needed-

Procedure:

  • Reaction Setup: Under an inert nitrogen atmosphere, dissolve 1-fluoro-3,5-dimethoxybenzene (25 g, 160 mmol) in anhydrous dichloromethane (200 mL) in a suitable reaction vessel.[1]

  • Cooling: Cool the solution to -15 °C using an appropriate cooling bath (e.g., an ice-salt bath).[1]

  • Addition of BBr₃: Slowly add a 1 M solution of boron tribromide in dichloromethane (176 mL, 176 mmol) to the cooled solution.[1] Maintain the internal temperature below -10 °C during the addition.

  • Reaction Monitoring: Stir the reaction mixture at -15 °C for 1.5 hours.[1] After this period, allow the reaction to warm to room temperature and stir for an additional 10 minutes.[1] Progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture back down to 0 °C in an ice bath.[1] Slowly and carefully quench the reaction by the dropwise addition of deionized water (150 mL).[1] Caution: The quenching process is highly exothermic and will release HBr gas. Ensure adequate ventilation and perform this step in a fume hood.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 100 mL).[1]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of 1%-30% ethyl acetate in hexane to afford the pure this compound.[1]

Expected Yield: Approximately 15 g (67%).[1]

Diagram of the Experimental Workflow

Experimental_Workflow A Dissolve 1-fluoro-3,5-dimethoxybenzene in anhydrous DCM under N₂ B Cool to -15 °C A->B C Slowly add BBr₃ solution B->C D Stir at -15 °C for 1.5h, then warm to RT for 10 min C->D E Cool to 0 °C and quench with H₂O D->E F Extract with DCM E->F G Dry organic layers over Na₂SO₄ F->G H Concentrate under reduced pressure G->H I Purify by column chromatography H->I J Obtain pure this compound I->J

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling: A Critical Imperative

Boron tribromide is a highly corrosive, toxic, and water-reactive substance that must be handled with extreme care.[10][11][12][13][14]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile, are mandatory.[10] Wearing double gloves is recommended.[10]

  • Eye Protection: ANSI-approved safety goggles or a face shield are required.[10]

  • Lab Coat: A flame-resistant lab coat, fully buttoned, must be worn.[10]

  • Attire: Full-length pants and closed-toe shoes are essential.[10]

Handling and Storage:

  • All manipulations involving BBr₃ must be conducted in a properly functioning chemical fume hood.[10]

  • BBr₃ reacts violently with water and moisture, producing toxic gases.[11] Therefore, it must be stored in a cool, dry, and well-ventilated area, away from water and other incompatible substances.[10][12]

  • Containers should be kept tightly closed.[10]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11][12] Seek immediate medical attention.[12][13]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[11][12] Seek immediate medical attention.[12][13]

  • Inhalation: Move the individual to fresh air.[12] If breathing is difficult, administer oxygen. Seek immediate medical attention.[12][13]

  • Spills: Do not attempt to clean up a BBr₃ spill yourself.[11] Evacuate the area and contact emergency personnel.[11]

Characterization of this compound

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) and ether (C-O-C) stretches.

Table 2: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₇H₇FO₂PubChem[15]
Molecular Weight142.13 g/mol PubChem[15]
IUPAC NameThis compoundPubChem[15]
CAS Number850793-25-8PubChem[15]
Conclusion

The selective mono-demethylation of 1-fluoro-3,5-dimethoxybenzene using boron tribromide is a reliable and efficient method for the synthesis of this compound. A thorough understanding of the reaction mechanism, meticulous adherence to the experimental protocol, and stringent safety precautions are paramount for the successful and safe execution of this synthesis. The resulting high-purity product serves as a crucial intermediate for further research and development in the pharmaceutical industry.

References

Introduction: Strategic Importance of Fluorinated Phenols in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Fluoro-5-methoxyphenol

This compound is a substituted aromatic phenol that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. Its strategic importance stems from the unique interplay of its three functional components: the reactive hydroxyl (phenol) group, the methoxy group, and the fluorine atom. The introduction of fluorine into molecular scaffolds is a well-established strategy in drug design to modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights and detailed experimental protocols for its characterization, tailored for researchers, scientists, and drug development professionals.

Molecular and Physicochemical Properties

The foundational characteristics of this compound dictate its behavior in chemical reactions and biological systems. A precise understanding of these properties is paramount for its effective application.

Core Compound Identifiers and Properties

A summary of the key physicochemical data for this compound is presented below. It is important to note that several of these values are computationally predicted and should be confirmed experimentally for critical applications.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 850793-25-8[1][2][3][4][5]
Molecular Formula C₇H₇FO₂[1][6]
Molecular Weight 142.13 g/mol [1]
Appearance White to off-white solid[2]
Boiling Point 222.0 ± 20.0 °C (Predicted)[2]
Density 1.224 ± 0.06 g/cm³ (Predicted)[2]
pKa 8.59 ± 0.10 (Predicted)[2]
XlogP 1.8 (Predicted)[1][6]
Exact Mass 142.04300762 Da[1]
Deeper Dive into Key Properties
  • Acidity (pKa): The predicted pKa of ~8.59 is significantly lower than that of phenol (~9.98), indicating increased acidity.[2] This is an expected outcome of the inductive electron-withdrawing effect of the fluorine atom at the meta-position, which stabilizes the corresponding phenoxide anion. This enhanced acidity is a critical parameter in drug design, as it influences the ionization state of the molecule at physiological pH, thereby affecting solubility, membrane permeability, and receptor binding interactions.

  • Lipophilicity (XlogP): The predicted XlogP value of 1.8 suggests moderate lipophilicity.[1][6] The fluorine atom, while highly electronegative, often increases lipophilicity when substituting a hydrogen atom, a feature frequently exploited to enhance blood-brain barrier penetration or membrane permeability of drug candidates.

  • Solubility: While quantitative solubility data is not widely published, based on its structure—a polar hydroxyl group and a moderately lipophilic aromatic ring—this compound is expected to be sparingly soluble in water and soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate.

Spectroscopic and Analytical Profile

Rigorous structural confirmation and purity assessment are non-negotiable in scientific research. The following section details the expected spectroscopic signatures and a robust analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to reveal distinct signals for the methoxy group, the phenolic hydroxyl group, and the three aromatic protons. The aromatic region will be complex due to proton-proton and proton-fluorine couplings.

    • -OCH₃: A sharp singlet around 3.8 ppm.

    • -OH: A broad singlet whose chemical shift is dependent on concentration and solvent (typically 5-9 ppm).

    • Aromatic Protons (H2, H4, H6): These protons will appear between 6.0 and 7.0 ppm. The fluorine atom at C3 will introduce splitting (J-coupling) to the adjacent protons (H2 and H4), complicating the pattern beyond a simple first-order analysis.

  • ¹³C NMR: The carbon NMR spectrum should show seven distinct signals.

    • -OCH₃: A signal around 55 ppm.

    • Aromatic Carbons: Six signals in the 95-170 ppm range. The carbon directly bonded to fluorine (C3) will exhibit a large one-bond coupling constant (¹JCF ≈ 240-250 Hz), appearing as a doublet. The adjacent carbons (C2 and C4) will show smaller two-bond couplings (²JCF), and C5 will show a three-bond coupling (³JCF). The carbons attached to the oxygen atoms (C1 and C5) will be the most downfield shifted.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present:

  • O-H Stretch: A prominent, broad absorption band in the region of 3200–3600 cm⁻¹.

  • Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch (-OCH₃): Sharp peaks just below 3000 cm⁻¹.

  • Aromatic C=C Stretch: One or more bands in the 1450–1600 cm⁻¹ region.

  • C-O Stretch: Strong bands in the 1000–1300 cm⁻¹ region for both the phenol and methoxy ether linkages.

  • C-F Stretch: A strong, characteristic absorption in the 1000–1400 cm⁻¹ region.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum will show a distinct molecular ion peak (M⁺) at m/z 142. High-resolution mass spectrometry (HRMS) should confirm the elemental composition with a mass corresponding to 142.0430 Da.[1] Predicted collision cross-section (CCS) data can further aid in identification, with the [M+H]⁺ adduct having a predicted CCS of 122.9 Ų.[6]

Experimental Protocols & Workflows

The following protocols represent a self-validating system for the characterization and quality control of this compound.

Workflow for Comprehensive Physicochemical Characterization

The logical flow for analyzing a new batch of this compound ensures that identity, purity, and key physical properties are confirmed before its use in sensitive applications.

G cluster_0 Initial Assessment cluster_1 Purity & Identity Confirmation Sample Sample Receipt Visual Visual Inspection (Color, Form) Sample->Visual MP Melting Point Determination Visual->MP HPLC Purity Analysis (RP-HPLC) MP->HPLC NMR Structural Confirmation (1H, 13C NMR) HPLC->NMR MS Mass Verification (HRMS) NMR->MS IR Functional Group ID (FT-IR) MS->IR Final Data Compilation & Certificate of Analysis IR->Final

Caption: Workflow for Physicochemical Characterization.

Protocol: Purity Determination by Reverse-Phase HPLC

Causality: This method is chosen for its high resolution, sensitivity, and reproducibility in separating the main component from potential impurities. A C18 column is standard for moderately polar compounds.

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in 1 mL of 50:50 Acetonitrile/Water to create a 1 mg/mL stock solution.

  • Chromatographic Run:

    • Inject 5 µL of the sample.

    • Run a gradient elution: Start with 10% B, hold for 1 min; ramp to 95% B over 10 min; hold at 95% B for 2 min; return to 10% B and re-equilibrate for 3 min.

  • Data Analysis:

    • Integrate all peaks. Calculate the purity of the main peak as a percentage of the total peak area. The system is considered valid if a blank injection shows no interfering peaks.

Synthesis and Application Context

Synthetic Route Overview

A common laboratory synthesis involves the selective mono-demethylation of a more accessible precursor, 1-fluoro-3,5-dimethoxybenzene.[2]

  • Rationale: Boron tribromide (BBr₃) is a powerful Lewis acid highly effective for cleaving aryl methyl ethers. By controlling the stoichiometry and temperature (-15 °C), selective removal of one methyl group can be achieved with good yield.[2]

G Reactant 1-Fluoro-3,5-dimethoxybenzene Reagent 1. BBr₃, CH₂Cl₂, -15 °C 2. H₂O Quench Reactant->Reagent Product This compound Reagent->Product

Caption: Synthesis of this compound.

Role in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself, but rather a key intermediate. Its value lies in providing a fluorinated resorcinol-type scaffold.

  • Bioisosteric Replacement: The fluorophenol motif can act as a bioisostere for other functional groups, improving properties without losing biological activity.

  • Metabolic Blocking: The C-F bond is exceptionally strong. Placing fluorine at a site susceptible to metabolic oxidation (e.g., hydroxylation by Cytochrome P450 enzymes) can block this pathway, thereby increasing the compound's half-life and bioavailability.

  • Modulating Acidity and Binding: As discussed, the fluorine atom tunes the pKa of the phenol, which can be critical for optimizing hydrogen bonding interactions with a biological target.

It has been specifically cited as a precursor in the synthesis of tetracyclic indole derivatives for treating hepatitis C and biaryl ethers that act as reverse transcriptase inhibitors.[2]

Safety and Handling

As a Senior Application Scientist, ensuring user safety is paramount. Adherence to proper laboratory procedures is mandatory when handling this compound.

  • Hazard Identification: this compound is classified as harmful if swallowed, causes skin irritation, may cause respiratory irritation, and poses a risk of serious eye damage.[1]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, preferably refrigerated at 2-8°C.[2]

Conclusion

This compound is a valuable chemical intermediate whose utility is defined by its distinct physicochemical properties. The interplay between its hydroxyl, methoxy, and fluorine substituents provides a unique chemical handle for medicinal chemists to fine-tune the characteristics of larger, more complex molecules. A thorough understanding and experimental validation of its properties—from its acidity and spectroscopic signature to its handling requirements—are essential for leveraging its full potential in research and development.

References

3-Fluoro-5-methoxyphenol CAS number 850793-25-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Fluoro-5-methoxyphenol (CAS 850793-25-8)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. This valuable building block, distinguished by its unique substitution pattern, offers a strategic entry point for synthesizing complex molecular architectures. Herein, we delve into its fundamental properties, provide field-proven protocols for its synthesis and purification, discuss its spectroscopic signature, and explore its applications in modern drug discovery, all while emphasizing the causal logic behind key experimental choices.

Introduction: The Strategic Importance of this compound

This compound is a substituted aromatic phenol that has emerged as a crucial intermediate in organic synthesis and medicinal chemistry.[1][2][3] Its utility is not merely as a scaffold, but as a strategic tool. The presence of a fluorine atom, a methoxy group, and a hydroxyl group on a single phenyl ring provides three distinct points for chemical modification, each with unique reactivity and influence on molecular properties.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate acidity or basicity, and improve binding affinity to biological targets.[4][5][6] The fluorine atom in this compound can serve as a metabolic blocker or a key interaction point within a protein binding pocket. This makes the compound a particularly useful research chemical for developing novel therapeutics, including tetracyclic indole derivatives for Hepatitis C treatment and biaryl ethers that act as reverse transcriptase inhibitors.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is the foundation of its effective application. The data presented below has been compiled from authoritative sources to ensure accuracy.

Physicochemical Properties

The key identifiers and physical properties of this compound are summarized for quick reference.

PropertyValueSource(s)
CAS Number 850793-25-8[1][2][3][7][8]
Molecular Formula C₇H₇FO₂[2][7]
Molecular Weight 142.13 g/mol [7]
IUPAC Name This compound[7]
SMILES COC1=CC(=CC(=C1)O)F[7]
Typical Purity ≥98% (by HPLC)[2]
Storage Conditions Store under inert atmosphere at 2-8°C[8]
Predicted Spectroscopic Data

While specific spectra for this exact compound are not publicly cataloged, its structure allows for the reliable prediction of its spectroscopic signature based on well-established principles and data from analogous compounds like 3-methoxyphenol.[9] This predicted data is crucial for reaction monitoring and quality control.

SpectroscopyExpected Signature
¹H NMR - Ar-H (3 protons): Multiplets in the aromatic region (~6.3-7.0 ppm). The fluorine atom will cause additional coupling (²JHF, ³JHF, ⁴JHF), leading to complex splitting patterns (e.g., doublet of doublets, triplet of doublets).- -OH (1 proton): A broad singlet, chemical shift is concentration and solvent dependent (~5.0-6.0 ppm).- -OCH₃ (3 protons): A sharp singlet (~3.7-3.8 ppm).
¹³C NMR - 7 distinct signals: - C-F: A doublet with a large coupling constant (¹JCF ≈ 240-250 Hz) in the ~160-165 ppm region. - C-O (ether & phenol): Signals in the ~155-160 ppm region, may show smaller C-F coupling. - Aromatic C-H: Signals in the ~95-110 ppm region, showing C-F coupling. - -OCH₃: A signal around ~55 ppm.
IR (Infrared) - O-H stretch (phenol): Broad peak, ~3200-3500 cm⁻¹.- C-H stretch (aromatic): Sharp peaks, ~3000-3100 cm⁻¹.- C-H stretch (aliphatic, -OCH₃): Sharp peaks, ~2850-2960 cm⁻¹.- C=C stretch (aromatic ring): Peaks around ~1600 cm⁻¹ and ~1450 cm⁻¹.- C-F stretch: Strong absorption, ~1100-1250 cm⁻¹.- C-O stretch (phenol/ether): Strong absorptions, ~1000-1300 cm⁻¹.
Mass Spec (MS) - Molecular Ion (M⁺): A peak at m/z = 142.04, corresponding to the exact mass of C₇H₇FO₂.[7]

Synthesis and Purification: A Validated Protocol

The most direct and commonly cited synthesis of this compound involves the selective mono-demethylation of the readily available precursor, 1-fluoro-3,5-dimethoxybenzene.[1]

Synthesis Workflow: Selective Demethylation

The causality behind this choice of reagent is critical: Boron tribromide (BBr₃) is a powerful Lewis acid that coordinates strongly to the ether oxygen, facilitating the cleavage of the methyl C-O bond. By carefully controlling the stoichiometry and temperature, one methyl group can be selectively removed.

G cluster_0 Synthesis Workflow A 1-Fluoro-3,5-dimethoxybenzene in Dichloromethane (DCM) B Cool to -15°C (Nitrogen Atmosphere) A->B Setup C Slowly Add BBr₃ (1.1 eq in DCM) B->C Reagent Addition D Stir at -15°C for 1.5h, then warm to RT for 10 min C->D Reaction E Reaction Quench: Cool to 0°C, slowly add H₂O D->E Termination F Work-up: Aqueous extraction with DCM E->F G Combine, Dry (Na₂SO₄), & Concentrate F->G H Crude Product G->H Isolation

Caption: Synthesis workflow for this compound.

Step-by-Step Synthesis Protocol:

  • Setup: Under a nitrogen atmosphere, dissolve 1-fluoro-3,5-dimethoxybenzene (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.8 M in a suitable reaction flask.[1]

  • Cooling: Cool the solution to -15°C using an appropriate cooling bath (e.g., an acetone/ice bath with dry ice addition).[1]

  • Reagent Addition: Slowly add a 1 M solution of boron tribromide (BBr₃) in DCM (1.1 eq) to the cooled reaction mixture via a dropping funnel, ensuring the internal temperature does not rise significantly.[1]

  • Reaction: Stir the mixture at -15°C for 1.5 hours. Afterwards, remove the cooling bath and allow the reaction to stir at room temperature for 10 minutes.[1]

  • Quenching: Cool the reaction mixture back down to 0°C in an ice bath. Very slowly and carefully, add water to quench the excess BBr₃. This is an exothermic process.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.[1]

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[1]

Purification Workflow: Ensuring High Purity

Purification is paramount to remove any unreacted starting material, the di-demethylated byproduct (3-fluororesorcinol), and other impurities. Silica gel column chromatography is the definitive method for this separation.[1]

G cluster_1 Purification Workflow I Crude Product J Adsorb onto Silica Gel I->J L Load Sample onto Column J->L Dry Loading K Prepare Silica Gel Column (Slurry packed in Hexane) K->L M Elute with Gradient: 1% to 30% Ethyl Acetate in Hexane L->M Chromatography N Collect Fractions (Monitor by TLC) M->N O Combine Pure Fractions & Concentrate N->O P Pure this compound (Yield: ~67%) O->P Final Product

Caption: Purification via silica gel column chromatography.

Step-by-Step Purification Protocol:

  • Preparation: Prepare a slurry of silica gel in hexane and pack it into a glass chromatography column of appropriate size.

  • Loading: Adsorb the crude product from the synthesis step onto a small amount of silica gel. Once the solvent is removed, carefully add the dry powder to the top of the prepared column.

  • Elution: Begin eluting the column with a mobile phase of 1% ethyl acetate in hexane. Gradually increase the polarity of the mobile phase up to 30% ethyl acetate.[1] The less polar starting material will elute first, followed by the desired product.

  • Monitoring & Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Final Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield pure this compound. The reported yield for this process is approximately 67%.[1]

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block for synthesizing biologically active molecules.[10] Its trifunctional nature allows for sequential and regioselective reactions to build molecular complexity.

Role as a Key Intermediate

The hydroxyl group can be readily alkylated or arylated (e.g., in Williamson ether synthesis or Buchwald-Hartwig coupling), the methoxy group can be cleaved under harsher conditions if needed, and the aromatic ring can undergo further electrophilic substitution, directed by the existing substituents. This versatility is leveraged in multi-step syntheses of complex pharmaceutical targets.

G A This compound (Building Block) B Chemical Modification (e.g., Etherification, Coupling) A->B C Advanced Intermediate B->C D Further Synthetic Steps C->D E Final Drug Candidate (e.g., HCV Inhibitor) D->E

Caption: Role as a building block in a drug discovery pipeline.

Case Studies
  • Hepatitis C Virus (HCV) Inhibitors: This compound is a documented precursor in the synthesis of complex tetracyclic indole derivatives designed to treat hepatitis C.[1] The phenol moiety is typically used as a nucleophile to construct a critical ether linkage within the larger scaffold.

  • Reverse Transcriptase Inhibitors: It is also used to prepare biaryl ethers, a class of molecules known to exhibit activity as reverse transcriptase inhibitors, which are crucial in antiretroviral therapy (e.g., for HIV).[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for user safety. The following information is aggregated from official safety data sheets.[7][11]

GHS Hazard Classification
Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, Oral H302Harmful if swallowed[7]
Skin Corrosion/Irritation H315Causes skin irritation[7][11]
Serious Eye Damage/Irritation H318 / H319Causes serious eye damage/irritation[7][11]
Specific Target Organ Toxicity H335May cause respiratory irritation[7]
Recommended Precautionary Measures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[11][12]

    • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[11]

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[11]

  • Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust or vapor. Wash hands thoroughly after handling.[11]

  • Storage: Keep the container tightly closed and store in a cool, dry, and dark place under an inert atmosphere.[8][11][13] Store away from incompatible materials such as oxidizing agents.[11]

References

Introduction to 3-Fluoro-5-methoxyphenol and ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Fluoro-5-methoxyphenol

Abstract: This technical guide provides a comprehensive analysis and theoretical prediction of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced substituent effects of the hydroxyl, fluorine, and methoxy groups on the chemical shifts and coupling patterns of the aromatic protons. We present a detailed breakdown of expected chemical shifts (δ), multiplicities, and coupling constants (J). Furthermore, this guide includes a standardized experimental protocol for sample preparation and data acquisition, ensuring spectral integrity and reproducibility. Visual aids, including a molecular interaction diagram and a summary data table, are provided to facilitate a deeper understanding of the structural elucidation of this compound using ¹H NMR spectroscopy.

This compound is a substituted aromatic compound of interest in medicinal chemistry and materials science.[1] Its structure incorporates three distinct functional groups on a benzene ring: a hydroxyl (-OH), a fluorine (-F) atom, and a methoxy (-OCH₃) group. The precise characterization of such molecules is fundamental to quality control, reaction monitoring, and structural verification.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary analytical technique for the structural elucidation of organic molecules.[2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For this compound, ¹H NMR is particularly powerful as it allows for the unambiguous determination of the substitution pattern by analyzing the chemical shifts and spin-spin coupling patterns of the aromatic protons, which are uniquely influenced by the electronic properties of the attached functional groups.

Molecular Structure and Symmetry Analysis

The structure of this compound (C₇H₇FO₂) features a 1,3,5-substitution pattern on the benzene ring.[3][4] Due to this substitution, there is a plane of symmetry passing through the C1-OH and C4-H bonds. However, the substituents at C3 (Fluorine) and C5 (Methoxy) are different, removing any higher-order symmetry. This lack of symmetry renders the three aromatic protons chemically non-equivalent.

The protons in the molecule can be categorized into four distinct chemical environments:

  • Three Aromatic Protons: Labeled as H-2, H-4, and H-6.

  • One Phenolic Hydroxyl Proton: -OH .

  • Three Methoxy Protons: -OCH₃ .

Consequently, we anticipate a total of five distinct signals in the ¹H NMR spectrum: one for each aromatic proton, one for the hydroxyl proton, and one for the methoxy group.

Theoretical Prediction of the ¹H NMR Spectrum

The predicted spectrum is based on the additive effects of each substituent on the benzene ring. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong electron-donating groups (EDGs) through resonance, while the fluorine (-F) atom is an electron-withdrawing group (EWG) through induction but a weak electron-donating group through resonance.[5]

Chemical Shift (δ) Analysis

The typical chemical shift for protons on an unsubstituted benzene ring is ~7.26 ppm. The net effect of the substituents will shift these protons from this value.

  • Aromatic Protons (H-2, H-4, H-6): These protons are expected to appear in the aromatic region of the spectrum, typically between 6.0 and 7.5 ppm.[6][7]

    • H-2: This proton is ortho to the strongly activating -OH group and meta to the -F and -OCH₃ groups. The strong shielding from the hydroxyl group will dominate, shifting it significantly upfield.

    • H-4: This proton is situated meta to the -OH and -F groups and ortho to the -OCH₃ group. It will experience shielding from the methoxy and hydroxyl groups.

    • H-6: This proton is positioned ortho to the -OCH₃ group, meta to the -OH and -F groups. It will be strongly shielded by the methoxy group.

    Considering the combined electronic effects, all aromatic protons will be shifted upfield relative to benzene, likely appearing in the range of 6.2 to 6.8 ppm.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to other protons. They typically appear as a sharp singlet. For aromatic methoxy groups, the chemical shift is generally observed between 3.5 and 4.0 ppm.[8][9] We predict this signal to be around δ 3.7-3.8 ppm .

  • Hydroxyl Proton (-OH): The chemical shift of a phenolic hydroxyl proton is highly variable and depends on factors like concentration, solvent, and temperature due to hydrogen bonding. Its signal typically appears between δ 4 and 7 ppm and is often a broad singlet.[6][7][10] The presence of the electron-withdrawing fluorine atom may slightly deshield this proton. A D₂O shake experiment can be used to confirm its identity, as the proton will exchange with deuterium, causing the signal to disappear.[6][10]

Spin-Spin Coupling and Multiplicity

Spin-spin coupling provides information about the connectivity of protons. The splitting patterns are governed by the number of neighboring protons (n) and follow the n+1 rule. In this molecule, we must also consider coupling to the ¹⁹F nucleus (spin I=1/2).

  • Proton-Proton (H-H) Coupling:

    • ortho-coupling (³JHH): H-2 and H-6 are not adjacent.

    • meta-coupling (⁴JHH): Occurs between H-2 and H-4, and between H-4 and H-6. Typical values are 2-3 Hz.

    • para-coupling (⁵JHH): Occurs between H-2 and H-6. Typical values are 0-1 Hz and often not resolved.

  • Proton-Fluorine (H-F) Coupling: Coupling between protons and fluorine is transmitted through bonds and can occur over several bonds.[11][12][13]

    • ortho-coupling (³JHF): H-2 is ortho to the fluorine at C3. Expected J-value is ~8-10 Hz.

    • meta-coupling (⁴JHF): H-4 is meta to the fluorine. Expected J-value is ~4-7 Hz.

    • para-coupling (⁵JHF): H-6 is para to the fluorine. Expected J-value is ~2-3 Hz.[14]

Predicted Multiplicities:

  • H-2: This proton will be split by H-4 (meta, ⁴JHH) and the fluorine at C3 (ortho, ³JHF). This will result in a doublet of doublets (dd) .

  • H-4: This proton is coupled to H-2 (meta, ⁴JHH), H-6 (meta, ⁴JHH), and the fluorine at C3 (meta, ⁴JHF). Assuming the two meta H-H couplings are similar, this proton will appear as a triplet of doublets (td) or a more complex multiplet if the couplings are different.

  • H-6: This proton is coupled to H-4 (meta, ⁴JHH) and the fluorine at C3 (para, ⁵JHF). This will likely appear as a doublet of doublets (dd) , though the smaller para coupling might just result in broadening.

Tabulated Summary of Predicted ¹H NMR Data

The following table summarizes the anticipated ¹H NMR data for this compound in a standard deuterated solvent like CDCl₃.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
-OH4.0 - 7.0broad singlet (br s)N/A
Ar-H26.2 - 6.5doublet of doublets (dd)³JHF ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz
Ar-H46.3 - 6.6triplet of doublets (td)⁴JHF ≈ 4-7 Hz, ⁴JHH ≈ 2-3 Hz
Ar-H66.4 - 6.8doublet of doublets (dd)⁴JHH ≈ 2-3 Hz, ⁵JHF ≈ 2-3 Hz
-OCH₃3.7 - 3.8singlet (s)N/A

Experimental Protocol for Spectrum Acquisition

To obtain a high-resolution ¹H NMR spectrum, adherence to a standardized protocol is crucial for ensuring data quality and reproducibility.

A. Sample Preparation

  • Massing the Sample: Accurately weigh 5-10 mg of this compound.[15][16]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For compounds with exchangeable protons like phenols, DMSO-d₆ can be beneficial as it often slows down the exchange rate of the -OH proton, resulting in a sharper signal.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[17]

  • Internal Standard: The residual protio-solvent peak (e.g., CHCl₃ at δ 7.26 ppm) can be used as a secondary reference.[15] Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although it is often pre-mixed in commercial deuterated solvents.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a clean, high-quality 5 mm NMR tube. Avoid transferring any solid particulates, as they can degrade spectral quality.[16][17]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

B. Spectrometer Setup and Data Acquisition

  • Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or probe.

  • Locking and Shimming: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Automated or manual shimming procedures are then performed to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp lines and high resolution.

  • Acquisition Parameters:

    • Experiment: Select a standard 1D proton experiment.

    • Pulse Angle: A 30° or 45° pulse angle is often used for quantitative measurements, while a 90° pulse is used for maximizing signal in a single scan.

    • Spectral Width: Set a spectral width appropriate for ¹H NMR, typically from -2 to 12 ppm.

    • Number of Scans: For a sample of this concentration, 8 to 16 scans should be sufficient to achieve an excellent signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-5 seconds between scans allows for adequate relaxation of the protons, ensuring accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually or automatically.

    • Calibrate the chemical shift scale by referencing the residual solvent peak or the TMS signal (δ 0.00 ppm).

    • Integrate the signals to determine the relative ratios of the different types of protons.

Visualization of Key Interactions

The following diagram, generated using Graphviz, illustrates the through-bond coupling relationships in this compound that give rise to the predicted splitting patterns.

Caption: Key H-F and H-H J-coupling interactions in this compound.

Conclusion

The ¹H NMR spectrum of this compound provides a distinct and information-rich fingerprint for its structural confirmation. The key identifying features are:

  • A sharp singlet for the methoxy group around δ 3.7-3.8 ppm.

  • Three distinct signals in the upfield aromatic region (δ 6.2-6.8 ppm), each integrating to one proton.

  • Characteristic splitting patterns for the aromatic protons, dictated by both H-H meta-couplings and H-F couplings over three, four, and five bonds.

  • A broad, exchangeable singlet for the phenolic proton.

By carefully analyzing the chemical shifts, multiplicities, and coupling constants, researchers can confidently verify the identity and purity of this compound, making ¹H NMR an indispensable tool in its scientific investigation.

References

Introduction: Unraveling the ¹³C NMR Spectrum of Substituted Aromatics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Spectral Data of 3-Fluoro-5-methoxyphenol

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, predicted spectral parameters, and a robust experimental protocol for data acquisition. The content is structured to offer not just data, but a foundational understanding of the spectral features of this fluorinated phenol derivative.

¹³C NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, providing insights into the electronic environment of each carbon atom. In substituted benzene derivatives like this compound, the chemical shift of each carbon is significantly influenced by the electronic properties of the substituents.

The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups, donating electron density to the aromatic ring through resonance, which typically causes an upfield shift (to lower ppm values) for the ortho and para carbons. Conversely, the fluorine (-F) atom, despite its high electronegativity, also acts as a resonance donor, but its strong inductive effect (-I) withdraws electron density from the ring, leading to more complex chemical shift effects.

A defining characteristic of the ¹³C NMR spectrum of fluorinated organic compounds is the presence of through-bond carbon-fluorine (ⁿJCF) coupling. Due to the 100% natural abundance of the spin-active ¹⁹F nucleus (I = 1/2), each carbon signal in the spectrum of this compound is expected to be split into a doublet. The magnitude of this coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms and provides invaluable structural information.

Predicted ¹³C NMR Spectrum of this compound

In the absence of a readily available experimental spectrum, a highly accurate prediction can be generated using computational methods and analysis of substituent effects. The predicted ¹³C NMR data for this compound is presented below, with detailed justifications for the assignments.

G cluster_0 This compound C1 C1-OH (158.5 ppm, d) C2 C2-H (98.0 ppm, d) C1->C2 C3 C3-F (165.0 ppm, d, ¹JCF ≈ 245 Hz) C2->C3 C4 C4-H (95.5 ppm, d) C3->C4 C5 C5-OCH3 (162.0 ppm, d) C4->C5 C6 C6-H (105.0 ppm, d) C5->C6 C6->C1 OCH3 O-CH3 (55.5 ppm)

Caption: Molecular structure of this compound with carbon numbering.

Table 1: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted ⁿJCF (Hz)Justification
C1-OH158.5Doublet~5This carbon is deshielded due to the directly attached electronegative oxygen atom of the hydroxyl group. It is meta to the fluorine, resulting in a small ⁴JCF coupling.
C2-H98.0Doublet~10This carbon is significantly shielded as it is ortho to the electron-donating hydroxyl group and para to the electron-donating methoxy group. It is ortho to the fluorine, leading to a moderate ³JCF coupling.
C3-F165.0Doublet~245The carbon directly attached to fluorine experiences a strong deshielding effect and exhibits a large one-bond coupling constant (¹JCF).[1]
C4-H95.5Doublet~25This carbon is strongly shielded as it is ortho to the electron-donating methoxy group and para to the electron-donating hydroxyl group. It is ortho to the fluorine, resulting in a significant ²JCF coupling.
C5-OCH₃162.0Doublet~15This carbon is strongly deshielded by the directly attached electronegative oxygen of the methoxy group. It is meta to the fluorine, leading to a moderate ³JCF coupling.
C6-H105.0Doublet~3This carbon is shielded as it is ortho to the hydroxyl group and meta to both the fluorine and methoxy groups. A small ⁴JCF coupling is expected.
O-CH₃55.5Singlet-The methoxy carbon is in a typical region for such groups and is too distant to show significant coupling to fluorine.

Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol outlines the steps for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum of this compound.

G cluster_workflow ¹³C NMR Acquisition Workflow prep Sample Preparation instrument Instrument Setup prep->instrument Insert Sample acquisition Data Acquisition instrument->acquisition Set Parameters processing Data Processing acquisition->processing FID analysis Spectral Analysis processing->analysis Spectrum

Caption: Experimental workflow for ¹³C NMR spectroscopy.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 20-50 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the ¹³C probe to the correct frequency.

  • Data Acquisition:

    • Set up a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker instrument).

    • Key Acquisition Parameters:

      • Pulse Angle: 30-45 degrees to allow for faster repetition rates.

      • Acquisition Time (AQ): Typically 1-2 seconds.

      • Relaxation Delay (D1): 2-5 seconds to ensure full relaxation of all carbon nuclei, especially quaternary carbons.

      • Number of Scans (NS): 64 to 1024 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

      • Spectral Width (SW): A range of 0 to 220 ppm is generally sufficient for most organic molecules.

  • Data Processing and Interpretation:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Reference the spectrum using the solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate the peaks if quantitative analysis is required, although ¹³C NMR is not inherently quantitative without specific experimental setups.

    • Analyze the chemical shifts and C-F coupling constants to assign each peak to its corresponding carbon atom in the molecule.

Conclusion

The ¹³C NMR spectrum of this compound is a rich source of structural information. The chemical shifts are governed by the interplay of the electronic effects of the hydroxyl, methoxy, and fluoro substituents. Furthermore, the characteristic doublet splitting of each carbon signal due to coupling with the ¹⁹F nucleus provides unambiguous confirmation of the fluorine's position on the aromatic ring. This guide provides a robust framework for both predicting and experimentally determining the ¹³C NMR spectrum of this and related compounds, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

An In-Depth Technical Guide to the FT-IR Analysis of 3-Fluoro-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 3-Fluoro-5-methoxyphenol (C₇H₇FO₂), a key intermediate in pharmaceutical and specialized chemical synthesis.[1][2] Moving beyond a simple recitation of spectral data, this document elucidates the causal relationships between molecular structure and vibrational behavior, details robust experimental protocols, and offers a systematic approach to spectral interpretation. It is designed to equip researchers, quality control analysts, and drug development professionals with the expertise to leverage FT-IR for unambiguous structural verification and purity assessment of this substituted phenol.

Introduction: The Analytical Imperative for this compound

This compound is a polysubstituted aromatic compound featuring a hydroxyl group, a fluorine atom, and a methoxy group on a benzene ring. This unique combination of functional groups makes it a valuable building block, but also presents a distinct analytical challenge. Verifying the identity, purity, and isomeric integrity of such a molecule is paramount, as subtle structural deviations can have profound impacts on downstream reaction pathways and the efficacy of the final active pharmaceutical ingredient (API).

FT-IR spectroscopy emerges as a first-line analytical technique for this purpose. It is rapid, non-destructive, and exquisitely sensitive to the specific vibrational modes of the molecule's functional groups.[3] The resulting spectrum serves as a unique molecular "fingerprint," providing definitive confirmation of the presence of the phenolic -OH, the aryl-F bond, the aryl-ether linkage, and the specific substitution pattern on the aromatic ring.[4][5]

Theoretical Foundation: Predicting the Vibrational Spectrum

The FT-IR spectrum of this compound is a composite of the vibrational absorptions of its constituent parts. Understanding the expected wavenumber regions for each functional group is the cornerstone of accurate spectral interpretation. The presence of electron-donating (-OH, -OCH₃) and electron-withdrawing (-F) groups, and their meta-positioning, influences the electronic environment of the ring and thus the precise frequencies of its vibrations.

A logical breakdown of the expected vibrational modes is as follows:

  • Hydroxyl (-OH) Group: The phenolic O-H bond, subject to intermolecular hydrogen bonding in the solid or neat liquid state, is expected to produce a characteristically broad and strong absorption band.[6][7]

  • Aromatic Ring (C₆H₃): The benzene ring gives rise to several distinct vibrations. These include the C-H stretching vibrations occurring at wavenumbers slightly higher than their aliphatic counterparts and multiple C=C stretching bands within the ring itself.[8][9] Furthermore, the pattern of C-H out-of-plane bending vibrations in the fingerprint region is diagnostic of the 1,3,5-trisubstitution pattern.[8]

  • Methoxy (-OCH₃) Group: This group introduces vibrations from the aryl-ether C-O bond and the methyl C-H bonds. Aryl alkyl ethers typically display two prominent C-O stretching bands due to asymmetric and symmetric vibrations.[10][11][12] The methyl group's C-H bonds will have their own stretching and bending modes.

  • Fluoro (-F) Group: The C-F bond gives rise to a strong stretching vibration. Due to the high electronegativity of fluorine and the strength of the C-F bond, this absorption is typically intense and found in the fingerprint region of the spectrum.[13]

The following diagram illustrates the key functional groups within the molecule that are interrogated during FT-IR analysis.

Caption: Key vibrational bonds in this compound.

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality, reproducible FT-IR spectrum is contingent upon meticulous sample preparation and a logical experimental workflow. The choice of method depends on the physical state of the sample and the desired analytical outcome. For a solid compound like this compound, Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method are the most common and reliable choices.[14][15]

The following diagram outlines the comprehensive workflow for FT-IR analysis.

cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Analysis Prep Obtain Sample (this compound) ATR Method KBr Pellet Method Background Perform Background Scan (Empty ATR Crystal or Blank KBr Pellet) Prep->Background SampleScan Perform Sample Scan Background->SampleScan Ensures solvent/matrix signals are subtracted Process FT Processing & Baseline Correction SampleScan->Process Interpret Spectral Interpretation (Peak Assignment) Process->Interpret Compare Compare to Reference Spectrum / Database Interpret->Compare Report Generate Final Report Compare->Report

Caption: General workflow for FT-IR spectroscopic analysis.

Method A: Attenuated Total Reflectance (ATR)

ATR is the preferred method for rapid, routine analysis due to its minimal sample preparation.[14][16]

Causality: This technique relies on the principle of total internal reflection. An infrared beam passes through a high-refractive-index crystal (e.g., diamond, ZnSe), creating an evanescent wave that penetrates a small distance into the sample placed in intimate contact with it. The sample absorbs energy at specific frequencies, attenuating the reflected beam and generating the spectrum. Good contact is critical; therefore, a pressure arm is used to ensure this.[16][17]

Protocol:

  • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Scan: With the clean, empty crystal, acquire a background spectrum. This is a critical self-validating step to ratio out signals from atmospheric CO₂, water vapor, and the crystal itself.

  • Sample Application: Place a small amount (a few milligrams) of the this compound powder directly onto the center of the ATR crystal.

  • Apply Pressure: Lower the pressure arm to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. A typical setting would be 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Post-Analysis Cleaning: Clean the crystal surface meticulously to prevent cross-contamination.

Method B: Potassium Bromide (KBr) Pellet

This classic transmission method is used when high-quality spectra are needed or for creating spectral library entries.[14][16]

Causality: The sample is finely ground and dispersed in a dry, IR-transparent matrix (KBr). Pressing this mixture under high pressure creates a translucent pellet through which the IR beam can pass. The quality of the spectrum is highly dependent on the particle size of the sample (to reduce light scattering) and the complete absence of moisture (which has a strong IR absorbance).[18]

Protocol:

  • Preparation: Gently heat KBr powder in an oven (e.g., at 100°C) to remove any absorbed moisture.[18]

  • Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of this compound to a fine, consistent powder.

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar and mix thoroughly with the sample. The goal is a homogenous mixture with a sample concentration of ~0.2% to 1%.[16][18]

  • Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press according to the manufacturer's instructions to form a clear or translucent pellet.

  • Background Scan: If desired, a background scan can be run on a blank KBr pellet to correct for scattering and any residual moisture.

  • Sample Scan: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum using similar parameters as the ATR method.

Spectral Analysis and Interpretation

The interpretation of the FT-IR spectrum involves assigning the observed absorption bands to the specific vibrational modes of the molecule. This process confirms the presence of all expected functional groups and provides evidence for the overall molecular structure.

Functional Group / Vibration **Expected Wavenumber (cm⁻¹) **Expected Intensity / Shape Rationale & Comments
Phenolic O-H Stretch3200 - 3600Strong, BroadBroadness is due to intermolecular hydrogen bonding. In very dilute solutions in a non-polar solvent, a sharper "free" O-H peak may appear near 3600 cm⁻¹.[6][7][19]
Aromatic C-H Stretch3000 - 3100Medium to Weak, SharpCharacteristic of C-H bonds where the carbon is sp² hybridized. Appears just to the left of the 3000 cm⁻¹ mark.[8][9]
Aliphatic C-H Stretch (Methoxy)2850 - 3000Medium, SharpArises from the C-H bonds of the -OCH₃ group. A specific methoxy C-H stretch may be visible around 2830 cm⁻¹.[10]
Aromatic C=C Ring Stretch1450 - 1600Medium to Strong, SharpA series of peaks is typical for aromatic compounds, reflecting the complex vibrations of the benzene ring.[8][9][20]
C-F Stretch (Aryl-Fluoride)1000 - 1400Strong, SharpThis is a highly characteristic and intense absorption, though it falls in the crowded fingerprint region and can couple with other vibrations.[13]
Asymmetric C-O-C Stretch1200 - 1275Strong, SharpCharacteristic of the aryl-O bond in an aryl alkyl ether.[10][11][12]
Phenolic C-O Stretch~1220Strong, SharpThe stretching vibration of the C-O bond of the phenol group. Often overlaps with the ether C-O stretch.[6]
Symmetric C-O-C Stretch1020 - 1075Medium, SharpCharacteristic of the alkyl-O bond in an aryl alkyl ether.[11][19]
C-H Out-of-Plane Bending675 - 900Strong, SharpThe position and number of these bands are highly diagnostic of the substitution pattern on the benzene ring.[8]

Fingerprint Region (below 1500 cm⁻¹): This region contains a wealth of complex, overlapping peaks from bending vibrations and skeletal modes.[4][20] While individual assignments can be challenging, the overall pattern in this region is unique to the molecule, making it invaluable for definitive identification by comparison with a reference spectrum of a known pure standard.[20]

Conclusion: FT-IR as a Cornerstone of Quality Assurance

The FT-IR analysis of this compound is a powerful, multi-faceted tool. By understanding the theoretical origins of the spectral features and employing robust, self-validating experimental protocols, scientists can move beyond simple pattern matching. This guide provides the framework to confidently verify molecular identity, assess the presence of key functional groups, and establish a critical quality control metric for this important chemical intermediate. The combination of a broad O-H stretch, distinct aromatic and aliphatic C-H signals, characteristic C-O ether and phenol stretches, a strong C-F absorption, and a unique fingerprint pattern provides an unambiguous confirmation of structure for this compound.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Fluoro-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the expected mass spectrometric fragmentation behavior of 3-fluoro-5-methoxyphenol. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core fragmentation pathways under common ionization techniques, offering predictive insights grounded in established chemical principles.

Introduction

This compound is a substituted aromatic compound with a molecular weight of 142.13 g/mol and a monoisotopic mass of 142.04300762 Da.[1] Its structure, featuring a hydroxyl, a methoxy, and a fluoro group on a benzene ring, presents a unique case for mass spectrometric analysis. Understanding its fragmentation pattern is crucial for its unambiguous identification in complex matrices, metabolite studies, and quality control during synthesis.[2] This guide will explore the predicted fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing a foundational understanding for analytical method development and spectral interpretation.

Predicted Mass Spectrometry Fragmentation Analysis

The fragmentation of this compound is dictated by the interplay of its functional groups. The aromatic ring provides a stable core, while the substituents offer sites for initial cleavages and rearrangements.

Electron Ionization (EI) Fragmentation

Under EI, the molecule is expected to form a radical cation (M+•) which then undergoes a series of fragmentation steps. Aromatic compounds are known to produce prominent molecular ion peaks, providing initial confirmation of the molecular weight.[3]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard approach for analyzing a compound like this compound would involve GC-MS with EI.

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • GC Separation:

    • Injector: 250 °C, splitless mode.

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-200.

Workflow for GC-MS Analysis

Caption: Workflow for the GC-MS analysis of this compound.

Primary Fragmentation Pathways:

The most probable fragmentation pathways for the molecular ion of this compound (m/z 142) under EI are outlined below.

  • Loss of a Methyl Radical (•CH₃): This is a characteristic fragmentation of methoxy-substituted aromatic compounds. The cleavage of the O-CH₃ bond results in a stable phenoxy cation.

    • m/z 142 → m/z 127

  • Loss of Carbon Monoxide (CO): Following the initial loss of a methyl radical, the resulting ion at m/z 127 can lose a molecule of carbon monoxide, a common fragmentation for phenols.

    • m/z 127 → m/z 99

  • Loss of a Formyl Radical (•CHO): This involves a rearrangement and cleavage of the methoxy group.

    • m/z 142 → m/z 113

  • Loss of Hydrogen Fluoride (HF): The presence of fluorine allows for the elimination of a neutral HF molecule. Fluorinated aromatic compounds are known to undergo such losses.[3]

    • m/z 142 → m/z 122

  • Loss of a Fluorine Radical (•F): Direct cleavage of the C-F bond is also possible, though generally less favorable than HF loss.

    • m/z 142 → m/z 123

Predicted EI Fragmentation Scheme

EI_Fragmentation M M+• m/z 142 F1 [M-CH₃]+• m/z 127 M->F1 - •CH₃ F3 [M-CHO]+ m/z 113 M->F3 - •CHO F4 [M-HF]+• m/z 122 M->F4 - HF F5 [M-F]+ m/z 123 M->F5 - •F F2 [M-CH₃-CO]+ m/z 99 F1->F2 - CO

Caption: Predicted EI fragmentation pathways for this compound.

Table of Predicted EI Fragment Ions

m/zProposed FormulaLost Neutral Fragment
142[C₇H₇FO₂]⁺•-
127[C₆H₄FO₂]⁺•CH₃
123[C₇H₇O₂]⁺•F
122[C₇H₆O₂]⁺•HF
113[C₆H₆FO]⁺•CHO
99[C₅H₄FO]⁺CO (from m/z 127)
Electrospray Ionization (ESI) Fragmentation

ESI is a soft ionization technique that typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation: Dissolve this compound in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

  • LC Separation:

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% formic acid (positive mode) or 0.1% ammonium hydroxide (negative mode).

    • Mobile Phase B: Acetonitrile or methanol with the same modifier.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Detection:

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive and Negative.

    • Precursor Ion Selection: Isolate the [M+H]⁺ (m/z 143.05) or [M-H]⁻ (m/z 141.03) ion.

    • Collision Gas: Argon or nitrogen.

    • Collision Energy: Ramped or set at various energies to observe the fragmentation pattern.

Workflow for LC-MS/MS Analysis

Caption: Workflow for the LC-MS/MS analysis of this compound.

Predicted ESI-MS/MS Fragmentation:

  • Positive Ion Mode ([M+H]⁺, m/z 143.05):

    • Loss of Methane (CH₄): A likely fragmentation from the protonated methoxy group, leading to a fragment at m/z 127.03.

    • Loss of Carbon Monoxide (CO): Subsequent loss of CO from the m/z 127.03 fragment could yield an ion at m/z 99.02.

    • Loss of Water (H₂O): Protonation may occur on either oxygen, and subsequent loss of water is a possibility, leading to a fragment at m/z 125.04.

  • Negative Ion Mode ([M-H]⁻, m/z 141.03):

    • Loss of a Methyl Radical (•CH₃): The deprotonated molecule can undergo radical loss to form a stable anion radical at m/z 126.02.

    • Loss of Formaldehyde (CH₂O): A rearrangement could lead to the loss of formaldehyde, resulting in a fragment at m/z 111.02.

Predicted ESI-MS/MS Fragmentation Scheme

ESI_Fragmentation cluster_pos Positive Ion Mode cluster_neg Negative Ion Mode MH [M+H]⁺ m/z 143.05 F_pos1 [M+H-CH₄]⁺ m/z 127.03 MH->F_pos1 - CH₄ F_pos2 [M+H-H₂O]⁺ m/z 125.04 MH->F_pos2 - H₂O F_pos3 [M+H-CH₄-CO]⁺ m/z 99.02 F_pos1->F_pos3 - CO MH_neg [M-H]⁻ m/z 141.03 F_neg1 [M-H-•CH₃]⁻• m/z 126.02 MH_neg->F_neg1 - •CH₃ F_neg2 [M-H-CH₂O]⁻ m/z 111.02 MH_neg->F_neg2 - CH₂O

Caption: Predicted ESI-MS/MS fragmentation for this compound.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be driven by the characteristic behavior of its substituent groups on the stable aromatic ring. Under EI, key fragmentation pathways are expected to involve the loss of a methyl radical, carbon monoxide, and hydrogen fluoride. In ESI-MS/MS, the fragmentation will depend on the ionization mode, with losses of methane and water in positive mode, and methyl radical or formaldehyde in negative mode being plausible.

While this guide provides a robust predictive framework based on established fragmentation principles, empirical data is essential for confirmation. It is recommended to consult spectral databases such as the NIST Mass Spectral Library, mzCloud, or PubChem for experimental spectra as they become available.[4][5] The methodologies and predicted fragmentation patterns presented herein offer a strong foundation for the identification and characterization of this compound in various scientific applications.

References

Introduction: The Significance of 3-Fluoro-5-methoxyphenol in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Fluoro-5-methoxyphenol in Organic Solvents

This compound is a substituted phenol derivative that serves as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a hydroxyl group on the aromatic ring, imparts specific physicochemical properties that are crucial for its reactivity and application. Understanding the solubility of this compound in various organic solvents is a cornerstone for its effective use in reaction chemistry, purification processes like crystallization, and formulation development.

This guide provides a comprehensive analysis of the solubility characteristics of this compound. While specific quantitative data is not extensively available in public literature, this document will establish a robust predictive framework based on fundamental chemical principles and the known behavior of structurally similar molecules. Furthermore, it will equip researchers with detailed, field-proven experimental protocols to determine solubility with precision.

Physicochemical Profile of this compound [1][2]

Property Value
Molecular Formula C₇H₇FO₂
Molecular Weight 142.13 g/mol [1]
IUPAC Name This compound[1]
Structure A benzene ring substituted with fluorine, methoxy, and hydroxyl groups at positions 3, 5, and 1, respectively.

| Predicted XlogP | 1.8[1] |

Section 1: Theoretical Underpinnings of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent molecules.[3] For this compound, three primary intermolecular forces are at play:

  • Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. This is the most significant factor determining its solubility in protic solvents.

  • Dipole-Dipole Interactions: The electronegative fluorine and oxygen atoms create a molecular dipole, allowing for interactions with other polar molecules.

  • London Dispersion Forces: These weak forces are present in all molecules and are the primary mode of interaction with non-polar solvents.

The interplay of these forces dictates the extent to which the energy released by solute-solvent interactions can overcome the energy required to break the solute-solute (crystal lattice) and solvent-solvent interactions.

Section 2: Predicted Solubility Profile of this compound

Due to the absence of extensive published quantitative data, the following profile is based on the analysis of the compound's functional groups and the known solubility of other phenolic compounds.[4][5][6] Methanol, in particular, is often effective for extracting polar and medium-polar phenolic compounds.[7] This table serves as a predictive guide for solvent selection, which must be confirmed by experimental determination.

Organic SolventChemical ClassPredicted Qualitative SolubilityRationale for Prediction
Methanol Polar ProticHighStrong hydrogen bonding with the hydroxyl group.
Ethanol Polar ProticHighSimilar to methanol, excellent hydrogen bonding capabilities.
Isopropanol Polar ProticModerate to HighGood hydrogen bonding, but increased alkyl chain length may slightly reduce polarity.
Acetone Polar AproticHighStrong dipole-dipole interactions; can accept hydrogen bonds from the phenolic -OH.
Ethyl Acetate Polar AproticModerateGood balance of polar (ester) and non-polar (ethyl) character.
Acetonitrile Polar AproticModeratePolar nature and ability to accept hydrogen bonds suggest good solubility.
Dichloromethane (DCM) Polar AproticModerateCapable of dipole-dipole interactions.
Tetrahydrofuran (THF) Polar AproticHighEther oxygen can act as a hydrogen bond acceptor.
Toluene Non-polarLow to ModeratePrimarily London dispersion forces; the aromatic ring provides some compatibility.
Hexane Non-polarLowDominated by weak London dispersion forces, insufficient to overcome the polar interactions of the solute.

Section 3: Experimental Protocols for Solubility Determination

Accurate solubility data is obtained through meticulous experimental work. The following protocols describe two robust methods for quantifying the solubility of this compound.

Protocol 1: Isothermal Saturation Method (Gravimetric Analysis)

This method provides a direct measurement of solubility by determining the mass of solute dissolved in a known volume of solvent at equilibrium.[8]

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a constant-temperature shaker bath (e.g., 25°C) for 24-48 hours. This extended period is critical to ensure the system reaches saturation equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand in the temperature bath for at least 2 hours for the excess solid to settle completely.

  • Sample Extraction: Carefully withdraw a known volume of the clear, supernatant (saturated solution) using a pre-warmed pipette fitted with a syringe filter (e.g., 0.22 µm PTFE) to avoid transferring any undissolved solid.

  • Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed vial. Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

  • Mass Determination: Once the solvent is fully evaporated, cool the vial in a desiccator and weigh it on an analytical balance. The difference between this mass and the initial vial mass is the mass of the dissolved solute.

  • Calculation: Calculate the solubility in g/L or mg/mL using the mass of the dissolved solute and the volume of the aliquot taken.

Protocol 2: Spectrophotometric Method

This method is ideal for compounds with a chromophore and relies on Beer-Lambert's law to determine concentration. It is often faster than the gravimetric method but requires initial calibration.

Methodology:

  • Calibration Curve Construction:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Determine the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

  • Saturated Solution Preparation: Follow steps 1-4 from the Isothermal Saturation Method.

  • Sample Preparation & Dilution:

    • Withdraw a small, precise aliquot of the clear, saturated solution.

    • Dilute this aliquot with the same solvent to a concentration that falls within the linear range of the calibration curve. Record the dilution factor accurately.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

  • Calculation of Solubility:

    • Use the absorbance of the diluted sample and the equation from the calibration curve to determine its concentration.

    • Multiply this concentration by the dilution factor to find the concentration of the original saturated solution, which represents the solubility.

Section 4: Visualizing Experimental and Molecular Interactions

Experimental Workflow

The following diagram outlines the critical steps for the experimental determination of solubility.

G A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Seal and Equilibrate (24-48h at constant T) B->C D Settle Excess Solid C->D E Withdraw Supernatant via Syringe Filter F_grav Gravimetric: Evaporate Solvent E->F_grav F_spec Spectrophotometric: Dilute Sample E->F_spec G_grav Weigh Residue F_grav->G_grav H_grav Calculate Solubility G_grav->H_grav G_spec Measure Absorbance F_spec->G_spec H_spec Calculate Concentration from Calibration Curve G_spec->H_spec

Caption: Workflow for experimental solubility determination.

Intermolecular Forces Governing Solubility

The solubility of this compound is a direct result of its interactions with solvent molecules.

G solute This compound (-OH, -F, -OCH3 groups) polar_protic Polar Protic Solvent (e.g., Methanol) solute->polar_protic Strong H-Bonding (High Solubility) polar_aprotic Polar Aprotic Solvent (e.g., Acetone) solute->polar_aprotic Dipole-Dipole & H-Bond Accepting (High Solubility) non_polar Non-Polar Solvent (e.g., Hexane) solute->non_polar Weak London Dispersion Forces (Low Solubility)

Caption: Key intermolecular forces influencing solubility.

Section 5: Safety and Handling

This compound is a chemical that requires careful handling. Based on available safety data, it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, a strong predictive understanding can be derived from its molecular structure. Its ability to participate in hydrogen bonding and dipole-dipole interactions suggests high solubility in polar protic and polar aprotic solvents, with limited solubility in non-polar media. This guide provides the theoretical basis for these predictions and, crucially, the detailed experimental protocols necessary for researchers to determine precise solubility values. Such data is indispensable for optimizing reaction conditions, developing purification strategies, and ensuring the successful application of this versatile chemical intermediate in drug discovery and development.

References

An In-Depth Technical Guide to the Reactivity Profile of 3-Fluoro-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-Fluoro-5-methoxyphenol is a versatile substituted phenol that serves as a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its unique substitution pattern, featuring a deactivating, ortho,para-directing fluorine atom and a strongly activating, ortho,para-directing methoxy group, alongside a nucleophilic hydroxyl moiety, results in a nuanced reactivity profile. This guide provides a comprehensive analysis of the chemical behavior of this compound, offering insights into its participation in electrophilic aromatic substitution, reactions at its functional groups, and its application in the synthesis of biologically active molecules. By elucidating the interplay of electronic and steric effects, this document aims to equip researchers with the predictive understanding necessary to effectively utilize this compound in their synthetic endeavors.

Introduction: Unveiling a Key Synthetic Intermediate

This compound, with the chemical formula C₇H₇FO₂, is a crystalline solid at room temperature.[1] The strategic placement of a fluorine atom, a methoxy group, and a hydroxyl group on the aromatic ring imparts a unique combination of electronic properties that govern its reactivity. The fluorine atom, being highly electronegative, exerts a strong -I (inductive) effect, withdrawing electron density from the ring and thus deactivating it towards electrophilic attack. Conversely, the methoxy and hydroxyl groups are powerful +M (mesomeric) or +R (resonance) effect donors, enriching the electron density of the aromatic system, particularly at the ortho and para positions.[2][3] This dichotomy of effects makes this compound an intriguing substrate for a variety of chemical transformations. Its utility is particularly pronounced in the field of drug discovery, where the incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₇FO₂[1]
Molecular Weight 142.13 g/mol [1]
Appearance White to off-white solid[6]
Boiling Point 222.0±20.0 °C (Predicted)[6]
pKa 8.59±0.10 (Predicted)[6]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[6]

Synthesis of this compound

A common synthetic route to this compound involves the selective mono-demethylation of 1-fluoro-3,5-dimethoxybenzene.[7][8] This transformation is typically achieved using a Lewis acid such as boron tribromide (BBr₃) in a suitable solvent like dichloromethane.

Experimental Protocol: Synthesis of this compound[8]
  • Under a nitrogen atmosphere, dissolve 1-fluoro-3,5-dimethoxybenzene (25 g, 160 mmol) in dichloromethane (200 mL).

  • Cool the solution to -15 °C.

  • Slowly add boron tribromide (176 mL of a 1 M solution in dichloromethane, 176 mmol).

  • Stir the reaction mixture at -15 °C for 1.5 hours, then allow it to warm to room temperature and stir for an additional 10 minutes.

  • Cool the mixture to 0 °C and quench the reaction by the slow addition of water (150 mL).

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of 1%-30% ethyl acetate in hexane) to afford this compound.

Caption: Synthetic route to this compound.

Reactivity Profile: A Tale of Competing Directing Effects

The reactivity of the aromatic ring in this compound is dictated by the interplay of the directing effects of the three substituents. The hydroxyl and methoxy groups are strong activating, ortho,para-directors, while the fluorine atom is a deactivating ortho,para-director.[2][9]

Directing_Effects cluster_ring This compound C1 C1-OH C2 C2 C3 C3-F C4 C4 C5 C5-OMe C6 C6 OH OH (+M > -I) Activating o,p-Director OH->C2 ortho OH->C4 para OH->C6 ortho OMe OMe (+M > -I) Activating o,p-Director OMe->C2 para OMe->C4 ortho OMe->C6 ortho F F (+M < -I) Deactivating o,p-Director F->C2 ortho F->C4 ortho F->C6 para

Caption: Directing effects of substituents on this compound.

The positions ortho and para to the strongly activating hydroxyl and methoxy groups (C2, C4, and C6) are significantly activated towards electrophilic attack. The fluorine atom also directs to these positions, but its deactivating nature slightly tempers this effect. The cumulative effect is a highly activated aromatic ring with a strong preference for substitution at the C2, C4, and C6 positions. Steric hindrance may play a role in favoring substitution at the less hindered C4 and C6 positions over the C2 position, which is flanked by two substituents.

Electrophilic Aromatic Substitution

Given the electron-rich nature of the aromatic ring, this compound readily undergoes a variety of electrophilic aromatic substitution reactions.

Formylation, the introduction of a formyl (-CHO) group, is a key transformation in organic synthesis. For electron-rich phenols like this compound, several named reactions can be employed.

  • Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate activated aromatic rings.[2][3][8][9][10] The reaction is regioselective, favoring substitution at the less sterically hindered positions.[10] For this compound, formylation is expected to occur at the C4 or C6 positions.

  • Reimer-Tiemann Reaction: This reaction employs chloroform (CHCl₃) in a basic solution to achieve ortho-formylation of phenols.[11][12][13][14] The reactive species is dichlorocarbene (:CCl₂), which is generated in situ. The phenoxide ion, formed under the basic conditions, directs the electrophilic carbene to the ortho positions.

  • Kolbe-Schmitt Reaction: This carboxylation reaction involves the treatment of a phenoxide with carbon dioxide under pressure and heat to introduce a carboxylic acid group, primarily at the ortho position.[1][4][15][16][17]

The nitration of phenols is a well-established reaction, but it must be conducted under carefully controlled conditions to avoid oxidation of the phenol.[5][10][18][19] The use of dilute nitric acid is often sufficient for activated phenols.[5] The directing effects of the substituents on this compound would favor the introduction of the nitro group at the C2, C4, or C6 positions.

Friedel-Crafts acylation and alkylation are fundamental C-C bond-forming reactions in aromatic chemistry.[9][17][20]

  • Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst.[20] The strong activation of the ring by the hydroxyl and methoxy groups suggests that this reaction should proceed readily on this compound.

  • Friedel-Crafts Alkylation: While possible, Friedel-Crafts alkylation of phenols can be complicated by O-alkylation of the hydroxyl group and polyalkylation of the ring. Careful choice of reagents and reaction conditions is necessary to achieve selective C-alkylation.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is a key reactive site, capable of acting as a nucleophile or a proton donor.

The Williamson ether synthesis is a classic method for forming ethers via the reaction of an alkoxide with an alkyl halide.[1][4][7][11][21] Deprotonation of the phenolic hydroxyl group of this compound with a suitable base, followed by reaction with an alkyl halide, would yield the corresponding ether.

Esterification of the phenolic hydroxyl group can be achieved through various methods, including reaction with an acid chloride or anhydride in the presence of a base, or through coupling reactions like the Mitsunobu reaction.[2][3][6][12][13] The Mitsunobu reaction, which utilizes triphenylphosphine and a dialkyl azodicarboxylate, allows for the conversion of alcohols to esters under mild conditions with inversion of stereochemistry if a chiral alcohol is used.[2][3][6][12][13]

Cleavage of the Methoxy Group

The methoxy group can be cleaved to yield the corresponding diol, 3-fluorobenzene-1,5-diol. This demethylation is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. The choice of reagent and conditions can be critical to avoid unwanted side reactions on the sensitive aromatic ring.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The unique structural and electronic features of this compound make it an attractive starting material for the synthesis of complex molecules with potential biological activity. In particular, this scaffold has been utilized in the development of kinase inhibitors.[22][23][24][25][26] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer.

The synthesis of kinase inhibitors often involves the elaboration of a core scaffold through cross-coupling reactions. While this compound itself is not directly used in these couplings, it can be readily converted into derivatives, such as the corresponding triflate or boronic acid, which are amenable to such transformations. For instance, conversion of the hydroxyl group to a triflate would provide a leaving group for Suzuki or Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl moieties.

Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The coupling patterns of the aromatic protons would provide information about their relative positions. ¹³C NMR spectroscopy would reveal the chemical shifts of the carbon atoms in the molecule, with the carbons attached to the electronegative oxygen and fluorine atoms appearing at characteristic downfield shifts.[16][27][28][29][30]

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-O stretching of the ether and phenol, and C-F stretching.[25][31]

  • Mass Spectrometry (MS): Mass spectrometry would provide the molecular weight of the compound and information about its fragmentation pattern, aiding in its identification.[15][32][33]

Conclusion

This compound presents a fascinating case study in the principles of organic reactivity. The competing electronic effects of its substituents create a highly activated yet regiochemically defined aromatic system. Its versatile reactivity, encompassing electrophilic aromatic substitution and transformations of its hydroxyl and methoxy groups, makes it a powerful tool for the synthesis of complex organic molecules. For researchers in drug discovery and development, a thorough understanding of the reactivity profile of this compound is essential for its effective application in the design and synthesis of novel therapeutic agents. This guide has provided a foundational understanding of its chemical behavior, offering a roadmap for its strategic utilization in the laboratory.

References

potential biological activity of 3-Fluoro-5-methoxyphenol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Investigating the Potential Biological Activity of 3-Fluoro-5-methoxyphenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative for Novel Phenolic Scaffolds

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount. Phenolic compounds, ubiquitous in nature, have long been a source of inspiration, offering a privileged structural motif with a wide spectrum of biological activities, most notably as antioxidants and signaling molecules.[1][2][3] The strategic introduction of specific functional groups can dramatically modulate the physicochemical and pharmacological properties of these core structures. This guide focuses on a particularly promising, yet underexplored, scaffold: This compound .

The rationale for investigating derivatives of this molecule is rooted in established medicinal chemistry principles. The methoxy group is a common feature in natural antioxidants, while the strategic placement of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability.[4][5] The unique electronic properties of fluorine—its high electronegativity and small size—can profoundly influence the acidity of the phenolic proton and the molecule's overall lipophilicity, thereby impacting its biological activity.[4][6]

This document serves as a technical guide for research teams embarking on the synthesis and biological evaluation of this compound derivatives. It is designed not as a rigid protocol, but as a strategic framework, providing the foundational knowledge, experimental designs, and data interpretation strategies necessary to unlock the therapeutic potential of this compound class.

Part 1: Synthetic Strategies and Library Design

The journey begins with the synthesis of a diverse library of derivatives. The parent compound, this compound (CAS 850793-25-8)[7], serves as the starting point. The primary sites for derivatization are the phenolic hydroxyl group and the aromatic ring itself.

Core Synthesis and Derivatization Approaches

The synthesis of the core scaffold and its subsequent modification into a library of analogues is a critical first step. While various synthetic routes exist for fluorinated phenols, a common approach involves nucleophilic deoxyfluorination of a corresponding phenol precursor.[4][8][9] Reagents like PhenoFluor™ can facilitate this transformation, activating the phenol for displacement by fluoride.[10]

Once the this compound core is obtained, a library can be generated through several key reaction types:

  • Etherification: Reaction of the phenolic hydroxyl with various alkyl or aryl halides to explore the impact of steric bulk and lipophilicity.

  • Esterification: Acylation of the hydroxyl group to create ester prodrugs or to modulate activity.

  • Electrophilic Aromatic Substitution: Introducing additional substituents onto the aromatic ring to probe electronic and steric effects.

  • Coupling Reactions: Utilizing the phenol as a precursor for more complex structures, for example, through Suzuki or Buchwald-Hartwig coupling of a corresponding triflate derivative.

The logical flow for creating a focused library of derivatives is outlined below.

G cluster_0 Phase 1: Core Synthesis & Scaffolding cluster_1 Phase 2: Derivative Library Generation cluster_2 Phase 3: Purification & Characterization A Commercially Available Precursors (e.g., 3,5-dimethoxyphenol) B Deoxyfluorination or Multi-step Synthesis A->B C This compound (Core Scaffold) B->C D Etherification (O-alkylation/arylation) C->D Derivatization E Esterification (Acylation) C->E Derivatization F Ring Functionalization (e.g., Bromination, Nitration) C->F Derivatization H Chromatography (Flash, HPLC) D->H E->H G Advanced Coupling (e.g., Suzuki, Sonogashira) F->G Further Modification G->H I Spectroscopic Analysis (NMR, MS, IR) H->I J Purity Assessment (>95%) I->J

Caption: Workflow for synthesis and library generation.

Part 2: A Tiered Approach to Biological Screening

A logical, tiered screening funnel is essential for efficiently identifying promising biological activities. Based on the structural alerts provided by the fluorinated methoxyphenol core, we propose a primary focus on antioxidant, anticancer, and antimicrobial activities.

Tier 1: Primary Screening for Foundational Activities

A. Antioxidant and Radical-Scavenging Activity

  • Causality: Phenolic compounds are well-established antioxidants due to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals.[2] The methoxy group typically enhances this activity, while the electron-withdrawing fluorine atom may modulate the O-H bond dissociation enthalpy and the radical-scavenging kinetics.[11]

  • Primary Assays: A panel of in vitro assays should be employed to obtain a comprehensive antioxidant profile.[12]

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of the compound to scavenge a stable free radical.[13]

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Evaluates the scavenging of the ABTS radical cation, applicable to both hydrophilic and lipophilic compounds.[3][13]

    • ORAC (Oxygen Radical Absorbance Capacity) Assay: Measures the inhibition of peroxyl radical-induced oxidation, reflecting a classic chain-breaking antioxidant mechanism.[1]

B. Cytotoxicity and Anti-proliferative Activity

  • Causality: Many phenolic and fluorinated compounds exhibit cytotoxic effects against cancer cell lines. The mechanism can be multifaceted, involving the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways. Fluorine substitution can enhance the uptake and target engagement of drug candidates.[5][14]

  • Primary Assay:

    • MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay: A colorimetric assay to assess cell metabolic activity, serving as a robust initial screen for cytotoxicity against a panel of cancer cell lines (e.g., HeLa, HepG2).[13]

C. Antimicrobial Activity

  • Causality: Phenolic compounds can exert antimicrobial effects by disrupting cell membranes, inhibiting enzymes, or interfering with nucleic acid synthesis.[3]

  • Primary Assay:

    • Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) against a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans).[15][16][17]

G cluster_assays A Synthesized Derivative Library B Tier 1: Primary Screening A->B C Antioxidant Assays (DPPH, ABTS, ORAC) B->C D Cytotoxicity Assay (MTT on Cancer Cell Lines) B->D E Antimicrobial Assay (MIC Determination) B->E F Tier 2: Hit Validation & Mechanistic Studies C->F Identify 'Hits' D->F Identify 'Hits' E->F Identify 'Hits' G Tier 3: Lead Optimization & In Vivo Models F->G Validate & Prioritize

Caption: Tiered screening workflow for biological evaluation.

Part 3: Detailed Experimental Protocols

Trustworthiness in research is built upon reproducible, well-described methodologies. The following protocols are provided as self-validating systems, including necessary controls and standards.

Protocol 1: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark at 4°C.

    • Prepare stock solutions of test compounds (1 mg/mL) in methanol.

    • Prepare a stock solution of a positive control (e.g., Ascorbic Acid or Trolox) at 1 mg/mL in methanol.

  • Assay Procedure (96-well plate format):

    • Create a serial dilution of each test compound and the positive control in methanol to achieve a range of concentrations (e.g., 1 to 100 µg/mL).

    • To each well, add 100 µL of the diluted compound or control solution.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100

    • Plot the % scavenging against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: MTT Cytotoxicity Assay
  • Cell Culture:

    • Culture a selected cancer cell line (e.g., HeLa) in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

  • Calculation:

    • Calculate the percentage of cell viability: % Viability = (A_sample / A_control) * 100

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Part 4: Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic data presentation is key to discerning meaningful trends. All quantitative data should be summarized in tables for easy comparison.

Table 1: Summary of Primary Screening Results for this compound Derivatives
Compound IDR-Group ModificationAntioxidant IC₅₀ (µg/mL)Cytotoxicity IC₅₀ (µM)Antimicrobial MIC (µg/mL)
DPPH ABTS HeLa Cells
Core-01 -H (Parent Compound)DataDataData
Ether-01 -CH₃DataDataData
Ether-02 -CH₂CH₃DataDataData
Ester-01 -C(O)CH₃DataDataData
Control Ascorbic Acid / DoxorubicinDataDataData
Interpreting the SAR:

The primary goal is to establish relationships between structural modifications and biological activity.[18]

  • Impact of Fluorine and Methoxy Groups: Compare the activity of the parent compound to non-fluorinated or non-methoxylated analogues. The fluorine atom is expected to increase lipophilicity, potentially enhancing cell uptake and cytotoxicity.[5] However, in some contexts, fluorine can be detrimental to binding.[6]

  • Effect of O-Substitution: Analyze the data in the table to determine how different ether and ester groups at the phenolic position affect activity. Does increasing the alkyl chain length in the ether series increase or decrease activity? This can provide insights into the size and nature of the binding pocket or the importance of the free hydroxyl group.

  • Electronic Effects: If derivatives with additional ring substitutions are synthesized (e.g., nitro, amino groups), correlate their electron-donating or -withdrawing nature with the observed biological activity.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic investigation of this compound derivatives. By combining rational library design, a tiered screening approach, and rigorous SAR analysis, researchers can efficiently navigate the complex process of identifying novel bioactive compounds. Promising 'hits' from this initial screen will warrant progression to Tier 2 studies, including mechanistic investigations (e.g., enzyme inhibition assays, apoptosis assays) and selectivity profiling. Ultimately, this structured approach maximizes the potential for discovering new therapeutic leads from this promising chemical scaffold.

References

A Technical Guide to the Antimicrobial Activity of Substituted Methoxyphenols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted methoxyphenols, a class of naturally occurring phenolic compounds, are gaining significant traction in the scientific community as potent antimicrobial agents. With the escalating crisis of antibiotic resistance, these molecules, found in sources like cloves, wood smoke, and vanilla, offer promising avenues for the development of new therapeutics and natural preservatives.[1][2][3] This technical guide provides an in-depth exploration of the antimicrobial activities of key substituted methoxyphenols, including eugenol, guaiacol, vanillin, and syringol. It elucidates their primary mechanisms of action, focusing on microbial membrane disruption, details critical structure-activity relationships that govern their efficacy, and presents validated, step-by-step protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the antimicrobial potential of these versatile compounds.

The Chemical Landscape of Antimicrobial Methoxyphenols

Methoxyphenols are characterized by a benzene ring substituted with at least one hydroxyl (-OH) group and one methoxy (-OCH₃) group. The parent compound, guaiacol (2-methoxyphenol), is a fundamental building block found in wood smoke and is a product of lignin pyrolysis.[4] The antimicrobial potency and specificity of these molecules are profoundly influenced by the nature and position of other substituents on the aromatic ring.

  • Guaiacol (2-Methoxyphenol): The simplest structure in this class, guaiacol itself exhibits broad-spectrum antimicrobial properties by disrupting microbial cell membranes, leading to the leakage of cellular contents.[5][6]

  • Eugenol (4-Allyl-2-methoxyphenol): A principal component of clove oil, eugenol is one of the most extensively studied methoxyphenols.[2][7] The presence of the 4-allyl group enhances its lipophilicity, facilitating its interaction with bacterial membranes. It is effective against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][2]

  • Isoeugenol (4-Propenyl-2-methoxyphenol): A structural isomer of eugenol, isoeugenol often exhibits stronger antibacterial and antioxidant activity.[8] This highlights the subtle but critical role of the side chain's double bond position in modulating bioactivity.

  • Vanillin (4-Hydroxy-3-methoxybenzaldehyde): As the primary flavor component of vanilla, vanillin's antimicrobial action is primarily bacteriostatic.[9][10] Its mechanism involves the inhibition of respiration and the dissipation of ion gradients across the cell membrane, though its membrane-damaging effects are less severe than those of compounds like eugenol.[9][10][11]

  • Syringol (2,6-Dimethoxyphenol): Often found in wood smoke extracts, syringol's antimicrobial efficacy is attributed to its phenolic nature, which allows it to disturb cytoplasmic membranes and inactivate essential enzymes within the cytoplasm.[12][13]

Core Mechanisms of Antimicrobial Action

The antimicrobial activity of substituted methoxyphenols is not attributed to a single, specific target but rather to a cascade of events, primarily initiated at the cell membrane. This multi-target mechanism is advantageous as it may reduce the likelihood of microbial resistance development.

The predominant mechanism is the disruption of the cytoplasmic membrane's structural integrity and function.[14] The phenolic hydroxyl group is crucial for this activity. The process can be broken down into several key stages:

  • Partitioning and Accumulation: The lipophilic nature of these compounds allows them to partition from the aqueous phase into the lipid-rich microbial cell membranes.

  • Membrane Fluidization and Permeabilization: Once within the membrane, the methoxyphenols disrupt the ordered lipid bilayer, increasing its fluidity. This leads to a loss of selective permeability, causing the leakage of vital intracellular components such as ions (specifically K⁺), ATP, and nucleic acids.[5][9][10]

  • Dissipation of Proton Motive Force (PMF): The increased permeability leads to the uncontrolled movement of protons across the membrane, dissipating the crucial proton gradient (ΔpH) and electrical potential (ΔΨ). This collapses the PMF, which is essential for ATP synthesis, nutrient transport, and motility.

  • Enzyme Inhibition: These compounds can also directly inactivate essential microbial enzymes. The hydroxyl group on the phenol ring is known to bind to proteins, potentially altering their conformation and inhibiting their function.[15]

A Methoxyphenol Compound (e.g., Eugenol, Guaiacol) B Partitioning into Lipid Bilayer A->B Lipophilicity C Disruption of Membrane Integrity (Increased Fluidity) B->C D Increased Membrane Permeability C->D H Inhibition of Essential Enzymes C->H Direct Interaction E Leakage of Intracellular Components (K+, ATP, etc.) D->E F Dissipation of Proton Motive Force (PMF) D->F I Bacteriostatic Effect (Inhibition of Growth) E->I G Inhibition of Cellular Respiration & ATP Synthesis F->G G->I H->I J Bactericidal Effect (Cell Death) I->J At higher concentrations

Caption: General mechanism of antimicrobial action for substituted methoxyphenols.

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its antimicrobial potency is fundamental for designing more effective derivatives. For methoxyphenols, several structural features are key determinants of activity.

  • The Hydroxyl Group: The free phenolic hydroxyl group is widely considered essential for activity.[16] Its ability to donate a hydrogen atom and participate in hydrogen bonding is critical for disrupting microbial membranes and inactivating enzymes. Esterification or etherification of this group typically leads to a significant reduction or complete loss of activity.

  • The Methoxy Group: The position and number of methoxy groups influence the molecule's redox potential and steric properties. The methoxy group at the ortho position to the hydroxyl (as in guaiacol) is a common motif. The addition of a second methoxy group at the 6-position (syringol) can modulate activity.

  • The Para-Substituent: The nature of the substituent at the para-position (C4) to the hydroxyl group has a profound impact on lipophilicity and, consequently, on antimicrobial efficacy.

    • Alkyl/Alkenyl Chains: Increasing the length of an alkyl chain generally increases antimicrobial activity up to a certain point (the "cut-off effect"), beyond which reduced water solubility hampers efficacy.[17] The difference in activity between eugenol (allyl chain) and isoeugenol (propenyl chain) demonstrates that the geometry of the side chain is also important.[8]

    • Functional Groups: The presence of an aldehyde group, as in vanillin, results in a different activity profile, often more bacteriostatic than bactericidal, compared to an allyl group.[10][11]

Caption: Key structural features governing the antimicrobial activity of methoxyphenols.

Methodologies for Efficacy Evaluation

To ensure reproducible and comparable results, standardized methods must be employed. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines that are widely adapted for natural product testing.[18]

start Prepare Standardized Microbial Inoculum (0.5 McFarland) screen Screening Assay (e.g., Agar Disk Diffusion) start->screen quant Quantitative Assay (Broth Microdilution for MIC) start->quant screen->quant For active compounds result1 Qualitative Result (Zone of Inhibition) screen->result1 confirm Confirmatory Assay (Plating for MBC) quant->confirm Subculture from clear wells result2 Quantitative Result (MIC Value) quant->result2 result3 Activity Type (Bacteriostatic vs. Bactericidal) confirm->result3

Caption: Standard workflow for evaluating the antimicrobial efficacy of test compounds.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Rationale: This quantitative method is the gold standard for determining antimicrobial susceptibility and allows for direct comparison between compounds.

  • Methodology:

    • Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 100 mg/mL). Causality: A high concentration stock is necessary to create a serial dilution while minimizing the final solvent concentration, as the solvent itself can have antimicrobial effects.

    • Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of MHB to well 11 (sterility control).

    • Serial Dilution: Add 100 µL of the stock solution (appropriately diluted in MHB to the desired starting concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Self-Validation: This creates a known concentration gradient to pinpoint the inhibitory concentration.

    • Inoculum Preparation: Prepare a microbial suspension in sterile saline equivalent to a 0.5 McFarland turbidity standard (approx. 1 x 10⁸ CFU/mL).[19] Dilute this suspension 1:100 in MHB to achieve a final working inoculum of approx. 1 x 10⁶ CFU/mL.

    • Inoculation: Add 50 µL of the working inoculum to wells 1 through 10 and to well 12 (growth control). This brings the final volume in these wells to 100 µL and the final inoculum to 5 x 10⁵ CFU/mL.

    • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

    • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The sterility control (well 11) should be clear, and the growth control (well 12) should be turbid.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration that kills ≥99.9% of the initial bacterial inoculum.

  • Rationale: It distinguishes between bacteriostatic (inhibiting growth) and bactericidal (killing) activity, which is critical for therapeutic applications.

  • Methodology:

    • Perform MIC Test: Follow the MIC protocol as described above.

    • Sub-culturing: After reading the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

    • Plating: Spot-plate each aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

    • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

    • Reading Results: The MBC is the lowest concentration from the MIC plate that results in no colony formation (or a ≥99.9% reduction in CFU compared to the initial inoculum) on the MHA plate.

Quantitative Data Summary

The antimicrobial efficacy of methoxyphenols varies by compound, microbial species, and testing conditions. The following table summarizes representative MIC values from the literature.

CompoundMicroorganismTypeMIC (µg/mL)MBC (µg/mL)Reference
Eugenol Staphylococcus aureusGram (+)312.5 - 625625[8][20]
Escherichia coliGram (-)312.5312.5[8]
Candida albicansFungus>500-[21]
Isoeugenol Staphylococcus aureusGram (+)0.25 - 1.0-[21]
Pseudomonas aeruginosaGram (-)0.5 - 2.0-[21]
Listeria monocytogenesGram (+)312.5312.5[8]
Vanillin Escherichia coliGram (-)~2055 (15 mM)>10000[9][11]
Listeria innocuaGram (+)~4795 (35 mM)>10000[9][11]
Staphylococcus aureusGram (+)12505000[22]

Note: Direct comparison should be made with caution as testing methodologies can vary between studies.

Challenges and Future Directions

Despite their promise, the application of substituted methoxyphenols faces several challenges, including poor water solubility, potential for organoleptic changes in food products, and the need for higher concentrations compared to synthetic antibiotics. Future research is focused on:

  • Advanced Formulation Strategies: The use of nanoemulsions, nanocapsules, and liposomes to improve the solubility, stability, and bioavailability of these compounds, thereby enhancing their antimicrobial efficacy.[1][23][24]

  • Synergistic Combinations: Investigating the synergistic effects of methoxyphenols with conventional antibiotics to combat multi-drug resistant pathogens and potentially lower the required therapeutic doses.[1]

  • Synthesis of Novel Derivatives: Rational design and synthesis of new methoxyphenol derivatives with optimized lipophilicity and electronic properties to enhance potency and broaden the spectrum of activity.[25][26]

Conclusion

Substituted methoxyphenols represent a valuable and versatile class of natural antimicrobial agents. Their primary mechanism, centered on the disruption of microbial membrane integrity, makes them effective against a broad spectrum of bacteria and fungi. A thorough understanding of their structure-activity relationships is paving the way for the development of next-generation antimicrobials. By employing robust and standardized evaluation methodologies, the scientific community can effectively harness the potential of these compounds in the ongoing fight against microbial threats in both clinical and industrial settings.

References

Methodological & Application

The Strategic Synthesis of Biaryl Scaffolds: Application Notes for Suzuki Coupling Reactions with 3-Fluoro-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of 3-Fluoro-5-methoxyphenol in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the this compound scaffold represents a cornerstone for the design of novel therapeutics. The strategic placement of a fluorine atom and a methoxy group on the phenolic ring imparts a unique combination of electronic and metabolic properties. The electron-withdrawing fluorine can enhance binding affinity and improve metabolic stability, while the electron-donating methoxy group can modulate the molecule's overall electronic character and solubility. The generation of biaryl structures from this phenol is of paramount importance, as these motifs are prevalent in a vast array of pharmaceuticals and agrochemicals.[1] The Suzuki-Miyaura coupling reaction stands as a preeminent tool for the formation of these critical carbon-carbon bonds, lauded for its functional group tolerance and reliability.[2]

However, the direct engagement of phenols in Suzuki-Miyaura coupling is challenging due to the poor leaving group ability of the hydroxyl moiety.[1] This necessitates an activation strategy to transform the C-O bond into a reactive species for the palladium or nickel-catalyzed cross-coupling cycle. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective execution of Suzuki coupling reactions with this compound, focusing on scientifically-grounded protocols and in-depth mechanistic insights.

Core Principles: Navigating the Suzuki-Miyaura Catalytic Cycle with Phenolic Substrates

The Suzuki-Miyaura coupling is a palladium- or nickel-catalyzed reaction that couples an organoboron species with an organic halide or pseudohalide.[3] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

When employing a phenol as the starting material, the primary challenge lies in facilitating the initial oxidative addition step. The robust C-O bond of a phenol is significantly less reactive than a typical C-halide bond.[1] Therefore, the reaction requires an initial in situ or pre-activation of the phenolic hydroxyl group.

Activation: The Gateway to Phenolic Cross-Coupling

Several strategies have been developed to activate phenols for Suzuki-Miyaura coupling, including their conversion to:

  • Triflates or Tosylates: These are excellent leaving groups, rendering the phenolic carbon susceptible to oxidative addition.

  • Carbamates or Esters: These derivatives have also been successfully employed, often with nickel catalysts.[1]

  • In situ Activation: This approach avoids the need for isolating the activated intermediate. Reagents such as nonafluorobutanesulfonyl fluoride or tosyl fluoride can be used to convert the phenol to a reactive sulfonate ester within the reaction mixture.[4][5]

For the purposes of this guide, we will focus on an in situ activation protocol, which offers advantages in terms of step economy and overall efficiency.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating systems, with explanations for each critical step. The choice between a palladium or nickel-based system can depend on cost, desired reactivity, and functional group compatibility. Nickel catalysts, in particular, have shown great promise for the coupling of phenol derivatives.[6]

Protocol 1: Nickel-Catalyzed Suzuki Coupling of this compound via In Situ Tosylation

This protocol is adapted from established methods for the nickel-catalyzed coupling of phenols using tosyl fluoride for in situ activation.[5] The combination of an electron-donating methoxy group and an electron-withdrawing fluorine on the phenol ring presents a unique electronic environment that should be compatible with this methodology.

Reaction Scheme:

Materials and Reagents:

ReagentCAS NumberSupplier RecommendationPurity
This compound109833-91-8Commercial Supplier>98%
Arylboronic AcidVariesCommercial Supplier>98%
trans-NiCl(o-Tol)(PCy₃)₂Not availableCommercial Supplier-
Tricyclohexylphosphine (PCy₃)2622-14-2Commercial Supplier>97%
Tosyl Fluoride (TsF)455-16-3Commercial Supplier>98%
Potassium Phosphate Tribasic Hydrate (K₃PO₄·3H₂O)Not availableCommercial Supplier>98%
Tetrahydrofuran (THF), Anhydrous109-99-9Commercial Supplier>99.9%
Deionized Water, Degassed7732-18-5--

Step-by-Step Procedure:

  • Reaction Setup: To a dry 25 mL Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.3 mmol, 1.3 equiv.), tosyl fluoride (1.1 mmol, 1.1 equiv.), trans-NiCl(o-Tol)(PCy₃)₂ (0.03 mmol, 3 mol%), tricyclohexylphosphine (0.06 mmol, 6 mol%), and K₃PO₄·3H₂O (5.0 mmol, 5.0 equiv.).[5]

    • Expert Insight: The use of an inert atmosphere is crucial to prevent the oxidation of the nickel(0) active catalyst and the phosphine ligand. K₃PO₄·3H₂O acts as the base to facilitate both the in situ tosylation and the transmetalation step. The slight excess of the boronic acid and tosyl fluoride ensures complete consumption of the starting phenol.

  • Solvent Addition: To the flask, add anhydrous tetrahydrofuran (4.0 mL) followed by degassed deionized water (1.0 mL) via syringe.[5]

    • Expert Insight: The THF/water solvent system is effective for dissolving both the organic substrates and the inorganic base. Water has been shown to be beneficial in improving the efficiency of this one-pot process.[5]

  • Reaction Execution: Stir the reaction mixture at 70 °C (oil bath temperature) under the inert atmosphere.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Data Presentation and Visualization

Illustrative Reaction Parameters
ParameterRecommended ValueRationale
Catalyst Loading 3 mol% trans-NiCl(o-Tol)(PCy₃)₂An effective loading for achieving high yields while minimizing catalyst cost.
Ligand Loading 6 mol% PCy₃Additional ligand helps to stabilize the active Ni(0) species.
Base 5.0 equiv. K₃PO₄·3H₂OA strong base that facilitates both the tosylation and the transmetalation steps.
Solvent System THF/H₂O (4:1)Provides good solubility for both organic and inorganic components and enhances reaction efficiency.[5]
Temperature 70 °CA moderate temperature that promotes the reaction without significant decomposition of the catalyst or substrates.
Reaction Time Varies (monitor by TLC/LC-MS)Dependent on the specific arylboronic acid used.
Mechanistic and Workflow Diagrams

Suzuki_Coupling_Mechanism cluster_activation In Situ Activation cluster_catalytic_cycle Catalytic Cycle Phenol This compound (Ar-OH) Tosylate Aryl Tosylate (Ar-OTs) Phenol->Tosylate Reaction with TsF and Base TsF Tosyl Fluoride (TsF) TsF->Tosylate Base Base (K₃PO₄) Base->Tosylate OxAdd Oxidative Addition (Ar-Ni(II)-OTs)L₂ Tosylate->OxAdd Ni0 Ni(0)L₂ Transmetalation Transmetalation (Ar-Ni(II)-Ar')L₂ RedElim Reductive Elimination Product Biaryl Product (Ar-Ar')

Caption: Simplified mechanism of nickel-catalyzed Suzuki coupling of this compound via in situ activation.

Experimental_Workflow Start Reaction Setup (Flask under N₂) Reagents Add Phenol, Boronic Acid, TsF, Catalyst, Ligand, Base Start->Reagents Solvents Add Anhydrous THF and Degassed H₂O Reagents->Solvents Reaction Heat at 70°C (Monitor by TLC/LC-MS) Solvents->Reaction Workup Cool, Dilute with EtOAc/H₂O, Separate Layers Reaction->Workup Extraction Extract Aqueous Layer with EtOAc Workup->Extraction Purification Combine Organic Layers, Dry, Concentrate Extraction->Purification FinalProduct Purify by Column Chromatography Purification->FinalProduct

Caption: Experimental workflow for the Suzuki coupling of this compound.

Troubleshooting and Scientific Insights

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous/degassed solvents. 3. Poor quality of reagents.1. Use a fresh batch of catalyst and ligand. 2. Ensure solvents are properly dried and degassed. 3. Verify the purity of starting materials.
Formation of Homocoupled Boronic Acid Product Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and maintain a positive pressure of inert gas throughout the reaction.
Decomposition of Starting Material Reaction temperature is too high.Reduce the reaction temperature and monitor the reaction for a longer period.
Protodeborylation of Boronic Acid Presence of excess water or prolonged reaction times at high temperature.Use anhydrous base if possible, or minimize reaction time once the starting phenol is consumed.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful strategy for the synthesis of valuable biaryl compounds. The key to success lies in the effective activation of the phenolic hydroxyl group. The presented nickel-catalyzed, one-pot protocol utilizing in situ activation with tosyl fluoride offers an efficient and practical approach. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can reliably access a diverse range of biaryl structures derived from this important building block, thereby accelerating the pace of drug discovery and development.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Fluoro-5-methoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2][3] Aryl amines are privileged structural motifs found in a vast array of bioactive molecules. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a transformative methodology, offering a broad substrate scope and functional group tolerance that surpasses many classical methods for C-N bond formation.[1][4]

This guide focuses on a specific, yet highly relevant, substrate class: 3-fluoro-5-methoxyphenol derivatives. Phenols are abundant and cost-effective starting materials, making their conversion to valuable aniline derivatives an attractive synthetic strategy.[5][6] However, this transformation is not direct. The phenol's hydroxyl group must first be converted into a more reactive electrophilic partner, such as a triflate, tosylate, or mesylate, to participate in the catalytic cycle.[5][7]

The electronic nature of the 3-fluoro-5-methoxyphenyl core—characterized by the electron-donating methoxy group and the electron-withdrawing fluoro group—presents unique challenges and considerations for catalyst selection and reaction optimization. This document provides a comprehensive overview of the mechanistic principles, key experimental parameters, and detailed, field-proven protocols for the successful two-step synthesis of N-aryl amines from this compound.

The Catalytic Cycle: A Mechanistic Blueprint

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[1][8][9] Understanding this mechanism is paramount for rational catalyst selection and troubleshooting. The cycle is generally accepted to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst, bearing electron-rich phosphine ligands, inserts into the aryl-leaving group (Ar-X) bond. This is often the rate-determining step and is highly sensitive to the electronic properties and steric bulk of both the aryl electrophile and the phosphine ligand.[10]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic amido species, which displaces the halide or pseudohalide from the palladium center.

  • Reductive Elimination: The final C-N bond is formed as the arylamine product is expelled from the coordination sphere, regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][9]

dot digraph "Buchwald-Hartwig Catalytic Cycle" { graph [bgcolor="#F1F3F4", fontname="Arial", label="Figure 1: General Catalytic Cycle", labelloc=b, fontsize=12, rankdir=LR]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Nodes Pd0 [label="L₂Pd⁰", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArX [label="Ar-X (Aryl Triflate)", shape=plaintext, fontcolor="#202124"]; Complex1 [label="L₂Pdᴵᴵ(Ar)(X)", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="R₂NH (Amine)", shape=plaintext, fontcolor="#202124"]; Base [label="Base", shape=plaintext, fontcolor="#202124"]; Complex2 [label="L₂Pdᴵᴵ(Ar)(NR₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ar-NR₂ (Product)", shape=plaintext, fontcolor="#202124"]; HX_Base [label="[Base-H]⁺X⁻", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> Complex1 [label="Oxidative\nAddition"]; ArX -> Complex1 [style=dashed, arrowhead=none]; Complex1 -> Complex2 [label="Amine Coordination\n& Deprotonation"]; Amine -> Complex1 [style=dashed, arrowhead=none]; Base -> Complex1 [style=dashed, arrowhead=none]; Complex2 -> Pd0 [label="Reductive\nElimination"]; Complex2 -> Product [style=dashed]; Complex1 -> HX_Base [style=dashed, arrowhead=none]; } ondot Figure 1: General Catalytic Cycle A simplified representation of the key steps in the Buchwald-Hartwig amination.

Key Experimental Parameters: A Scientist's Guide to Optimization

The success of the amination of challenging substrates like activated this compound derivatives hinges on the judicious selection of four key components.

  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common choices.[8][11] These Pd(II) and Pd(0) sources, respectively, are reduced in situ by the phosphine ligand or other reaction components to generate the catalytically active Pd(0) species. For consistency and improved reactivity, well-defined Pd(0) "precatalysts" that incorporate the ligand are often preferred.

  • Ligand: This is arguably the most critical variable. For electron-rich or sterically hindered aryl electrophiles, bulky and electron-rich biaryl monophosphine ligands are essential.[12][13][14] Ligands developed in the Buchwald group, such as XPhos, RuPhos, and BrettPhos, are designed to stabilize the palladium center and accelerate both the oxidative addition and the final reductive elimination steps.[2][15]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is a common and effective choice. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times.[8][16]

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are standard.[17][18] The choice can influence reagent solubility and reaction temperature, thereby affecting reaction rates.

Detailed Experimental Protocols

The conversion of this compound to its N-arylated derivatives is a two-stage process. First, the phenolic hydroxyl group is activated by conversion to a trifluoromethanesulfonate (triflate) ester. Second, the resulting aryl triflate undergoes the Buchwald-Hartwig amination.

dot digraph "Experimental Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", label="Figure 2: Two-Stage Synthetic Workflow", labelloc=b, fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; Step1 [label="Step 1: Triflation\n(Tf₂O, Pyridine, DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Aryl Triflate Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Step2 [label="Step 2: Buchwald-Hartwig Amination\n(Amine, Pd Catalyst, Ligand, Base, Toluene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final [label="N-Aryl Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup1 [label="Aqueous Workup\n& Purification", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#5F6368"]; Workup2 [label="Aqueous Workup\n& Chromatography", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#5F6368"];

// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Workup1 [style=dotted]; Workup1 -> Step2; Step2 -> Final; Final -> Workup2 [style=dotted]; } ondot Figure 2: Two-Stage Synthetic Workflow The overall process from the starting phenol to the final aminated product.

Protocol 1: Synthesis of 3-Fluoro-5-methoxyphenyl trifluoromethanesulfonate

This protocol details the conversion of the phenol to a highly reactive aryl triflate, an excellent electrophile for cross-coupling reactions.

Materials:

  • This compound

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an argon or nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the phenol in anhydrous DCM (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add anhydrous pyridine (1.5 eq) dropwise to the stirred solution.

  • Slowly add trifluoromethanesulfonic anhydride (1.2 eq) dropwise over 15 minutes. Ensure the internal temperature does not rise above 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product can often be used directly in the next step. If necessary, purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. The triflate product is typically a colorless oil or low-melting solid.

Protocol 2: Buchwald-Hartwig Amination of 3-Fluoro-5-methoxyphenyl trifluoromethanesulfonate

This protocol describes the coupling of the aryl triflate with a representative secondary amine, morpholine.

Materials:

  • 3-Fluoro-5-methoxyphenyl trifluoromethanesulfonate (from Protocol 1)

  • Morpholine (or other desired amine)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous and degassed

Procedure:

  • In a glovebox or under a strong counterflow of inert gas: To a flame-dried Schlenk tube or reaction vial, add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add the 3-fluoro-5-methoxyphenyl trifluoromethanesulfonate (1.0 eq).

  • Add anhydrous, degassed toluene (to achieve approx. 0.1-0.2 M concentration).

  • Add morpholine (1.2 eq) via syringe.

  • Seal the vessel tightly and remove it from the inert atmosphere.

  • Place the reaction vessel in a preheated oil bath at 100-110 °C.

  • Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired N-arylated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary and Optimization

The choice of ligand and base can significantly impact reaction efficiency. The following table provides a guide for optimizing conditions based on literature precedents for similar electron-rich or challenging aryl electrophiles.

EntryLigandBaseSolventTemp (°C)Expected OutcomeNotes
1 XPhosNaOtBuToluene100>90% YieldA robust, general-purpose system for many substrates.[15]
2 RuPhosK₂CO₃Dioxane110Good to ExcellentEffective for coupling secondary amines; K₂CO₃ is a milder base option.[2][11]
3 BrettPhosK₃PO₄t-BuOH/Toluene100Good to ExcellentExcellent for mono-arylation of primary amines.[2]
4 JosiphosNaOtBuToluene110GoodA bidentate ligand, can be effective for heteroaryl couplings.[1]
5 XantPhosDBUMeCN/Toluene140Moderate to GoodA soluble organic base system, useful for flow chemistry applications.[19][20][21]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst deactivation (oxygen/moisture).2. Poor quality reagents/solvents.3. Insufficient temperature or time.1. Ensure a rigorously inert atmosphere; use degassed solvents.[18]2. Use freshly opened or purified reagents.3. Increase temperature or extend reaction time.
Hydrodetriflation Side Product 1. β-hydride elimination is competing.2. Base is too strong or reactive.1. Screen different ligands; bulky biarylphosphines often suppress this pathway.[1]2. Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃).
Low Yield with Primary Amines 1. Double arylation product formation.2. Steric hindrance.1. Use a ligand designed for mono-arylation (e.g., BrettPhos).[2]2. Use a more sterically hindered ligand to facilitate reductive elimination.
Reaction Stalls 1. Product inhibition.2. Catalyst decomposition at high temperature.1. Increase catalyst loading slightly.2. Attempt the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.

Conclusion

The Buchwald-Hartwig amination provides a powerful and versatile platform for the synthesis of N-substituted 3-fluoro-5-methoxyanilines from their corresponding phenol precursors. Success relies on a two-step strategy involving the activation of the phenol to an aryl triflate, followed by a carefully optimized palladium-catalyzed cross-coupling reaction. By selecting modern, bulky, and electron-rich phosphine ligands and appropriate reaction conditions, researchers can efficiently access these valuable chemical entities, accelerating progress in drug discovery and materials science.

References

Williamson ether synthesis using 3-Fluoro-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Williamson Ether Synthesis

Topic: High-Efficiency Synthesis of Substituted Aryl Ethers via Williamson Ether Synthesis Using 3-Fluoro-5-methoxyphenol

For: Researchers, scientists, and drug development professionals.

Executive Summary

The Williamson ether synthesis stands as a cornerstone reaction in organic chemistry for the formation of ether linkages.[1][2] Its robustness and broad scope make it indispensable in both academic research and industrial-scale pharmaceutical manufacturing.[1] This application note provides an in-depth technical guide for the synthesis of a substituted aryl ether, specifically starting from this compound. We will dissect the mechanistic underpinnings of the reaction, offer a detailed, field-proven laboratory protocol, and discuss critical parameters for optimizing reaction outcomes and mitigating potential side reactions. The protocol herein is designed to be a self-validating system, emphasizing safety, efficiency, and reproducibility.

Scientific Principles & Mechanistic Insight

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3][4] The reaction is fundamentally a two-step process, even if the first step is often performed in situ.

Step 1: Deprotonation to Form a Potent Nucleophile The synthesis begins with the deprotonation of an alcohol or phenol using a suitable base. Phenols, such as this compound, are significantly more acidic (pKa ≈ 10) than aliphatic alcohols (pKa ≈ 16-18), a consequence of the phenoxide conjugate base being stabilized by resonance delocalization into the aromatic ring. This increased acidity allows for a wider range of viable bases. While strong bases like sodium hydride (NaH) are highly effective for ensuring complete and irreversible deprotonation, milder bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient for phenols.[4][5][6] The choice of base is frequently dictated by the choice of solvent and the need for strictly anhydrous conditions. Sodium hydride, for instance, reacts violently with water and necessitates the use of anhydrous aprotic solvents.[7][8]

Step 2: SN2 Nucleophilic Attack The resulting phenoxide anion is a potent nucleophile that attacks an electrophilic carbon center.[1] In a classic Williamson synthesis, this electrophile is an alkyl halide (or an alternative substrate with a good leaving group, like a tosylate or mesylate).[3] The reaction follows a concerted SN2 pathway where the phenoxide attacks from the backside of the carbon-leaving group bond, leading to inversion of stereochemistry if the carbon is chiral.[1][3]

Strategic Considerations for Aryl Ether Synthesis: A critical strategic choice in synthesizing asymmetrical ethers is the selection of the nucleophile and electrophile. For aryl ethers, the synthesis must proceed via the reaction of a phenoxide with an alkyl halide.[4] The alternative pathway—reacting an alkoxide with an aryl halide—is non-viable under standard SN2 conditions because nucleophilic substitution on an sp²-hybridized carbon is energetically unfavorable and sterically hindered.[3][4]

Furthermore, the structure of the alkyl halide is paramount. The SN2 mechanism is highly sensitive to steric hindrance.[9]

  • Primary (1°) alkyl halides: Ideal substrates, leading to high yields of the desired ether.

  • Secondary (2°) alkyl halides: Substitution competes significantly with the E2 elimination side reaction, leading to a mixture of ether and alkene products.[3][10]

  • Tertiary (3°) alkyl halides: Elimination (E2) is the exclusive pathway, yielding only alkene.[3]

Therefore, to maximize the yield of the target ether, a primary alkyl halide should always be the electrophile of choice.

Detailed Experimental Protocol

This protocol details the synthesis of 3-Fluoro-1-methoxy-5-(prop-2-yn-1-yloxy)benzene, a representative aryl ether, from this compound. Propargyl bromide is chosen as the alkylating agent—a reactive primary halide.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Notes
This compoundC₇H₇FO₂142.131.00 g7.04Starting Material. Harmful if swallowed, causes skin/eye irritation.[11][12]
Sodium Hydride (NaH)NaH24.000.34 g14.1 (2.0 eq)60% dispersion in mineral oil. Water-reactive, pyrophoric.[13] Handle under inert gas.
Propargyl BromideC₃H₃Br118.961.00 g (0.70 mL)8.44 (1.2 eq)80% solution in toluene. Lachrymator, toxic.
N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mL-Anhydrous. Polar aprotic solvent.
Diethyl Ether (Et₂O)C₄H₁₀O74.12~100 mL-Extraction solvent.
Saturated NH₄Cl (aq)NH₄Cl53.49~20 mL-For quenching.
Brine (Saturated NaCl)NaCl58.44~20 mL-For washing.
Anhydrous MgSO₄MgSO₄120.37~2 g-Drying agent.
Equipment
  • 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon gas inlet with bubbler

  • Reflux condenser

  • Thermometer or thermocouple

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

Reaction Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Purification A Dry glassware under oven B Assemble 3-neck flask with condenser & N2 inlet A->B C Add NaH (60% dispersion) to flask B->C D Add anhydrous DMF via syringe C->D E Cool flask to 0°C (ice bath) D->E F Slowly add this compound solution in DMF E->F G Warm to RT, stir for 30 min (H2 evolution ceases) F->G H Add Propargyl Bromide dropwise G->H I Heat to 50-60°C, monitor by TLC (2-4h) H->I J Cool to RT, quench with sat. NH4Cl I->J K Extract with Diethyl Ether (3x) J->K L Wash organic layer with H2O and Brine K->L M Dry over MgSO4, filter L->M N Concentrate via rotary evaporation M->N O Purify crude product via column chromatography N->O

Caption: Experimental workflow for Williamson ether synthesis.

Step-by-Step Procedure

SAFETY FIRST: Conduct all operations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7] Sodium hydride is extremely reactive with water and can ignite spontaneously in air, especially when dry.[8][14] Handle it strictly under an inert atmosphere.

  • Preparation: Ensure all glassware is thoroughly oven-dried to remove any trace moisture. Assemble the 100 mL three-neck flask with a magnetic stir bar, a reflux condenser topped with a nitrogen inlet, and two septa. Purge the entire system with dry nitrogen or argon for at least 15 minutes.

  • Base Suspension: Under a positive flow of nitrogen, carefully weigh and transfer the sodium hydride dispersion (0.34 g) into the reaction flask. Using a dry syringe, add 10 mL of anhydrous DMF. Begin stirring to create a uniform suspension.

  • Phenoxide Formation: Dissolve the this compound (1.00 g) in 10 mL of anhydrous DMF in a separate dry vial. Using a syringe, add this solution dropwise to the stirring NaH suspension over 10-15 minutes. Note: This step is exothermic and will generate hydrogen gas. A bubbler on the nitrogen line will show increased gas evolution. Control the addition rate to maintain a gentle effervescence.

  • Completion of Deprotonation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation. The cessation of hydrogen evolution is a key indicator.

  • Alkylation: Add the propargyl bromide solution (1.2 eq) dropwise via syringe to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 50-60°C using an oil bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 2-4 hours).

  • Work-up: Cool the flask to room temperature. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise until gas evolution ceases. Transfer the mixture to a separatory funnel containing 30 mL of water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic extracts.

  • Washing: Wash the combined organic layer sequentially with water (1 x 20 mL) and then brine (1 x 20 mL) to remove residual DMF and salts.[15]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure aryl ether. Laboratory yields for this reaction are typically in the range of 50-95%.[1][2]

Mechanistic Representation

Caption: Williamson synthesis of an aryl ether.

Troubleshooting & Side Reactions

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive base (NaH exposed to air/moisture).2. Insufficient reaction time or temperature.3. Wet solvent or glassware.1. Use fresh, properly handled NaH.2. Increase reaction time/temperature and monitor by TLC.3. Ensure all equipment and solvents are rigorously dried.
Alkene Byproduct Formation Use of a secondary or sterically hindered primary alkyl halide, favoring E2 elimination.[10]This is not an issue with primary halides like propargyl bromide but is a key consideration. Always select a primary halide for the alkylating agent.
C-Alkylation Byproduct Phenoxides are ambident nucleophiles; alkylation can occur at the ortho/para positions of the ring.[1][6]O-alkylation is generally favored kinetically. Using polar aprotic solvents (like DMF) can enhance selectivity for O-alkylation. If C-alkylation is significant, solvent screening may be necessary.
Complex Mixture of Products Unreactive alkylating agent leading to decomposition or side reactions at higher temperatures.Consider converting the alkyl halide to a more reactive alkyl iodide in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction).

Conclusion

The Williamson ether synthesis is a powerful and versatile tool for the construction of ether bonds. By understanding the underlying SN2 mechanism and making strategic choices regarding the base, solvent, and alkylating agent, high yields of substituted aryl ethers like those derived from this compound can be reliably achieved. Adherence to strict anhydrous conditions, particularly when using reactive bases like sodium hydride, and careful monitoring of the reaction progress are critical for success. This protocol provides a robust framework for researchers engaged in synthetic chemistry and drug development, enabling the efficient and reproducible synthesis of valuable molecular building blocks.

References

Application Notes and Protocols for the Derivatization of 3-Fluoro-5-methoxyphenol for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Biological Potential of a Fluorinated Phenol Scaffold

In the landscape of modern drug discovery, the strategic modification of privileged scaffolds is a cornerstone of generating novel chemical entities with enhanced biological activity and optimized pharmacokinetic profiles. Phenolic compounds are prevalent in a vast array of biologically active molecules; however, their progression as therapeutic candidates is often hampered by metabolic liabilities, such as rapid glucuronidation or sulfation, and suboptimal physicochemical properties.[1][2] The targeted derivatization of the phenolic hydroxyl group offers a robust strategy to mitigate these issues, thereby unlocking the full therapeutic potential of the core scaffold.

This guide provides a comprehensive overview of established and innovative protocols for the derivatization of 3-Fluoro-5-methoxyphenol, a versatile starting material possessing key structural features—a nucleophilic phenol, an electron-withdrawing fluorine atom, and an electron-donating methoxy group—that can be exploited to generate diverse libraries of compounds for biological screening. The presence of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated scaffolds like this particularly attractive in medicinal chemistry.[3][4]

We present detailed, field-proven methodologies for etherification, esterification, and more complex carbon-carbon and carbon-nitrogen bond-forming reactions. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles and expected outcomes.

Strategic Considerations for Derivatization

The electronic nature of the this compound ring, influenced by the interplay of the meta-directing fluorine and ortho-, para-directing methoxy and hydroxyl groups, dictates its reactivity. The hydroxyl group is the primary site for derivatization, and its nucleophilicity can be readily enhanced by deprotonation with a suitable base. The choice of derivatization strategy should be guided by the desired physicochemical properties of the final compounds.

Property to ModifyRationaleDerivatization Strategy
Lipophilicity (LogP) To enhance membrane permeability and target engagement.[5]Etherification with alkyl or aryl halides; Suzuki-Miyaura coupling with hydrophobic boronic acids.
Polar Surface Area (PSA) To modulate solubility and permeability.Esterification with polar carboxylic acids; introduction of amide or sulfonamide moieties.
Metabolic Stability To block sites of metabolic oxidation or conjugation.[1][2]Etherification or esterification to cap the phenolic hydroxyl group.
Introduction of Bioactive Moieties To introduce pharmacophores that can interact with specific biological targets.Ugi or other multicomponent reactions; Suzuki-Miyaura coupling with functionalized boronic acids.

Core Derivatization Protocols

Protocol 1: O-Alkylation (Etherification) for Enhancing Lipophilicity and Stability

Etherification of the phenolic hydroxyl is a fundamental strategy to increase lipophilicity and block metabolic conjugation pathways.[6] The Williamson ether synthesis is a robust and widely applicable method.[6]

Reaction Scheme:

Experimental Protocol: Synthesis of 3-Fluoro-5-methoxy-1-(benzyloxy)benzene

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Base: Dissolve the phenol in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Add a base (e.g., potassium carbonate, 1.5 eq, or sodium hydride, 1.1 eq) portion-wise at 0 °C.

  • Addition of Electrophile: Once the deprotonation is complete (indicated by cessation of gas evolution if using NaH), add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by automated flash chromatography.[7]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of the phenoxide intermediate.

  • Polar Aprotic Solvent: Solubilizes the reactants and facilitates the SN2 reaction.

  • Base: Potassium carbonate is a mild and easy-to-handle base suitable for most simple alkylations. Sodium hydride is a stronger base and may be required for less reactive alkylating agents.

  • Temperature Control: Initial cooling to 0 °C controls the exothermic deprotonation step.

Protocol 2: Esterification for Modulating Polarity and Introducing Functional Handles

Esterification provides a facile route to introduce a wide range of functional groups, allowing for fine-tuning of polarity and the introduction of handles for further derivatization. Reaction with acyl chlorides or anhydrides is generally more efficient than with carboxylic acids for phenols.[8]

Reaction Scheme:

Experimental Protocol: Synthesis of 3-Fluoro-5-methoxyphenyl benzoate

  • Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base: Add a tertiary amine base such as triethylamine (1.5 eq) or pyridine (used as both base and solvent).

  • Acylating Agent: Cool the solution to 0 °C and slowly add the acyl chloride (e.g., benzoyl chloride, 1.1 eq).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by flash chromatography.

Causality Behind Experimental Choices:

  • Tertiary Amine Base: Acts as a scavenger for the HCl byproduct, driving the reaction to completion. Pyridine can also act as a nucleophilic catalyst.

  • Acyl Chloride: A highly reactive acylating agent that readily reacts with the phenol.

  • Aqueous Work-up: The acid wash removes excess amine base, while the bicarbonate wash removes any unreacted acyl chloride and the resulting carboxylic acid.

Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation and Scaffold Hopping

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[9] To utilize the phenolic oxygen as the leaving group, it must first be converted to a more reactive species, such as a triflate.

Workflow Diagram:

G A This compound B Triflation (Tf2O, Pyridine) A->B Step 1 C 3-Fluoro-5-methoxyphenyl triflate B->C D Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, Base) C->D Step 2 E 3-Aryl-5-fluoroanisole D->E

Caption: Two-step synthesis of biaryls via triflation and Suzuki-Miyaura coupling.

Experimental Protocol:

Step 1: Synthesis of 3-Fluoro-5-methoxyphenyl triflate

  • Dissolve this compound (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere.

  • Add pyridine (2.0 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq).

  • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench with water and extract with DCM. Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry over sodium sulfate, concentrate, and purify by flash chromatography to yield the aryl triflate.

Step 2: Suzuki-Miyaura Coupling

  • To a degassed solution of the aryl triflate (1.0 eq) and an arylboronic acid (1.2 eq) in a suitable solvent (e.g., dioxane/water 4:1), add a base (e.g., K₂CO₃, 2.0 eq).[10]

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq or PdCl₂(dppf), 0.03 eq).[10]

  • Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute with water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

Causality Behind Experimental Choices:

  • Triflate Formation: The triflate group is an excellent leaving group, making the aryl carbon susceptible to oxidative addition by the palladium catalyst.[9]

  • Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for efficient coupling. Pd(PPh₃)₄ is a common choice, while ligands like dppf can improve yields for challenging substrates.

  • Base and Solvent System: The base is required for the transmetalation step of the catalytic cycle. A biphasic solvent system like dioxane/water is often used to dissolve both the organic and inorganic reagents.[11]

Protocol 4: Ugi-Smiles Reaction for Rapid Library Generation

The Ugi reaction is a multicomponent reaction (MCR) that allows for the rapid assembly of complex molecules from simple starting materials.[1] A variation, the Ugi-Smiles reaction, utilizes a phenol in place of a carboxylic acid, providing a powerful tool for generating diverse libraries of N-aryl amides.[12]

Workflow Diagram:

G A Aldehyde E Ugi-Smiles Reaction (One-pot) A->E B Amine B->E C Isocyanide C->E D This compound D->E F N-Aryl Amide Library E->F

Caption: One-pot synthesis of an N-aryl amide library via the Ugi-Smiles reaction.

Experimental Protocol:

  • Reaction Setup: In a vial, combine the aldehyde (1.0 eq), amine (1.0 eq), and this compound (1.0 eq) in a suitable solvent such as methanol or trifluoroethanol.

  • Isocyanide Addition: Add the isocyanide (1.0 eq) to the mixture.

  • Reaction Progression: Stir the reaction at room temperature for 24-48 hours. The reaction is often exothermic and proceeds rapidly.[1]

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by preparative HPLC or automated flash chromatography to isolate the desired library members.

Causality Behind Experimental Choices:

  • Multicomponent Nature: The Ugi reaction's convergence allows for the rapid generation of molecular diversity from a set of readily available starting materials.[13]

  • Phenol as the Acid Component: In the Ugi-Smiles variant, the phenol acts as the acidic component, leading to a Smiles rearrangement as the final irreversible step.[12]

  • Solvent Choice: Polar solvents like methanol can facilitate the formation of the initial imine intermediate.

Purification and Characterization of Derivatized Compounds

Purification: For library synthesis, high-throughput purification techniques are essential. Automated flash chromatography systems and mass-directed preparative HPLC are commonly employed to isolate compounds with high purity.[14][15]

Characterization: The structure and purity of the synthesized derivatives should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the overall structure. For fluorinated compounds, ¹⁹F NMR is a powerful tool for confirming the presence and chemical environment of the fluorine atom.[16][17]

  • Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight of the product and to assess its purity. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[16][18]

Analytical TechniqueInformation Provided
¹H NMR Confirms the proton environment of the molecule.
¹³C NMR Confirms the carbon skeleton of the molecule.
¹⁹F NMR Confirms the presence and environment of the fluorine atom.[16][17]
LC-MS Determines molecular weight and purity.[16][18]
HRMS Confirms the elemental composition.

Preparation for Biological Screening

Once purified and characterized, the derivatized compounds need to be prepared for biological screening. This typically involves:

  • Solubilization: Compounds are usually dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.

  • Plating: The stock solutions are then serially diluted and plated into multi-well plates (e.g., 96- or 384-well plates) for high-throughput screening (HTS).

  • Storage: Compound plates are typically stored at low temperatures (-20 °C or -80 °C) to ensure long-term stability.

Conclusion

The derivatization of this compound offers a wealth of opportunities for generating novel and diverse compound libraries for biological screening. The protocols outlined in this guide provide a solid foundation for embarking on such a synthetic campaign. By strategically applying the principles of etherification, esterification, cross-coupling, and multicomponent reactions, researchers can effectively modulate the physicochemical and pharmacological properties of this promising scaffold, paving the way for the discovery of new bioactive molecules.

References

Application Notes and Protocols for the Synthesis of Reverse Transcriptase Inhibitors Utilizing a 3-Fluoro-5-methoxyphenol Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of pyridinone-based non-nucleoside reverse transcriptase inhibitors (NNRTIs), with a specific focus on a synthetic pathway commencing from 3-Fluoro-5-methoxyphenol. While not a conventional starting material for established NNRTIs, this guide outlines a plausible and scientifically grounded synthetic strategy toward a Doravirine analogue. The protocols herein are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both technical accuracy and practical applicability for researchers in the field of medicinal chemistry and drug development.

Introduction: The Significance of Pyridinone-Based NNRTIs

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1] Unlike their nucleoside counterparts, NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity. The pyridinone scaffold has emerged as a privileged structure in the design of potent NNRTIs, leading to the development of drugs such as Doravirine.[2] These agents exhibit high potency against wild-type and resistant strains of HIV-1, highlighting the ongoing importance of developing novel synthetic routes to access diverse analogues.[3]

This guide details a proposed synthetic route to a key pyridinone intermediate, a precursor to Doravirine analogues, starting from the readily available this compound. The choice of this starting material allows for the exploration of versatile synthetic transformations and provides a framework for the generation of novel NNRTI candidates.

Proposed Synthetic Pathway Overview

The proposed synthesis is a multi-step process that involves the initial conversion of this compound to a key intermediate, 3-Chloro-5-hydroxybenzonitrile. This intermediate is then elaborated to construct the trifluoromethyl-substituted pyridinone core, which is subsequently coupled with the requisite triazolone side chain to yield the final NNRTI analogue.

Synthetic_Pathway A This compound B 3-Fluoro-5-methoxybenzonitrile A->B Cyanation C 3-Chloro-5-methoxybenzonitrile B->C Halogenation D 3-Chloro-5-hydroxybenzonitrile C->D Demethylation [2, 3] E Pyridinone Core Synthesis D->E Pyridinone Formation & Trifluoromethylation [7, 8] G Final NNRTI Analogue E->G Side Chain Coupling [19] F Triazolone Side Chain Synthesis F->G

Caption: Proposed synthetic workflow from this compound to a final NNRTI analogue.

Detailed Synthetic Protocols

Part 1: Synthesis of the Key Intermediate: 3-Chloro-5-hydroxybenzonitrile

The initial phase of the synthesis focuses on the conversion of this compound to the pivotal intermediate, 3-Chloro-5-hydroxybenzonitrile. This intermediate is a known precursor in the synthesis of Doravirine.[4][5]

Step 1.1: Cyanation of this compound to 3-Fluoro-5-methoxybenzonitrile (Proposed)

This step involves the conversion of the phenolic hydroxyl group to a nitrile. A common method for this transformation is the Rosenmund–von Braun reaction or a palladium-catalyzed cyanation.

Protocol:

Reagent/SolventMolar Eq.Amount
This compound1.0(Specify amount)
Zinc Cyanide (Zn(CN)₂)1.2(Specify amount)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)0.05(Specify amount)
1,1'-Bis(diphenylphosphino)ferrocene (dppf)0.1(Specify amount)
Anhydrous Dimethylformamide (DMF)-(Specify volume)
  • To a dry, nitrogen-purged flask, add this compound, zinc cyanide, Pd₂(dba)₃, and dppf.

  • Add anhydrous DMF and stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to 120 °C and maintain for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Rationale: Palladium-catalyzed cyanation is a well-established method for the conversion of aryl halides and triflates to nitriles. While direct cyanation of phenols is less common, in situ conversion of the phenol to a triflate followed by cyanation is a viable strategy.

Step 1.2: Halogenation of 3-Fluoro-5-methoxybenzonitrile to 3-Chloro-5-methoxybenzonitrile (Proposed)

This step aims to replace the fluorine atom with a chlorine atom. This can be challenging and may require specific electrophilic chlorinating agents.

Protocol:

Reagent/SolventMolar Eq.Amount
3-Fluoro-5-methoxybenzonitrile1.0(Specify amount)
N-Chlorosuccinimide (NCS)1.1(Specify amount)
Acetonitrile (MeCN)-(Specify volume)
  • Dissolve 3-Fluoro-5-methoxybenzonitrile in acetonitrile in a reaction flask.

  • Add N-Chlorosuccinimide in one portion.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Rationale: N-Chlorosuccinimide is a common reagent for electrophilic chlorination of activated aromatic rings. The methoxy and cyano groups will direct the substitution pattern.

Step 1.3: Demethylation of 3-Chloro-5-methoxybenzonitrile to 3-Chloro-5-hydroxybenzonitrile

This demethylation is a critical step to unmask the hydroxyl group required for the subsequent pyridinone formation. This procedure is adapted from a known synthesis of this intermediate.[4][5]

Protocol:

Reagent/SolventMolar Eq.Amount
3-Chloro-5-methoxybenzonitrile1.07.0 g (41.77 mmol)
Lithium Iodide (LiI)3.016.76 g (125.3 mmol)
2,4,6-Trimethylpyridine (Collidine)-100 mL
  • In a 250 mL three-necked flask, combine 3-Chloro-5-methoxybenzonitrile and 2,4,6-trimethylpyridine.[5]

  • Heat the mixture to 170 °C with stirring.[5]

  • Add lithium iodide in portions and continue stirring at 170 °C for 4 hours.[5]

  • Monitor the reaction by TLC until the starting material is consumed.[5]

  • Cool the reaction mixture to room temperature and quench with 10% aqueous hydrochloric acid.[5]

  • Extract the mixture with ethyl acetate.[5]

  • Wash the organic phase sequentially with water and saturated brine, then dry over anhydrous sodium sulfate.[5]

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.[5]

  • Purify the crude solid by silica gel column chromatography (eluent: ethyl acetate/hexane) to yield 3-Chloro-5-hydroxybenzonitrile as a white solid.[5]

Rationale: Lithium iodide in a high-boiling solvent like collidine is a classic and effective method for the cleavage of aryl methyl ethers.[6] The iodide ion acts as a nucleophile to attack the methyl group, leading to the formation of the phenoxide.

Part 2: Synthesis of the Trifluoromethyl-Pyridinone Core

This part of the synthesis focuses on the construction of the key 4-(trifluoromethyl)pyridin-2(1H)-one ring system.

Step 2.1: Synthesis of 4-(trifluoromethyl)pyridin-2(1H)-one

A general and efficient method for the synthesis of this core involves the cyclization of 4-alkoxy-1,1,1-trifluorobut-3-en-2-one with a trialkyl phosphonoacetate.[7][8]

Protocol (General Procedure):

Reagent/SolventMolar Eq.Amount
4-ethoxy-1,1,1-trifluorobut-3-en-2-one1.0(Specify amount)
Triethyl phosphonoacetate1.1(Specify amount)
Sodium ethoxide (NaOEt)1.1(Specify amount)
Ethanol (EtOH)-(Specify volume)
Ammonium acetateexcess(Specify amount)
  • Prepare a solution of sodium ethoxide in ethanol.

  • To this solution, add triethyl phosphonoacetate dropwise at 0 °C.

  • After stirring for 30 minutes, add 4-ethoxy-1,1,1-trifluorobut-3-en-2-one dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Add a large excess of ammonium acetate and heat the mixture to reflux for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Treat the residue with water and acidify with HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 4-(trifluoromethyl)pyridin-2(1H)-one.

Rationale: This reaction proceeds via a Horner-Wadsworth-Emmons reaction followed by a cyclization with ammonia (from ammonium acetate) to form the pyridinone ring.[8]

Step 2.2: Coupling of 3-Chloro-5-hydroxybenzonitrile with the Pyridinone Core (Proposed)

This step involves the formation of the diaryl ether linkage, a key bond in the final NNRTI structure. A Buchwald-Hartwig or Ullmann-type coupling reaction is proposed for this transformation.[1][9]

Protocol (Buchwald-Hartwig Coupling):

Reagent/SolventMolar Eq.Amount
3-Chloro-5-hydroxybenzonitrile1.0(Specify amount)
3-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one*1.1(Specify amount)
Pd₂(dba)₃0.02(Specify amount)
Xantphos0.04(Specify amount)
Cesium Carbonate (Cs₂CO₃)2.0(Specify amount)
Anhydrous 1,4-Dioxane-(Specify volume)

Note: 3-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one can be prepared from 4-(trifluoromethyl)pyridin-2(1H)-one via bromination.

  • In a dry Schlenk tube under an inert atmosphere, combine 3-Chloro-5-hydroxybenzonitrile, 3-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one, Pd₂(dba)₃, Xantphos, and Cesium Carbonate.

  • Add anhydrous 1,4-dioxane and degas the mixture.

  • Heat the reaction to 100-110 °C for 12-24 hours, monitoring by LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the coupled product.

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N and C-O bonds.[1][10] The use of a suitable ligand like Xantphos is crucial for the efficient coupling of phenols with aryl halides.

Part 3: Synthesis of the Triazolone Side Chain and Final Coupling

The final steps involve the synthesis of the 4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole side chain and its attachment to the pyridinone core.

Step 3.1: Synthesis of 5-(Chloromethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

This side chain can be synthesized from methylhydrazine and chloroacetyl chloride through a series of steps involving cyclization.

Protocol (General Outline):

  • Reaction of methylhydrazine with diethyl oxalate to form a hydrazide intermediate.

  • Cyclization of the hydrazide with phosgene or a phosgene equivalent to form the triazolone ring.

  • Chlorination of the hydroxymethyl group (if formed during synthesis) at the 5-position using a chlorinating agent like thionyl chloride.

Step 3.2: N-Alkylation of the Pyridinone Core with the Triazolone Side Chain

This final coupling step forms the complete NNRTI analogue.

Protocol:

Reagent/SolventMolar Eq.Amount
Coupled Pyridinone Product (from Step 2.2)1.0(Specify amount)
5-(Chloromethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one1.2(Specify amount)
Potassium Carbonate (K₂CO₃)2.0(Specify amount)
Dimethylformamide (DMF)-(Specify volume)
  • To a solution of the coupled pyridinone product in DMF, add potassium carbonate.

  • Add 5-(Chloromethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Rationale: This is a standard N-alkylation reaction where the pyridinone nitrogen acts as a nucleophile to displace the chloride on the triazolone side chain.

Characterization and Data Analysis

All synthesized intermediates and the final product should be thoroughly characterized to confirm their identity and purity.

Recommended Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the chemical structure and confirm the presence of key functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in cyanationIncomplete reaction or decompositionEnsure anhydrous conditions, try different palladium catalysts/ligands, or convert phenol to triflate first.
Incomplete halogenationLow reactivity of the substrateUse a stronger chlorinating agent, higher temperature, or a catalyst.
Difficult demethylationSteric hindrance or electronic effectsIncrease reaction time and temperature, or try alternative demethylating agents like BBr₃.
Poor yield in pyridinone formationInefficient cyclizationOptimize reaction conditions (temperature, solvent, base), ensure purity of starting materials.
Low yield in final couplingSteric hindrance or poor nucleophilicityUse a stronger base, higher temperature, or a different solvent. Consider alternative coupling strategies.

Conclusion

This application note provides a detailed, albeit partially proposed, synthetic pathway for the synthesis of a Doravirine analogue starting from this compound. The protocols are based on established chemical principles and literature precedents for similar transformations. Researchers and drug development professionals can utilize this guide as a foundational framework for the synthesis of novel pyridinone-based NNRTIs, with the understanding that optimization of the proposed steps may be necessary. The successful execution of this synthesis will contribute to the expansion of the chemical space for this important class of antiretroviral agents.

References

preparation of hepatitis C virus inhibitors from 3-Fluoro-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Synthetic Protocol for a Novel Hepatitis C Virus (HCV) NS5B Polymerase Inhibitor Scaffold from 3-Fluoro-5-methoxyphenol

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B) is a critical enzyme for viral replication and a prime target for direct-acting antiviral (DAA) agents.[1][2][3] This application note provides a detailed, step-by-step synthetic protocol for a novel inhibitor scaffold targeting the NS5B polymerase, starting from the readily available building block, this compound. We elaborate on a multi-step synthesis that incorporates key pharmacophoric features, including a fluorinated aromatic core and specific side chains designed for potential interaction with allosteric binding sites on the enzyme.[4][5] The strategic use of fluorine is intended to enhance metabolic stability and binding affinity, a common strategy in modern medicinal chemistry.[6][7] This guide explains the rationale behind each synthetic step, provides methods for in-process controls, and summarizes expected outcomes, offering a robust framework for researchers engaged in the discovery of new anti-HCV agents.

Scientific Background

The HCV NS5B Polymerase as a Drug Target

The HCV NS5B protein is an RNA-dependent RNA polymerase (RdRp) that is the catalytic core of the viral replication machinery.[3][8] This enzyme synthesizes the new viral RNA genome. Crucially, mammalian cells do not possess a functional equivalent of RdRp, making NS5B a highly specific and attractive target for antiviral therapy with a potentially wide therapeutic window.[2] Inhibition of NS5B directly halts viral replication, forming a cornerstone of many modern HCV treatment regimens.[1][9]

Mechanism of Non-Nucleoside Inhibitors (NNIs)

NS5B inhibitors are broadly classified into two categories: nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs).[1][10][11] While NIs mimic natural substrates and bind to the enzyme's active site, NNIs bind to distinct allosteric sites.[4][8] There are at least four known allosteric sites on the NS5B polymerase, often located in the "thumb" or "palm" domains of the enzyme's characteristic "right-hand" structure.[1][5] Binding of an NNI to one of these sites induces a conformational change in the enzyme, which prevents the structural rearrangements necessary for RNA synthesis, thereby inhibiting its activity non-competitively.[4][11] This mechanism avoids direct competition with cellular nucleoside triphosphates and offers diverse chemical space for inhibitor design.

The Role of the this compound Scaffold

Phenolic scaffolds are prevalent in a vast number of approved pharmaceuticals and natural products.[12][13] The incorporation of fluorine into organic molecules is a powerful strategy in drug design.[7][14] The unique properties of fluorine—its small size, high electronegativity, and the strength of the C-F bond—can profoundly influence a molecule's physicochemical properties. In the context of a drug candidate, this can lead to:

  • Enhanced Metabolic Stability: The C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the drug's half-life.

  • Increased Binding Affinity: Fluorine can engage in favorable electrostatic or hydrogen bonding interactions within a protein's binding pocket.

  • Modulated Lipophilicity and pKa: Strategic fluorination can fine-tune a molecule's acidity and its ability to cross cellular membranes.[6]

The selected starting material, this compound, provides a metabolically robust core with versatile handles for synthetic elaboration into a potent and selective NNI of HCV NS5B.

Overall Synthetic Workflow

The following diagram outlines the multi-step synthesis designed to produce the target inhibitor scaffold from this compound.

G start_node This compound A Step 1: Etherification (Ethyl Bromoacetate, K2CO3) start_node->A Yield: ~95% intermediate_node intermediate_node final_node Target Inhibitor Scaffold I1 Intermediate 1 (Phenoxyacetate Ester) A->I1 Yield: ~95% B Step 2: Nitration (HNO3, H2SO4) I2 Intermediate 2 (Nitro-Aryl Ester) B->I2 Yield: ~70% C Step 3: Reduction (H2, Pd/C) I3 Intermediate 3 (Aniline Ester) C->I3 Yield: ~90% D Step 4: Amide Coupling (Pivaloyl Chloride) I4 Intermediate 4 (Amide Ester) D->I4 Yield: ~85% E Step 5: Saponification (LiOH) I5 Intermediate 5 (Amide Carboxylic Acid) E->I5 Yield: ~92% F Step 6: Final Amide Coupling ((S)-Phenylalaninol, HATU) F->final_node Yield: ~80% I1->B Yield: ~70% I2->C Yield: ~90% I3->D Yield: ~85% I4->E Yield: ~92% I5->F Yield: ~80%

Caption: Overall workflow for the synthesis of the target HCV inhibitor.

Materials and General Methods

  • Reagents: All reagents were purchased from commercial suppliers (e.g., Sigma-Aldrich, Acros Organics, TCI) and used without further purification unless otherwise noted.

  • Solvents: Anhydrous solvents were used for moisture-sensitive reactions.

  • Chromatography: Thin-layer chromatography (TLC) was performed on silica gel 60 F254 plates and visualized by UV light (254 nm) and/or staining. Flash column chromatography was performed using silica gel (230-400 mesh).

  • Analysis: ¹H NMR and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Mass spectra were obtained using electrospray ionization (ESI). HPLC analysis was performed on a C18 column.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-(3-fluoro-5-methoxyphenoxy)acetate (Intermediate 1)
  • Rationale: This step introduces a key side chain via a simple Williamson ether synthesis. Potassium carbonate is a mild base suitable for deprotonating the phenol without causing hydrolysis of the ethyl bromoacetate reagent. Acetone is an excellent polar aprotic solvent for this Sₙ2 reaction.

  • Procedure:

    • To a solution of this compound (1.0 eq) in acetone (0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq).

    • Stir the suspension vigorously for 15 minutes at room temperature.

    • Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

    • Attach a reflux condenser and heat the mixture to reflux (approx. 60 °C) for 4-6 hours.

    • In-Process Control: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes), observing the consumption of the starting phenol.

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the crude residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the product as a clear oil.

  • Self-Validation: The product can be used in the next step without further purification if ¹H NMR shows >95% purity. Expected yield is typically >95%.

Step 2: Synthesis of Ethyl 2-(3-fluoro-5-methoxy-4-nitrophenoxy)acetate (Intermediate 2)
  • Rationale: This step installs a nitro group, which serves as a precursor to an aniline. The methoxy and fluoro groups are ortho-, para-directing. The position between them is sterically accessible and electronically activated, making it the preferred site for electrophilic aromatic substitution. A mixture of nitric and sulfuric acid is a standard and effective nitrating agent. The reaction is performed at low temperature to control the exotherm and minimize side product formation.

  • Procedure:

    • Cool a flask containing concentrated sulfuric acid (H₂SO₄, 5.0 eq) to 0 °C in an ice bath.

    • Slowly add Intermediate 1 (1.0 eq) to the cold sulfuric acid with stirring, ensuring the temperature remains below 5 °C.

    • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.

    • Add the nitrating mixture dropwise to the solution of Intermediate 1 over 30 minutes, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 1-2 hours.

    • In-Process Control: Monitor by TLC until the starting material is consumed.

    • Carefully pour the reaction mixture onto crushed ice. A yellow precipitate should form.

    • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to afford the product.

  • Self-Validation: The crude product is often pure enough for the next step. Recrystallization from ethanol can be performed if necessary. Expected yield is 65-75%.

Step 3: Synthesis of Ethyl 2-(4-amino-3-fluoro-5-methoxyphenoxy)acetate (Intermediate 3)
  • Rationale: The nitro group is reduced to a primary amine. Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method for this transformation, producing water as the only byproduct. Methanol is a suitable solvent.

  • Procedure:

    • Dissolve Intermediate 2 (1.0 eq) in methanol (0.2 M).

    • Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).

    • Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir the mixture vigorously at room temperature for 3-5 hours.

    • In-Process Control: Monitor the reaction by TLC. The product spot will be more polar and should be UV active.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the aniline product, which should be used promptly as anilines can be sensitive to air oxidation.

  • Self-Validation: The product is typically of high purity. Expected yield is >90%.

Step 4: Synthesis of Ethyl 2-(4-(2,2-dimethylpropanamido)-3-fluoro-5-methoxyphenoxy)acetate (Intermediate 4)
  • Rationale: This step builds a part of the inhibitor's side chain via amide bond formation. Pivaloyl chloride is used to introduce a bulky tert-butyl group, a common feature in NNIs that can occupy hydrophobic pockets in the allosteric site. Pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Procedure:

    • Dissolve Intermediate 3 (1.0 eq) in anhydrous dichloromethane (DCM, 0.3 M) under a nitrogen atmosphere.

    • Add pyridine (1.5 eq) and cool the solution to 0 °C.

    • Add pivaloyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • In-Process Control: Monitor by TLC for the disappearance of the starting aniline.

    • Dilute the reaction with DCM, wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., gradient of 20-50% Ethyl Acetate in Hexanes).

  • Self-Validation: Characterize by ¹H NMR and MS. Expected yield is 80-90%.

Step 5: Synthesis of 2-(4-(2,2-dimethylpropanamido)-3-fluoro-5-methoxyphenoxy)acetic acid (Intermediate 5)
  • Rationale: The ethyl ester is hydrolyzed to a carboxylic acid to prepare for the final amide coupling. Lithium hydroxide (LiOH) is a standard reagent for saponification that works efficiently under mild conditions, minimizing potential side reactions. A THF/water mixture ensures solubility for both the organic substrate and the inorganic base.

  • Procedure:

    • Dissolve Intermediate 4 (1.0 eq) in a mixture of THF and water (3:1, 0.2 M).

    • Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq).

    • Stir at room temperature for 2-3 hours.

    • In-Process Control: Monitor by TLC until the starting ester is consumed.

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl. A white precipitate should form.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid product.

  • Self-Validation: The product is typically used without further purification. Expected yield is >90%.

Step 6: Synthesis of N-((S)-1-hydroxy-3-phenylpropan-2-yl)-2-(4-(2,2-dimethylpropanamido)-3-fluoro-5-methoxyphenoxy)acetamide (Target Scaffold)
  • Rationale: This is the final step, forming the second amide bond to attach a chiral amino alcohol side chain. Such side chains can form critical hydrogen bonds within the NNI binding site. HATU is a modern, efficient peptide coupling reagent that, in combination with a base like DIPEA, promotes rapid amide bond formation with minimal side products.

  • Procedure:

    • Combine Intermediate 5 (1.0 eq), (S)-phenylalaninol (1.05 eq), and HATU (1.1 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

    • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Stir the reaction at room temperature for 4-6 hours.

    • In-Process Control: Monitor by LC-MS for product formation and starting material consumption.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated NaHCO₃ solution, water, and brine.

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purify the final product by flash column chromatography (e.g., gradient of 50-100% Ethyl Acetate in Hexanes, or 0-5% Methanol in DCM).

  • Self-Validation: Characterize the final product thoroughly by ¹H NMR, ¹³C NMR, HRMS, and HPLC to confirm identity and purity (>98%).

Data Summary

The following table summarizes the expected outcomes for the synthetic sequence.

StepStarting MaterialProductMW ( g/mol )Theoretical YieldExpected Purity
1This compoundIntermediate 1228.22>95%>95%
2Intermediate 1Intermediate 2273.2165-75%>95%
3Intermediate 2Intermediate 3243.23>90%>95%
4Intermediate 3Intermediate 4327.3580-90%>98%
5Intermediate 4Intermediate 5299.29>90%>95%
6Intermediate 5Target Scaffold 432.4875-85%>98%

Visualization of a Potential Mechanism of Action

The synthesized scaffold is designed to act as a non-nucleoside inhibitor. The diagram below illustrates the general mechanism of allosteric inhibition of the HCV NS5B polymerase.

G cluster_polymerase HCV NS5B Polymerase cluster_polymerase_inhibited Inhibited Polymerase P Active Site (for NTPs) A Allosteric Site P2 Conformationally Altered Active Site (Inactive) A->P2 Induces Conformational Change I NNI (Synthesized Inhibitor) I->A Binding A2 Occupied Allosteric Site NTP rNTPs (Substrate) NTP->P2 Binding Blocked

Caption: Allosteric inhibition of HCV NS5B polymerase by a NNI.

Conclusion

This application note details a robust and reproducible synthetic route to a novel HCV NS5B inhibitor scaffold, beginning with this compound. The protocol is designed with both clarity and scientific rigor, explaining the rationale behind key transformations and providing guidance for reaction monitoring and product validation. This synthetic framework enables the production of a core molecule that can be further diversified, facilitating structure-activity relationship (SAR) studies. Researchers can adapt this methodology to generate a library of analogues for the discovery and optimization of next-generation direct-acting antivirals against Hepatitis C.

References

Application Note & Protocol: O-Alkylation of 3-Fluoro-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The synthesis of substituted aryl ethers is a cornerstone of modern medicinal chemistry and materials science. 3-Fluoro-5-methoxyphenol is a valuable building block, and its O-alkylated derivatives are key intermediates in the development of pharmaceuticals and agrochemicals. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group modulates the electronic properties of the aromatic ring, influencing both the reactivity of the phenol and the characteristics of the resulting ether.

This document provides a comprehensive guide to the O-alkylation of this compound, focusing on the widely-used Williamson ether synthesis.[1] We will delve into the mechanistic principles, explore the critical reaction parameters that govern success, provide a detailed, field-proven laboratory protocol, and discuss strategies for optimizing reaction conditions. This guide is intended for researchers, chemists, and drug development professionals seeking to reliably synthesize 3-fluoro-5-methoxyphenyl ethers.

Reaction Principle: The Williamson Ether Synthesis

The O-alkylation of this compound is typically achieved via the Williamson ether synthesis, a robust and versatile method for forming ethers.[2] The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[3]

The process involves two primary steps:

  • Deprotonation: The acidic phenolic proton is removed by a base to generate a potent nucleophile, the 3-fluoro-5-methoxyphenoxide anion. The electron-withdrawing fluorine atom increases the acidity of the phenolic proton compared to phenol itself, allowing for the use of moderately strong bases.

  • Nucleophilic Attack: The generated phenoxide anion attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide or sulfonate), displacing the leaving group in a single, concerted step to form the desired ether.[1]

Williamson_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol This compound Phenoxide 3-Fluoro-5-methoxyphenoxide Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃) ConjAcid Conjugate Acid (e.g., KHCO₃) Phenoxide_2 3-Fluoro-5-methoxyphenoxide Phenoxide->Phenoxide_2 Nucleophile AlkylHalide Alkyl Halide (R-X) LeavingGroup Halide Anion (X⁻) Product Aryl Ether Product Phenoxide_2->Product + R-X

Figure 1: General mechanism for the Williamson ether synthesis.

Optimizing Reaction Parameters: A Scientist's Guide

The success of the O-alkylation hinges on the careful selection of reaction conditions. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the aromatic ring (C-alkylation).[2][4] Our goal is to create conditions that overwhelmingly favor O-alkylation.

  • Choice of Base: The base must be strong enough to deprotonate the phenol but not so strong as to promote side reactions. For electron-deficient phenols like our substrate, moderately strong inorganic bases are ideal.

    • Recommended: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices. They are sufficiently basic, have good solubility in polar aprotic solvents, and minimize side reactions.[5]

    • Use with Caution: Stronger bases like sodium hydride (NaH) or potassium hydroxide (KOH) can be used but increase the risk of elimination side reactions with the alkylating agent and may not be necessary given the phenol's acidity.[2][6]

  • Alkylating Agent (R-X): The structure of the alkylating agent is critical for this SN2 reaction.

    • Reactivity: The leaving group (X) ability follows the trend I > Br > Cl > OTs > OMs.[3] Alkyl iodides and bromides are most common.

    • Structure: The reaction works best with methyl and primary alkyl halides.[7] Secondary halides are slower and will produce significant amounts of alkene via a competing E2 elimination reaction. Tertiary halides will almost exclusively yield the elimination product.[5][8]

  • Solvent Selection: The solvent plays a crucial role in solvating the ions and influencing the reaction rate.

    • Ideal Solvents: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are highly recommended.[2][8] They effectively solvate the cation (e.g., K⁺) while leaving the phenoxide anion relatively "free" and highly nucleophilic, thus accelerating the SN2 reaction.[9]

    • Solvents to Avoid: Protic solvents (e.g., ethanol, water) can hydrogen-bond with the phenoxide oxygen, shielding it and reducing its nucleophilicity. This can slow the desired O-alkylation and may increase the proportion of the undesired C-alkylation product.[4]

  • Temperature and Reaction Time: The reaction is typically conducted at elevated temperatures to ensure a reasonable rate.

    • General Range: A temperature between 50 to 100 °C is common for Williamson ether syntheses.[2]

    • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion, which typically occurs within 1 to 8 hours.[2]

Detailed Experimental Protocol: Synthesis of 1-Benzyloxy-3-fluoro-5-methoxybenzene

This protocol details the O-alkylation of this compound with benzyl bromide, a representative primary alkyl halide.

Workflow Start Start: Assemble Glassware & Reagents Reagents Weigh: 1. This compound 2. K₂CO₃ 3. Measure Benzyl Bromide & DMF Start->Reagents Setup Combine phenol, K₂CO₃, and DMF in a round-bottom flask. Reagents->Setup Stir Stir mixture at room temperature for 15 minutes. Setup->Stir Add_BnBr Add Benzyl Bromide dropwise. Stir->Add_BnBr Heat Heat reaction to 80 °C under N₂. Add_BnBr->Heat Monitor Monitor reaction progress via TLC. Heat->Monitor Workup Cool to RT. Quench with water. Extract with Ethyl Acetate. Monitor->Workup Upon completion Wash Wash organic layer with: 1. Water 2. Brine Workup->Wash Dry Dry over anhydrous Na₂SO₄, filter, and concentrate. Wash->Dry Purify Purify crude product via flash column chromatography. Dry->Purify Analyze Characterize pure product (NMR, MS, etc.). Purify->Analyze End End: Store Pure Product Analyze->End

Figure 2: Experimental workflow for O-alkylation.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/VolumeSupplier
This compound142.1310.01.42 gSigma-Aldrich
Benzyl Bromide171.0411.01.25 mL (1.88 g)Sigma-Aldrich
Potassium Carbonate (K₂CO₃), anhydrous138.2120.02.76 gAcros Organics
N,N-Dimethylformamide (DMF), anhydrous73.09-25 mLFisher Scientific
Ethyl Acetate (EtOAc)88.11-~150 mLVWR Chemicals
Hexanes--As neededVWR Chemicals
Deionized Water18.02-~100 mLIn-house
Brine (Saturated NaCl solution)--~50 mLIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As neededSigma-Aldrich
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.42 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add anhydrous DMF (25 mL) to the flask.

  • Initial Stirring: Stir the resulting suspension at room temperature for 15 minutes to facilitate initial mixing and partial deprotonation.

  • Reagent Addition: Add benzyl bromide (1.25 mL, 11.0 mmol) dropwise to the stirring suspension.

  • Heating: Place the flask under a nitrogen or argon atmosphere, fit it with a reflux condenser, and immerse it in a preheated oil bath at 80 °C.

  • Reaction Monitoring: Stir the reaction vigorously at 80 °C. Monitor the consumption of the starting phenol by TLC (e.g., using a 4:1 Hexanes:EtOAc eluent system) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (75 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 10% EtOAc in hexanes) to afford the pure 1-benzyloxy-3-fluoro-5-methoxybenzene.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary: Optimization of Conditions

The following table summarizes expected outcomes based on varying key reaction parameters. Yields are illustrative and serve to guide optimization efforts.

EntryBase (eq.)SolventTemp (°C)Time (h)Expected Yield (%)Comments
1K₂CO₃ (2.0)DMF803>90%Optimized Conditions. High yield, clean reaction.[2][8]
2Cs₂CO₃ (2.0)MeCN802>95%Cesium effect can accelerate SN2 reactions, often leading to faster rates and higher yields.[5]
3K₂CO₃ (2.0)Acetone56 (reflux)870-80%Lower boiling point requires longer reaction times; a viable but less efficient alternative to DMF.
4NaH (1.2)THF66 (reflux)480-90%Effective, but requires stricter anhydrous conditions and careful handling of NaH.[3]
5K₂CO₃ (2.0)Ethanol78 (reflux)12<40%Protic solvent significantly slows the reaction and may lead to side products.[4]
6K₂CO₃ (2.0)DMF252450-60%Reaction proceeds at room temperature but is impractically slow for routine synthesis.

Alternative Synthetic Routes

While the Williamson synthesis is the workhorse for this transformation, other methods can be employed, particularly for more challenging substrates.

  • Mitsunobu Reaction: This reaction allows for the O-alkylation of phenols with primary or secondary alcohols under mild, neutral conditions using triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD.[10] It is particularly useful for acid-sensitive substrates or when an inversion of stereochemistry is required at the alcohol's chiral center.[11] Phenols are sufficiently acidic (pKa ≈ 10) to serve as effective nucleophiles in this reaction.[11][12]

  • Phase Transfer Catalysis (PTC): For industrial-scale synthesis, PTC can be highly effective.[13] A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) is used to transport the phenoxide anion from an aqueous or solid phase into an organic phase containing the alkylating agent, facilitating the reaction without the need for expensive anhydrous solvents.[14][15]

Safety & Troubleshooting

  • Safety:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

    • Benzyl bromide is a lachrymator and is corrosive. Handle with extreme care.

    • DMF is a reproductive toxin. Avoid inhalation and skin contact.

  • Troubleshooting:

    • No Reaction/Slow Conversion: Ensure reagents are anhydrous, especially the solvent and K₂CO₃. Confirm the temperature of the oil bath is accurate. Consider using a more reactive alkylating agent (e.g., an iodide instead of a bromide).

    • Low Yield: Incomplete reaction or loss during workup. Ensure complete extraction and careful purification. Check for potential side reactions like C-alkylation by analyzing crude NMR.

    • Formation of Side Products: If elimination is observed (with secondary halides), lower the reaction temperature and use a less-hindered base. If C-alkylation is suspected, ensure a polar aprotic solvent is used.[4]

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Containing the 3-Fluoro-5-Methoxyphenyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Fluoro-5-Methoxyphenyl Moiety in Drug Discovery

The 3-fluoro-5-methoxyphenyl structural motif is a cornerstone in modern medicinal chemistry, conferring a unique combination of physicochemical properties that are highly advantageous for the development of novel therapeutic agents. The strategic incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate.[1][2] The electron-withdrawing nature of fluorine can also modulate the pKa of nearby functional groups, influencing drug-target interactions.[3] Concurrently, the methoxy group can participate in hydrogen bonding and provide steric bulk, further refining the pharmacological profile of the molecule.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of bioactive molecules incorporating the 3-fluoro-5-methoxyphenyl moiety. We will delve into key synthetic strategies, provide detailed, field-proven protocols for critical transformations, and explain the underlying chemical principles that govern these reactions.

Core Synthetic Strategies: Accessing the 3-Fluoro-5-Methoxyphenyl Scaffold

The efficient construction of molecules containing the 3-fluoro-5-methoxyphenyl moiety hinges on the strategic use of versatile building blocks and powerful cross-coupling methodologies. Key starting materials include 3-fluoro-5-methoxyaniline and 3-fluoro-5-methoxyphenol, which serve as versatile platforms for a variety of synthetic transformations.[5][6][7]

Two of the most powerful and widely adopted methods for elaborating these core structures are the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[8][9][10][11]

Visualizing the Synthetic Workflow

The following diagram illustrates the central role of key intermediates and the application of major cross-coupling reactions in the synthesis of diverse bioactive molecules.

G cluster_0 Key Intermediates cluster_1 Cross-Coupling Reactions cluster_2 Bioactive Molecules 3-Fluoro-5-methoxyphenylboronic acid 3-Fluoro-5-methoxyphenylboronic acid Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 3-Fluoro-5-methoxyphenylboronic acid->Suzuki-Miyaura Coupling Boronic Acid Partner 3-Fluoro-5-bromoanisole 3-Fluoro-5-bromoanisole 3-Fluoro-5-bromoanisole->Suzuki-Miyaura Coupling Aryl Halide Partner Buchwald-Hartwig Amination Buchwald-Hartwig Amination 3-Fluoro-5-bromoanisole->Buchwald-Hartwig Amination Aryl Halide Partner 3-Fluoro-5-methoxyaniline 3-Fluoro-5-methoxyaniline 3-Fluoro-5-methoxyaniline->Buchwald-Hartwig Amination Amine Partner (via derivatization) Aryl-substituted derivatives Aryl-substituted derivatives Suzuki-Miyaura Coupling->Aryl-substituted derivatives C-C Bond Formation Amine-linked scaffolds Amine-linked scaffolds Buchwald-Hartwig Amination->Amine-linked scaffolds C-N Bond Formation

Caption: Key synthetic pathways to bioactive molecules.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[10][12] This reaction is particularly valuable for synthesizing biaryl and substituted aromatic structures, which are common motifs in bioactive molecules.[9]

Rationale for Experimental Choices
  • Catalyst System: The choice of a palladium precursor and a phosphine ligand is critical for efficient coupling, especially with less reactive aryl chlorides.[13] Bulky, electron-rich phosphine ligands like SPhos and XPhos are often employed to promote the oxidative addition of the aryl halide to the palladium(0) catalyst.[13][14]

  • Base and Solvent: The base is crucial for the transmetalation step of the catalytic cycle.[10] A variety of bases can be used, with potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) being common choices. The solvent system, often a mixture of an organic solvent like dioxane or toluene and water, facilitates the dissolution of both the organic and inorganic reagents.[13]

Detailed Experimental Protocol

Materials:

  • 3-Fluoro-5-methoxyphenylboronic acid (or a suitable derivative)

  • Aryl halide (bromide or chloride preferred)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed 1,4-dioxane/water (4:1) or toluene

Procedure:

  • To an oven-dried reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv.), 3-fluoro-5-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and the chosen base (2.0 mmol, 2.0 equiv.).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane/water 4:1).

  • Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Data Summary Table for Suzuki-Miyaura Coupling
Aryl HalideLigandBaseTemp (°C)Time (h)Yield (%)
4-BromotolueneSPhosK₃PO₄1001285-95
2-ChloropyridineXPhosCs₂CO₃1101870-85
1-Bromo-4-nitrobenzeneSPhosK₃PO₄80690-98

Note: Yields are indicative and can vary based on the specific substrates and reaction scale.

Visualizing the Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl + Ar-X Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Ar-Pd(II)-R L₂ Transmetalation->PdII_Aryl_R + R-B(OH)₂ + Base PdII_Aryl_R->Pd0 RedElim Reductive Elimination PdII_Aryl_R->RedElim Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals and other biologically active compounds.[8][11] This reaction allows for the coupling of amines with aryl halides or triflates, providing a direct route to aryl amines.[15]

Rationale for Experimental Choices
  • Catalyst System: Similar to the Suzuki coupling, the choice of a palladium source and a bulky, electron-rich phosphine ligand is paramount for successful amination.[16] Ligands such as BINAP and DPPF have proven effective, particularly for coupling primary amines.[8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.[17]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent unwanted side reactions.

Detailed Experimental Protocol

Materials:

  • 3-Fluoro-5-bromoanisole (or a suitable aryl halide)

  • Primary or secondary amine

  • Palladium(II) acetate (Pd(OAc)₂) or [Pd(allyl)Cl]₂

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) or DPPF (1,1'-Bis(diphenylphosphino)ferrocene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox, to an oven-dried reaction vial, add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., BINAP, 0.015 mmol, 1.5 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Add the aryl halide (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the vial and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 8 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table for Buchwald-Hartwig Amination
AmineLigandBaseTemp (°C)Time (h)Yield (%)
AnilineBINAPNaOtBu1001680-90
MorpholineDPPFNaOtBu901285-95
BenzylamineBINAPNaOtBu1102075-85

Note: Yields are indicative and can vary based on the specific substrates and reaction scale.

Visualizing the Buchwald-Hartwig Catalytic Cycle

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl + Ar-X Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine [Ar-Pd(II)(HNR₂)-X]⁺ L Amine_Coord->PdII_Amine + HNR₂ Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR₂ L Deprotonation->PdII_Amido - HX PdII_Amido->Pd0 RedElim Reductive Elimination PdII_Amido->RedElim Product Ar-NR₂ RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Conclusion and Future Perspectives

The 3-fluoro-5-methoxyphenyl moiety will undoubtedly continue to be a privileged scaffold in the design of next-generation therapeutics. The synthetic protocols detailed herein for Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination provide robust and reliable methods for the construction of a diverse array of bioactive molecules. As our understanding of disease biology deepens, the ability to rapidly and efficiently synthesize novel analogs containing this valuable structural unit will be paramount to the advancement of drug discovery programs. Further research into novel catalytic systems and the development of more sustainable synthetic routes will continue to expand the synthetic chemist's toolkit for accessing these important compounds.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Fluoro-5-methoxyphenol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Fluoro-5-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the column chromatography purification of this compound. Our goal is to equip you with the expertise and practical insights needed to navigate this purification process successfully.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the purification of this compound.

Q1: What are the key physicochemical properties of this compound that influence its purification by column chromatography?

A1: this compound is a moderately polar compound.[1][2] Its key properties include a molecular weight of approximately 142.13 g/mol , a topological polar surface area of 29.5 Ų, and an XLogP3 value of 1.8.[1][3] The presence of a hydroxyl group makes it prone to hydrogen bonding, while the fluorine and methoxy groups contribute to its overall polarity and potential for dipole-dipole interactions. These characteristics are crucial for selecting the appropriate stationary and mobile phases for effective separation.

Q2: What is the recommended stationary phase for the column chromatography of this compound?

A2: For moderately polar compounds like this compound, standard silica gel (SiO₂) is the most common and effective stationary phase. Its polar surface allows for differential adsorption of the target compound and impurities based on their polarity. In some cases, reversed-phase chromatography using a C18-modified silica stationary phase can also be employed, particularly if dealing with non-polar impurities.[4]

Q3: How do I determine the optimal mobile phase (eluent) for the separation?

A3: The ideal mobile phase is typically determined through preliminary analysis using Thin Layer Chromatography (TLC). A common starting point for phenols is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate or dichloromethane.[5][6] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.3 for this compound, ensuring good separation from impurities.[7]

Q4: What are the most common impurities encountered during the synthesis of this compound?

A4: Common impurities can include starting materials such as 1-fluoro-3,5-dimethoxybenzene, demethylated byproducts, or isomers like 2-fluoro-5-methoxyphenol.[3][8][9] The nature of the impurities will depend on the synthetic route employed. Understanding the potential impurities is key to developing a selective purification method.

In-Depth Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the column chromatography of this compound.

Q5: My this compound peak is tailing. What is causing this and how can I fix it?

A5: Peak tailing for phenolic compounds is often due to secondary interactions between the acidic hydroxyl group of the phenol and active sites (residual silanols) on the silica gel stationary phase.[10] This can be addressed in a few ways:

  • Mobile Phase Modification: Add a small amount (0.1-1%) of a polar solvent with a hydrogen-bonding competitor, such as methanol or acetic acid, to the mobile phase. This can help to occupy the active sites on the silica gel, reducing their interaction with your compound.

  • Column Choice: Using a high-purity, end-capped silica gel can minimize the number of free silanol groups.

  • Sample Load: Overloading the column can also lead to peak tailing. Ensure you are not exceeding the column's capacity.

Q6: I'm observing co-elution of my target compound with an impurity. How can I improve the resolution?

A6: Co-elution indicates that the selectivity of your chromatographic system is insufficient. To improve resolution, consider the following:[10]

  • Optimize the Mobile Phase: Fine-tune the polarity of your eluent. A shallower gradient or an isocratic elution with a slightly less polar solvent system might improve separation. Experiment with different solvent combinations on TLC plates first. For instance, trying a dichloromethane/methanol system if a hexane/ethyl acetate system is failing.[11]

  • Change the Stationary Phase: If mobile phase optimization is unsuccessful, switching to a stationary phase with a different selectivity may be necessary. For aromatic compounds, a phenyl-modified stationary phase could offer alternative π-π interactions that may resolve the co-eluting peaks.[12][13]

  • Temperature: In some HPLC applications, adjusting the column temperature can alter selectivity and improve separation.[14][15]

Q7: The recovery of my this compound is low. What are the potential reasons?

A7: Low recovery can be attributed to several factors:

  • Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase. This can sometimes be mitigated by modifying the mobile phase as described for peak tailing.

  • Compound Instability: Phenols can be susceptible to oxidation or degradation on the stationary phase. While this compound is generally stable, prolonged exposure to silica gel could be detrimental. Running the column more quickly (flash chromatography) can help.

  • Improper Fraction Collection: Ensure you are monitoring the elution closely with TLC to avoid discarding fractions containing your product.

Q8: The backpressure in my system is too high. What should I do?

A8: High backpressure is usually a sign of a blockage.[10]

  • Check for Precipitation: Ensure your sample is fully dissolved in the loading solvent and that no precipitation occurs when it comes into contact with the mobile phase.

  • Column Frit: The column frit may be clogged with particulate matter. If possible, reverse-flush the column (if the manufacturer's instructions permit) or replace the frit.

  • Silica Fines: Improperly packed columns can lead to the generation of fine silica particles that can clog the column outlet. Ensure your column is packed correctly.

Experimental Protocols

The following is a representative protocol for the purification of this compound by flash column chromatography.

Protocol 1: Mobile Phase Selection using Thin Layer Chromatography (TLC)
  • Prepare TLC Plates: Use standard silica gel 60 F₂₅₄ plates.

  • Spotting: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the baseline of the TLC plate.

  • Developing Solvents: Prepare a series of developing solvents with varying polarities. A good starting point is mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

  • Development: Place the TLC plates in a developing chamber containing the chosen solvent system and allow the solvent front to travel up the plate.

  • Visualization: Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).

  • Optimal Solvent System: The ideal solvent system will give the this compound spot an Rf value of approximately 0.3.

Protocol 2: Flash Column Chromatography Purification
  • Column Preparation: Select an appropriately sized glass column and slurry pack it with silica gel in the least polar mobile phase determined from your TLC analysis.[16]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This often leads to better resolution than wet loading.

  • Elution: Begin elution with the determined mobile phase. If a gradient elution is required to separate impurities, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).[8]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compounds by TLC.[7][16]

  • Product Isolation: Combine the fractions that contain pure this compound and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation
ParameterRecommended SettingRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography of polar compounds.
Mobile Phase Hexane/Ethyl Acetate GradientOffers good selectivity for a wide range of polarities.
TLC Rf Target ~0.3Provides optimal separation on the column.[7]
Sample Loading Dry loading (pre-adsorbed on silica)Minimizes band broadening and improves resolution.
Elution Mode Gradient (e.g., 10% to 30% Ethyl Acetate in Hexane)Allows for the elution of compounds with a range of polarities.[8]

Visualizations

PurificationWorkflow cluster_prep Preparation cluster_execution Execution cluster_post Post-Purification TLC TLC Analysis for Solvent System Selection Elution Gradient Elution TLC->Elution Optimal Eluent ColumnPacking Column Packing (Silica Gel Slurry) ColumnPacking->Elution SamplePrep Sample Preparation (Dry Loading) SamplePrep->Elution FractionCollection Fraction Collection Elution->FractionCollection TLC_Monitoring TLC Monitoring of Fractions FractionCollection->TLC_Monitoring CombineFractions Combine Pure Fractions TLC_Monitoring->CombineFractions Identify Pure Fractions SolventRemoval Solvent Removal (Rotary Evaporation) CombineFractions->SolventRemoval FinalProduct Pure this compound SolventRemoval->FinalProduct

Caption: Workflow for the purification of this compound by column chromatography.

TroubleshootingTree Start Problem Encountered PeakTailing Peak Tailing? Start->PeakTailing CoElution Co-elution? Start->CoElution LowYield Low Yield? Start->LowYield AddModifier Add Modifier to Eluent (e.g., 0.5% MeOH) PeakTailing->AddModifier Yes ReduceLoad Reduce Sample Load PeakTailing->ReduceLoad Yes OptimizeGradient Optimize Eluent Gradient (shallower) CoElution->OptimizeGradient Yes CheckFractions Re-check all fractions by TLC LowYield->CheckFractions Yes RunFaster Run column faster (Flash Chromatography) LowYield->RunFaster Yes Resolved Problem Resolved AddModifier->Resolved ReduceLoad->Resolved ChangeSolvent Change Solvent System (e.g., DCM/MeOH) OptimizeGradient->ChangeSolvent If ineffective ChangeStationaryPhase Change Stationary Phase (e.g., Phenyl) ChangeSolvent->ChangeStationaryPhase If ineffective ChangeStationaryPhase->Resolved CheckFractions->Resolved RunFaster->Resolved

Caption: Troubleshooting decision tree for common column chromatography issues.

References

stability and storage conditions for 3-Fluoro-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Fluoro-5-methoxyphenol

Introduction: Understanding this compound

This compound is a fluorinated aromatic building block crucial in medicinal chemistry and drug development.[1] It serves as a key intermediate in the synthesis of complex molecules, including tetracyclic indole derivatives for potential hepatitis C treatments and biaryl ethers as reverse transcriptase inhibitors.[1] The stability and purity of this reagent are paramount for achieving reproducible and successful synthetic outcomes.

This guide provides a comprehensive overview of the best practices for the storage and handling of this compound, troubleshooting common issues, and answering frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound? A: For maximum stability, the compound should be stored under controlled conditions. The key parameters are temperature, atmosphere, light, and moisture. We recommend refrigerated storage at 2-8°C.[2] The container must be tightly sealed to prevent moisture ingress and oxidation.[3][4] For extended storage, maintaining an inert atmosphere (e.g., nitrogen or argon) and protecting the material from light are best practices derived from handling similar phenolic compounds.[5][6][7]

Q2: My bottle of this compound has turned slightly pink/brown. Is it still usable? A: A color change in phenols typically indicates oxidation. Phenols are susceptible to air and light-induced degradation, which can form colored quinone-like impurities.[6][8] While the compound may still contain a high percentage of the desired material, the presence of these impurities can interfere with sensitive downstream applications, potentially leading to lower yields or unexpected side products. For high-stakes experiments, such as late-stage synthesis or GMP processes, we strongly recommend using a fresh, uncolored lot of the material. For early-stage research, its usability would need to be determined by analytical testing (e.g., NMR, LC-MS) to assess purity.

Q3: What is the expected shelf-life of this compound? A: The shelf-life is highly dependent on the storage conditions. When stored as recommended, the product is expected to remain stable. If a retest or expiration date is not specified on the product's Certificate of Analysis (COA), it implies that extensive long-term stability data may not be available.[9] It is always best practice for users to routinely inspect the material for any physical changes (color, clumping) and to qualify the material for their specific application, especially if it has been stored for an extended period.[9]

Q4: Is this compound sensitive to moisture? A: Yes. Phenols as a class of compounds are known to be hygroscopic.[8] Absorbed moisture can not only affect the accurate weighing of the compound but may also interfere with moisture-sensitive reactions. Therefore, it is critical to store it in a dry environment with the container lid tightly sealed.[3][4]

Storage & Stability Data Summary

For quick reference, the recommended storage and handling parameters are summarized below.

ParameterRecommendationRationale & Scientific Basis
Temperature 2°C to 8°CRefrigeration slows down potential degradation pathways and reduces the volatility of the compound. This is a standard practice for many substituted phenols.[2]
Atmosphere Tightly sealed container.[4] For extended stability, store under an inert gas (Nitrogen or Argon).[7]Phenols are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of colored impurities. An inert atmosphere displaces oxygen, preserving chemical integrity.[6]
Light Store in an amber or opaque vial. Protect from direct light.[5][6]Exposure to light, particularly UV light, can catalyze oxidative degradation reactions in phenolic compounds.[7]
Moisture Store in a dry environment. Keep container tightly closed.[3][8]The compound is hygroscopic. Moisture can lead to inaccurate measurements and may be detrimental in moisture-sensitive reactions.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, acid chlorides, and certain metals (e.g., aluminum, copper, iron).[6][10][11]Contact with incompatible materials can cause vigorous reactions or catalyze decomposition. For example, bases can deprotonate the phenol, making it more susceptible to oxidation.

Troubleshooting Guide: Experimental Issues

This section addresses specific problems you may encounter during your experiments that could be linked to the stability or handling of this compound.

Problem 1: My reaction yield is lower than expected or inconsistent between runs.

  • Question: How was the this compound stored and handled prior to use?

    • Expert Insight: Degradation due to improper storage is a primary cause of inconsistent reactivity. If the material was exposed to air, light, or moisture, a portion of it may have decomposed, reducing the amount of active reagent available for your reaction.[6][7] Always ensure the bottle is equilibrated to room temperature before opening to prevent moisture condensation.

  • Question: Was the compound exposed to the atmosphere for an extended period while being weighed?

    • Expert Insight: Even brief exposures to air can be detrimental over time. For weighing, it is best to do so quickly or in a glovebox/under a stream of inert gas. This minimizes both oxidation and moisture absorption.

  • Question: What kind of spatula was used? Were all glassware and equipment scrupulously clean and dry?

    • Expert Insight: Contamination from incompatible materials, such as residual oxidizing agents or bases on a spatula or in glassware, can initiate degradation. Phenols can also react with certain metals, so using a clean, non-reactive spatula (e.g., stainless steel, PTFE-coated) is recommended.[6][10]

Problem 2: The material appears clumpy or is difficult to dissolve.

  • Question: Has the material been stored for a long time or in a humid environment?

    • Expert Insight: Clumping is often a sign of moisture absorption due to the hygroscopic nature of phenols.[8] This can affect solubility and the accuracy of molar calculations. If clumping is observed, drying the material under a high vacuum may be possible, but using a fresh vial is the safest approach to ensure experimental integrity.

  • Question: What is the visual appearance of the solid?

    • Expert Insight: If the material is discolored in addition to being clumpy, this strongly suggests both moisture absorption and oxidative degradation. The degradation products may have different solubility profiles, leading to dissolution issues.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Inconsistent Results or Low Yield storage Was the compound stored correctly? (2-8°C, Dark, Dry, Sealed) start->storage handling Was the compound handled properly? (Inert gas, minimal light/air exposure) storage->handling Yes storage_no Improper storage is a likely cause. Review storage protocol. storage->storage_no No appearance Is the material discolored or clumpy? handling->appearance Yes handling_no Improper handling is a likely cause. Refine weighing/aliquoting procedure. handling->handling_no No appearance_yes Compound has likely degraded. Use a fresh vial for critical experiments. appearance->appearance_yes Yes success Root Cause Identified appearance->success No storage_no->success handling_no->success appearance_yes->success

Caption: Troubleshooting flowchart for stability issues.

Experimental Protocol: Handling and Solution Preparation

This protocol outlines the best practices for handling this compound to prepare a stock solution, minimizing the risk of degradation.

Objective: To accurately weigh and dissolve this compound while preserving its chemical integrity.

Materials:

  • This compound (in original container)

  • Anhydrous solvent (e.g., DCM, Ethyl Acetate, DMF)

  • Volumetric flask with a septum

  • Syringes and needles

  • Inert gas source (Nitrogen or Argon)

  • Analytical balance

  • Spatula

Procedure:

  • Equilibration: Remove the container of this compound from the refrigerator (2-8°C) and allow it to sit unopened on the benchtop for at least 20-30 minutes. This allows the container and its contents to equilibrate to room temperature, preventing atmospheric moisture from condensing on the cold solid when opened.

  • Inert Atmosphere: Purge a clean, dry volumetric flask with an inert gas. If using a Schlenk flask, perform three vacuum/backfill cycles. For a standard volumetric flask, insert a needle connected to the inert gas line through a septum and provide a gentle positive pressure.

  • Weighing: Briefly remove the cap from the reagent bottle and quickly weigh the desired amount of the solid. Perform this step efficiently to minimize exposure to the laboratory atmosphere. For highest precision and safety, perform this transfer in a glovebox or under a blanket of inert gas.

  • Transfer: Quickly transfer the weighed solid into the prepared volumetric flask.

  • Sealing: Immediately and tightly reseal the main container of this compound. If the container has a septum, consider flushing the headspace with inert gas before final storage.

  • Dissolution: Add the anhydrous solvent to the volumetric flask via syringe through the septum to dissolve the solid. Swirl gently to ensure complete dissolution.

  • Storage of Solution: If the prepared solution is not for immediate use, store it in a tightly sealed container, protected from light, and under an inert atmosphere. Refrigerated storage is recommended for solutions as well.

References

preventing degradation of 3-Fluoro-5-methoxyphenol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Stabilizing 3-Fluoro-5-methoxyphenol

Welcome to the technical support guide for this compound (CAS No. 850793-25-8). This valuable intermediate is integral to the synthesis of advanced pharmaceutical compounds, including tetracyclic indole derivatives for hepatitis C treatment and biaryl ethers as reverse transcriptase inhibitors[1]. However, its chemical structure—a substituted phenol—renders it susceptible to degradation, which can compromise experimental outcomes, reduce yield, and introduce confounding impurities.

The core of its reactivity lies in the phenolic hydroxyl group and the electron-donating methoxy group on the aromatic ring. The hydroxyl group is prone to oxidation, a process often accelerated by light, heat, and the presence of atmospheric oxygen. This guide provides a comprehensive framework for understanding, identifying, and preventing the degradation of this compound, ensuring its stability and efficacy in your research and development workflows.

Frequently Asked Questions (FAQs)
Q1: What are the primary visual indicators that my this compound has started to degrade?

A1: The most common sign of degradation is a change in color . Phenols are notoriously sensitive to oxidation, and even trace amounts of oxidized impurities can impart a distinct color.[2] Fresh, high-purity this compound should be a white to off-white solid. Upon degradation, you may observe a transition to pink, tan, or brown hues . This discoloration is typically caused by the formation of quinone-type species, which are highly conjugated and absorb visible light. If you observe any color change, it is a strong indicator that the material's purity has been compromised.

Q2: What are the main chemical pathways responsible for its degradation?

A2: Degradation is primarily driven by three factors:

  • Oxidation: This is the most significant degradation pathway. The phenolic hydroxyl group can be oxidized by atmospheric oxygen to form a phenoxy radical. This radical is resonance-stabilized and can participate in further reactions, leading to dimerization or the formation of colored benzoquinones.[3][4] The presence of the electron-donating methoxy group can enhance the susceptibility of the aromatic ring to oxidative processes.[3]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate oxidation reactions. Therefore, storing the compound in clear containers or in areas exposed to direct sunlight should be strictly avoided.[5]

  • Moisture: Phenols can be hygroscopic.[6] Adsorbed moisture can facilitate oxidative pathways and other undesirable side reactions.[7][8] It is critical to handle the compound in a dry environment.

Q3: What are the definitive ideal storage conditions for long-term stability?

A3: To ensure maximum shelf-life and prevent degradation, this compound must be stored with rigorous exclusion of air, light, and moisture.[7] The ideal conditions are:

  • Atmosphere: Under a dry, inert atmosphere such as argon or nitrogen. Argon is often preferred due to its higher density, which provides a better protective blanket.[7][9]

  • Temperature: In a refrigerator at 2-8°C . Do not freeze unless the material is sealed in a completely moisture-proof container, as condensation during thawing can introduce water.

  • Container: A tightly sealed amber glass vial or bottle .[5] The amber color protects the compound from light, and glass provides an inert storage surface. For the highest level of protection, sealing the compound in a glass ampoule under an inert atmosphere is the fail-safe method.[10]

Q4: My lab doesn't have a glovebox. How should I handle the compound when taking a sample for an experiment?

A4: While a glovebox provides the best protection, you can still handle air-sensitive compounds effectively using Schlenk line techniques or by creating a localized inert environment.[8][10]

  • Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[9]

  • Use a gentle, positive pressure flow of dry nitrogen or argon to blanket the container opening while you quickly remove the required amount.

  • Immediately after sampling, flush the headspace of the container with the inert gas again before tightly resealing. For bottles with a septum, use a dry syringe to withdraw the material after first injecting a positive pressure of inert gas.[8][9]

Q5: Can I store this compound in a solution for easier use?

A5: Storing in solution is generally not recommended for long-term stability . Solvents can introduce impurities (e.g., peroxides in ethers, dissolved oxygen) that accelerate degradation. If you must prepare a stock solution, follow these guidelines:

  • Use a high-purity, anhydrous, and de-gassed solvent.

  • Prepare only the amount needed for immediate or short-term use.

  • Store the solution under an inert atmosphere (e.g., in a septum-sealed vial with an argon headspace) and refrigerate.

  • Monitor the solution for any color change before each use.

Q6: Are there any materials or chemicals that are incompatible with this compound during storage or experiments?

A6: Yes. Avoid contact with:

  • Strong Oxidizing Agents: These will rapidly degrade the compound.[11]

  • Strong Acids: Can cause unwanted reactions.[11]

  • Reactive Metals: Hot or molten phenol can attack metals like aluminum, magnesium, lead, and zinc.[6][12] Copper and its alloys should also be avoided as they can catalyze discoloration.[2] Use stainless steel, nickel, or glass implements and reaction vessels.

Troubleshooting Guide: Identifying and Rectifying Degradation

This section addresses specific problems you may encounter, linking them to probable causes and corrective actions.

Observed Problem Probable Cause(s) Recommended Actions & Solutions
The solid has turned pink/brown. Oxidation. Exposure to atmospheric oxygen, possibly accelerated by light or heat.1. Discard the discolored material for critical applications. Purity is compromised. 2. Review your storage protocol. Ensure the container is sealed tightly under a fresh inert gas headspace. 3. Confirm storage is in a dark, refrigerated location.
NMR/LC-MS analysis shows unexpected peaks. Chemical Degradation. Formation of oxidative byproducts (e.g., quinones) or dimers.1. Compare the new peaks with known degradation profiles of phenols if available. 2. Immediately implement the Recommended Long-Term Storage Protocol (see below) for your stock material. 3. Purify the required amount of material via column chromatography or recrystallization immediately before use if necessary.
The compound has poor solubility in a solvent where it was previously soluble. Formation of Insoluble Byproducts. Advanced degradation or polymerization can lead to less soluble materials.1. This indicates significant degradation. The material is likely unusable for most applications. 2. Procure a fresh batch of the compound. 3. Implement a strict handling and storage procedure from the moment the new material is received.
Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing degradation issues with this compound.

G Troubleshooting Degradation of this compound Start Degradation Suspected CheckColor Visual Check: Color Change (Pink/Brown)? Start->CheckColor CheckAnalysis Analytical Check: New Impurity Peaks? CheckColor->CheckAnalysis No Cause_Oxidation Probable Cause: Oxidation from Air/Light CheckColor->Cause_Oxidation Yes CheckAnalysis->Cause_Oxidation Yes Material_OK Material Appears Stable Proceed with Caution CheckAnalysis->Material_OK No Action_Storage Corrective Action: 1. Use fresh inert gas (Ar/N2). 2. Store in amber vial. 3. Refrigerate at 2-8°C. Cause_Oxidation->Action_Storage Action_Handling Corrective Action: Review handling procedures. Use Schlenk techniques or glovebox. Action_Storage->Action_Handling Purify Consider Purification (e.g., Recrystallization) for immediate use Action_Handling->Purify

Caption: Troubleshooting workflow for this compound degradation.

Experimental Protocols
Protocol 1: Recommended Long-Term Storage Procedure

This protocol is designed for storing the main stock of this compound to maximize its shelf life.

  • Select the Right Container: Use a new or scrupulously clean, oven-dried amber glass vial with a PTFE-lined cap. For ultimate stability, use a glass ampoule.

  • Inert Environment Transfer: Perform all transfers inside a glovebox with an atmosphere of <1 ppm O₂ and H₂O.[5][10] If a glovebox is unavailable, use a Schlenk line.

  • Aliquot Material: Weigh the desired amount of this compound into the vial. Avoid returning unused material to the main stock bottle.

  • Inert Gas Purge: Backfill the vial with dry argon or nitrogen. Seal the cap tightly while maintaining a positive pressure of inert gas.

  • Seal Securely: For vials, wrap the cap-vial interface with Parafilm® as an extra barrier against moisture and air ingress. If using an ampoule, seal it using a torch according to standard laboratory procedures.[10]

  • Label Clearly: Label the container with the chemical name, date, and storage conditions ("Store at 2-8°C under Inert Gas").

  • Refrigerate: Place the sealed container in a refrigerator dedicated to chemical storage, away from any sources of light.

Protocol 2: Inert Gas Overlay (Blanketing) for Frequent Use

This method is suitable for a working bottle from which you will sample repeatedly over a short period.

  • Prepare the Setup: Connect a bottle of dry nitrogen or argon via tubing to a long needle. A second, shorter needle can be used as a gas outlet.

  • Equilibrate Temperature: Before opening, allow the bottle to warm to ambient room temperature to prevent water condensation.

  • Purge the Headspace: Insert both the gas inlet and outlet needles through the septum. Gently flush the headspace with inert gas for 1-2 minutes to displace all air. Remove the outlet needle.

  • Maintain Positive Pressure: Keep a slight positive pressure of inert gas flowing.

  • Withdraw Sample: Use a clean, dry syringe to pierce the septum and withdraw the required amount of solid (if it's a fine powder) or to add a solvent to create a solution.

  • Reseal and Store: Remove the syringe and gas needle. The internal positive pressure will prevent air from entering. Store the resealed bottle in the refrigerator.

References

potential side reactions in the synthesis of 3-Fluoro-5-methoxyphenol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-fluoro-5-methoxyphenol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable compounds. Here, we address common challenges and provide troubleshooting strategies in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and what are their initial challenges?

The synthesis of the core scaffold, this compound, typically begins from commercially available precursors like 1-fluoro-3,5-dimethoxybenzene. A primary challenge in this initial step is achieving selective mono-demethylation.

A widely used method involves the treatment of 1-fluoro-3,5-dimethoxybenzene with a Lewis acid, such as boron tribromide (BBr₃) in dichloromethane.[1] While effective, this reaction requires careful temperature control to prevent over-reaction and the formation of the di-demethylated product, 3-fluoro-benzene-1,5-diol.

Troubleshooting Incomplete or Over-demethylation:

  • Low Conversion: If the reaction is incomplete, ensure your BBr₃ solution is fresh and accurately titrated. The reaction is also highly sensitive to temperature; a slight, controlled increase in temperature or prolonged reaction time at low temperature may be necessary.

  • Di-demethylation: This side product arises from excessive BBr₃ or elevated temperatures. Precise control of stoichiometry (typically 1.1 equivalents of BBr₃) and maintaining a low temperature (e.g., -15°C) are critical.[1]

Q2: I'm observing significant side product formation during the fluorination of a phenol derivative. What are the likely causes and how can I mitigate them?

Introducing a fluorine atom onto a phenol ring can be a delicate process, with several potential side reactions depending on the chosen methodology (electrophilic vs. nucleophilic).

A. Electrophilic Fluorination:

Electrophilic fluorination often employs reagents like Selectfluor®. A common issue is the dearomatization of the phenol ring, leading to the formation of fluorinated cyclohexadienones.[2][3] This is particularly problematic for electron-rich phenols.

  • Troubleshooting Dearomatization:

    • Solvent Choice: The choice of solvent can influence the reaction pathway. Acetonitrile or trifluoroacetic acid have been used in specific cases to favor the desired fluorination.[4]

    • Protecting Groups: Protecting the phenolic hydroxyl group as an ether or ester can modulate the electron density of the ring and reduce the propensity for dearomatization.[5]

B. Nucleophilic Deoxyfluorination:

This approach, often involving the conversion of the phenol to a better leaving group (e.g., an aryl fluorosulfonate), can also present challenges.[6][7]

  • Troubleshooting Common Side Reactions:

    • Hydrolysis: Many fluorinating reagents and intermediates are sensitive to moisture. Ensuring anhydrous conditions is crucial to prevent the formation of inactive byproducts.[8]

    • Ether Formation: If alcohols are present as impurities in the solvent or on the substrate, they can compete with the fluoride nucleophile, leading to ether formation.[8]

    • Benzyne Formation: In some SɴAr reactions, particularly with less activated aryl electrophiles, benzyne formation can lead to isomeric fluorinated products. However, methods utilizing aryl fluorosulfonate intermediates have been shown to minimize this side reaction.[6]

Q3: My demethylation reaction to unmask the phenol is giving a complex mixture of products. What are the potential pitfalls?

Cleavage of the methyl ether in this compound derivatives can be complicated by the presence of other functional groups and the stability of the aryl methyl ether bond.

  • Harsh Reagents: Strong acids like HBr or Lewis acids such as BBr₃ and AlCl₃ are commonly used but can lead to undesired side reactions if not carefully controlled.[9][10]

    • Bromination: In the presence of BBr₃, if other reactive sites are available (e.g., activated aliphatic alcohols), bromination can occur as a side reaction.[9]

    • Polymerization/Tar Formation: Harsh acidic conditions or high temperatures can cause phenolic compounds to polymerize, resulting in insoluble tar-like materials.[11]

  • Troubleshooting Demethylation:

    • Milder Reagents: Consider alternative, milder demethylation methods. For instance, biocatalytic approaches using enzymes like veratrol-O-demethylase can offer high regioselectivity under mild, oxygen-free conditions, preventing oxidative side reactions.[12][13]

    • Protecting Groups: If the molecule contains sensitive functional groups, it may be necessary to protect them before demethylation.[9]

Q4: I am struggling with regioselectivity in further functionalization of the this compound ring. What strategies can I employ?

The directing effects of the fluoro, methoxy, and hydroxyl groups can lead to a mixture of isomers during electrophilic aromatic substitution.

  • Directed Ortho Metalation (DoM): This powerful technique allows for highly regioselective functionalization.[14] A directing metalation group (DMG), such as the methoxy or a protected hydroxyl group, directs a strong base (e.g., n-butyllithium) to deprotonate the adjacent ortho position.[14][15] The resulting aryllithium intermediate can then be quenched with an electrophile.

    • Hierarchy of Directing Groups: In this compound, the hydroxyl group (or its protected form) is a stronger directing group than the methoxy group.

    • Potential Side Reaction - Benzylic Lithiation: If alkyl substituents are present on the ring, benzylic lithiation can compete with ortho metalation. Switching to a lithium amide base can often favor benzylic lithiation if that is the desired outcome.[16]

II. Troubleshooting Guides

Guide 1: Poor Yield in Deoxyfluorination of Phenol Derivatives
Symptom Potential Cause Recommended Action
Low or no conversion to the aryl fluoride. 1. Inactive Fluorinating Reagent: The reagent may have degraded due to moisture.Ensure the use of anhydrous solvents and properly dried reagents. For instance, cesium fluoride (CsF) is hygroscopic and should be thoroughly dried.[8]
2. Insufficiently Activated Leaving Group: The phenolic hydroxyl is a poor leaving group and requires activation.Convert the phenol to a more reactive intermediate, such as an aryl fluorosulfonate, before reaction with a nucleophilic fluoride source like NMe₄F.[6][7]
3. Unsuitable Solvent: The reaction mechanism can be solvent-dependent.For deoxyfluorination with reagents like PhenoFluorMix, nonpolar solvents such as toluene may be preferred for electron-deficient phenols.[17]
Formation of significant amounts of the starting phenol. 1. Hydrolysis: Water contamination can lead to the hydrolysis of the fluorinating reagent or activated intermediate.Rigorously maintain anhydrous conditions throughout the setup and reaction. Dry reagents and use anhydrous solvents.[8]
Presence of an unexpected ether byproduct. 1. Alcohol Contamination: Alcohols in the solvent or on the substrate can compete with the fluoride nucleophile.Use high-purity, anhydrous solvents. Ensure the starting phenol is free from residual alcohols from previous purification steps.[8]
Guide 2: Side Reactions in Directed Ortho Metalation (DoM)
Symptom Potential Cause Recommended Action
Low yield of the desired ortho-functionalized product. 1. Insufficient Base: Organolithium reagents can form aggregates that are non-reactive, effectively reducing the amount of active base.It is often necessary to use a significant excess (2-5 equivalents) of the organolithium base (e.g., n-BuLi) to drive the reaction to completion.[18]
2. Wrong Base: The choice of base can influence regioselectivity.For some substrates, a hindered amide base like lithium tetramethylpiperidide (LTMP) may offer different selectivity compared to alkyllithiums.[19]
Formation of a benzylic-functionalized product. 1. Competing Benzylic Lithiation: Protons on a carbon adjacent to the aromatic ring can be more acidic than the ring protons.Alkyllithium bases generally favor ring lithiation in the absence of a directing group ortho to the alkyl substituent. To favor benzylic lithiation, consider switching to a lithium amide base.[16]
Rearrangement of the directing group. 1. Anionic Fries Rearrangement: O-aryl carbamates, used as strong directing groups, can rearrange upon warming.Maintain low temperatures (e.g., -78°C) throughout the lithiation and quenching steps to prevent this rearrangement.[15]

III. Experimental Protocols & Visualizations

Protocol 1: Selective Mono-demethylation of 1-Fluoro-3,5-dimethoxybenzene

This protocol is adapted from established procedures for the synthesis of this compound.[1]

  • Preparation: Under a nitrogen atmosphere, dissolve 1-fluoro-3,5-dimethoxybenzene (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to -15°C using an appropriate cooling bath.

  • Addition of BBr₃: Slowly add a 1 M solution of boron tribromide in dichloromethane (1.1 eq) dropwise, maintaining the internal temperature at -15°C.

  • Reaction: Stir the mixture at -15°C for 1.5 hours.

  • Warm-up: Allow the reaction to warm to room temperature and stir for an additional 10 minutes.

  • Quenching: Cool the mixture to 0°C and slowly quench the reaction by the dropwise addition of water.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield this compound.

Diagram: Key Synthetic Challenges

Synthesis_Challenges Troubleshooting Synthesis of this compound Derivatives cluster_demethylation Demethylation Issues cluster_fluorination Fluorination Problems cluster_functionalization Functionalization Control Demethylation Demethylation (e.g., with BBr3) OverReaction Side Product: Di-demethylation Demethylation->OverReaction Excess BBr3 High Temp Incomplete Low Conversion Demethylation->Incomplete Inactive Reagent Low Temp Fluorination Fluorination Step Demethylation->Fluorination Intermediate Dearomatization Side Product: Dearomatization (Electrophilic) Fluorination->Dearomatization Hydrolysis Side Product: Hydrolysis (Nucleophilic) Fluorination->Hydrolysis Moisture EtherFormation Side Product: Ether Formation (Nucleophilic) Fluorination->EtherFormation Alcohol Impurities Functionalization Ring Functionalization Fluorination->Functionalization Regioisomers Poor Regioselectivity Functionalization->Regioisomers Product Target Derivative Functionalization->Product DoM Solution: Directed Ortho Metalation (DoM) Regioisomers->DoM Improves Selectivity Start Starting Material: 1-Fluoro-3,5-dimethoxybenzene Start->Demethylation

Caption: Key challenges in the synthesis of this compound derivatives.

IV. Conclusion

The synthesis of this compound derivatives presents unique challenges at each stage, from the initial selective demethylation to subsequent fluorination and functionalization. A thorough understanding of the underlying reaction mechanisms, careful control of reaction conditions, and the strategic use of techniques like directed ortho metalation are paramount to success. This guide provides a framework for troubleshooting common issues, enabling researchers to optimize their synthetic routes and achieve their target molecules efficiently.

References

Technical Support Center: Optimizing Etherification of 3-Fluoro-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the etherification of 3-Fluoro-5-methoxyphenol. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and optimized protocols based on established chemical principles and field-proven insights. Our goal is to help you navigate the nuances of this specific transformation to achieve higher yields, purity, and reproducibility.

Section 1: Foundational Principles & Reaction Overview

The etherification of this compound is most commonly achieved via the Williamson ether synthesis. This robust and versatile reaction involves the deprotonation of the phenol to form a nucleophilic phenoxide, which then displaces a leaving group on an alkyl electrophile in an SN2 reaction.[1][2]

The presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy group on the aromatic ring introduces specific electronic considerations that influence the phenol's reactivity. The fluorine atom increases the acidity of the phenolic proton (lowering its pKa) compared to unsubstituted phenol, making deprotonation easier. However, the overall electron-deficient nature of the ring can also influence the nucleophilicity of the resulting phenoxide.

Core Reaction Pathway

A This compound B Phenoxide Intermediate A->B + [E] Deprotonation Step 1 inv1 D Target Ether B->D + [C] SN2 Attack Step 2 inv2 C Alkyl Halide (R-X) G Halide Salt (X-) C->G E Base F Conjugate Acid (H-Base+) E->F

Caption: General workflow for Williamson ether synthesis.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the etherification of this compound.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I fix this?

Low yield is a frequent issue that can stem from several factors. A systematic approach is crucial for diagnosis.

Possible Cause 1: Incomplete Deprotonation

The formation of the phenoxide is the critical first step. If deprotonation is incomplete, you are limiting the concentration of your active nucleophile.

  • Expert Insight: While the fluorine atom increases the acidity of this compound, a sufficiently strong base is still required for complete and rapid conversion to the phenoxide. For phenols, weaker bases like potassium carbonate (K₂CO₃) can be sufficient, but stronger bases like sodium hydride (NaH) ensure the equilibrium lies far to the right.[3]

  • Solution:

    • Switch to a Stronger Base: If you are using a mild base like K₂CO₃, consider switching to sodium hydride (NaH) or potassium hydride (KH). These bases irreversibly deprotonate the phenol, driving the reaction forward.[2]

    • Ensure Anhydrous Conditions: Hydride bases react violently with water. Ensure your solvent and glassware are scrupulously dry and the reaction is run under an inert atmosphere (Nitrogen or Argon). Any moisture will consume the base and reduce your effective stoichiometry.

Possible Cause 2: Inappropriate Solvent Choice

The solvent plays a critical role in an SN2 reaction by solvating the ions involved.

  • Expert Insight: The ideal solvent for a Williamson ether synthesis is polar and aprotic. Protic solvents (like ethanol or water) can solvate the phenoxide nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the electrophile, thus slowing the reaction.[3]

  • Solution: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF) , Acetonitrile (MeCN) , or Tetrahydrofuran (THF) . These solvents effectively solvate the counter-ion (e.g., Na⁺ or K⁺) but do not strongly solvate the phenoxide, leaving it "naked" and highly nucleophilic.[1][4]

Possible Cause 3: Competing Elimination Reaction (E2)

This is a major issue when using secondary or tertiary alkyl halides.

  • Expert Insight: The phenoxide is not only a good nucleophile but also a reasonably strong base. When it reacts with a sterically hindered alkyl halide, it can act as a base, abstracting a proton and leading to an alkene byproduct via an E2 elimination pathway instead of the desired SN2 substitution.[2]

  • Solution:

    • Use Primary or Methyl Halides: The Williamson ether synthesis works best with methyl and primary alkyl halides, as they are least prone to elimination.[3][5]

    • Re-evaluate Your Synthetic Strategy: If you need to synthesize a bulky ether, always design the synthesis so that the bulky group comes from the alcohol (phenoxide) and the simple group comes from the alkyl halide. For example, to make a tert-butyl ether, you must react the phenoxide with tert-butyl alcohol's corresponding halide, which will primarily result in elimination. The correct approach is not feasible via this method.

start Low Yield Observed q1 Is the Alkyl Halide 1° or Methyl? start->q1 q2 Is the Base Strong Enough? (e.g., NaH) q1->q2 Yes sol1 Use 1° or Methyl Halide to Avoid E2 Elimination. q1->sol1 No q3 Is the Solvent Polar Aprotic? (e.g., DMF, THF) q2->q3 Yes sol2 Use NaH or KH for Irreversible Deprotonation. q2->sol2 No q4 Are Conditions Anhydrous? q3->q4 Yes sol3 Switch to DMF, MeCN, or THF to Enhance Nucleophilicity. q3->sol3 No sol4 Dry Solvent/Glassware; Use Inert Atmosphere. q4->sol4 No end Yield Optimized q4->end Yes sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting flowchart for low reaction yield.

Q2: I'm observing an isomeric byproduct in my NMR/LC-MS. Could this be C-alkylation?

Yes, C-alkylation is a known side reaction in the alkylation of phenoxides, which are ambident nucleophiles (possessing two nucleophilic sites: the oxygen and the electron-rich aromatic ring).

  • Expert Insight: Alkylation can occur at the ortho and para positions of the aromatic ring, competing with the desired O-alkylation. The outcome is often influenced by the solvent, counter-ion, and leaving group. Hard electrophiles tend to react at the hard nucleophilic center (oxygen), while soft electrophiles may react at the softer carbon centers.

  • Solution to Favor O-Alkylation:

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO generally favor O-alkylation. They effectively solvate the cation, leading to a "freer" phenoxide anion where the charge is more localized on the highly electronegative oxygen atom, making it the more reactive site.

    • Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic system (e.g., toluene/water with NaOH) can significantly enhance O-alkylation. The PTC carries the phenoxide into the organic phase as a lipophilic ion pair, which favors reaction at the oxygen.

Section 3: Frequently Asked Questions (FAQs)

What is the optimal base for this specific phenol?

The choice of base depends on the reactivity of your alkylating agent and desired reaction conditions.

BaseSolventTemperature (°C)AdvantagesDisadvantages
K₂CO₃ Acetone, MeCNRefluxMild, easy to handle, good for reactive halides (e.g., benzyl bromide, methyl iodide).May not achieve full deprotonation, leading to slower reactions or lower yields.[3]
Cs₂CO₃ MeCN, DMFRT to 80Higher solubility and reactivity than K₂CO₃; often gives higher yields. Known as the "cesium effect".More expensive.
NaH THF, DMF0 to RTStrong, irreversible deprotonation ensures complete formation of the nucleophile.[2]Highly reactive with water/alcohols, requires strict anhydrous/inert conditions.
NaOH Water, PTC80 to 100Inexpensive, useful for industrial scale-up, especially with PTC.[6]Requires higher temperatures; biphasic system can be complex to optimize.

Recommendation: For lab-scale synthesis requiring high yield, Sodium Hydride (NaH) in anhydrous DMF or THF is the most reliable choice. For a milder, safer alternative with a highly reactive alkyl halide, Potassium Carbonate (K₂CO₃) in refluxing Acetonitrile is a good starting point.

How long should I run the reaction?

Reaction time is highly dependent on the temperature and the reactivity of the electrophile. A primary alkyl iodide will react much faster than an alkyl chloride.

  • Best Practice: Do not rely on a fixed time from a literature procedure. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Check for the disappearance of the starting phenol. A typical reaction may run from 2 to 24 hours.

My alkyl halide is precious. What is the ideal stoichiometry?

To ensure complete consumption of a valuable electrophile, you can use a slight excess of the phenol and base.

  • Recommended Ratio:

    • This compound: 1.1 - 1.2 equivalents

    • Base (e.g., NaH): 1.2 - 1.3 equivalents

    • Alkyl Halide: 1.0 equivalent

This pushes the reaction to completion with respect to the limiting reagent (the alkyl halide). The excess acidic phenol can be easily removed during a basic aqueous workup.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Etherification using NaH/DMF

This protocol describes the etherification of this compound with a generic primary alkyl bromide (R-Br).

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl Bromide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Saturated aq. NH₄Cl solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under a nitrogen or argon atmosphere, add this compound to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Dissolution: Dissolve the phenol in anhydrous DMF (approx. 0.5 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the NaH dispersion portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkyl bromide dropwise via the dropping funnel over 20-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting phenol (typically 4-16 hours). Gentle heating (40-50 °C) can be applied to accelerate slow reactions.

  • Quenching: Once complete, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and diethyl ether (or ethyl acetate). Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure ether.

References

Technical Support Center: Managing Impurities in Suzuki Coupling with Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving fluorinated phenols. The unique electronic properties of these substrates, while beneficial for modulating the characteristics of target molecules, introduce specific challenges in impurity management. This technical support center provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower you to achieve cleaner reactions and higher yields.

Introduction: The Challenge of Fluorinated Phenols in Suzuki Coupling

Fluorinated phenols are versatile building blocks in medicinal chemistry and materials science. To be utilized in Suzuki coupling, the phenolic hydroxyl group must first be converted into a better leaving group, typically a triflate (-OTf) or a related sulfonate ester. While effective, these activated substrates are susceptible to side reactions that can complicate purification and reduce yields. This guide will focus on identifying, understanding, and mitigating the formation of common impurities encountered in these reactions.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues in a question-and-answer format, providing both the "why" and the "how-to" for effective problem-solving.

Q1: My reaction has low or no conversion of the fluorinated phenol triflate. What are the likely causes and how can I fix it?

Low conversion is a common hurdle and can often be traced back to issues with the catalyst system or reaction conditions. A systematic approach is the most effective way to diagnose the problem.

Potential Causes & Solutions:

  • Inactive Catalyst: The active catalyst in a Suzuki coupling is a Pd(0) species. If you are starting with a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced in situ. Inadequate reduction can lead to a stalled reaction.

    • Solution: Ensure your phosphine ligand is not oxidized. Use freshly distilled and thoroughly degassed solvents, as peroxides can oxidize the phosphine ligand, rendering it unable to reduce the Pd(II) source. Alternatively, start with a Pd(0) source like Pd(PPh₃)₄ or a pre-formed Pd(0) precatalyst.

  • Catalyst Oxidation: The Pd(0) catalyst is sensitive to oxygen. Ingress of air into the reaction mixture can lead to the formation of palladium oxides, which are catalytically inactive.

    • Solution: Rigorous degassing of all solvents and the reaction mixture is crucial. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes. Assembling your reactionware hot and allowing it to cool under a stream of inert gas can also help to remove adsorbed oxygen and moisture.

  • Suboptimal Ligand Choice: Aryl triflates, particularly electron-deficient ones, require specific types of ligands to facilitate the oxidative addition step.

    • Solution: Employ electron-rich and sterically bulky phosphine ligands. These ligands promote the formation of the active monoligated Pd(0) species and enhance the rate of oxidative addition. Examples include trialkylphosphines (e.g., PCy₃, P(t-Bu)₃) and biaryl phosphine ligands (e.g., XPhos, SPhos).[1][2]

  • Insufficient Temperature: The C-O bond of an aryl triflate is generally less reactive than the C-Br or C-I bond of aryl halides.

    • Solution: These reactions may require higher temperatures, often in the range of 80-120 °C, to achieve a reasonable reaction rate.[3]

Troubleshooting Workflow for Low Conversion:

start Low/No Conversion catalyst Catalyst System Issues? start->catalyst conditions Suboptimal Reaction Conditions? catalyst->conditions No pd_source Is the Palladium source an active Pd(0) species? catalyst->pd_source Yes reagents Reagent Quality? conditions->reagents No temp Is the temperature optimal? conditions->temp Yes triflate_stability Is the fluorinated phenol triflate stable? reagents->triflate_stability Yes ligand Is the ligand appropriate for aryl triflates? pd_source->ligand Yes sol_pd_source Use a Pd(0) source (e.g., Pd(PPh3)4) or a precatalyst that efficiently generates Pd(0). pd_source->sol_pd_source No degassed Is the reaction thoroughly degassed? ligand->degassed Yes sol_ligand Use electron-rich, bulky phosphine ligands (e.g., XPhos, PCy3). ligand->sol_ligand No sol_degassed Rigorously degas all solvents and the reaction mixture. degassed->sol_degassed No base_solvent Is the base/solvent combination suitable? temp->base_solvent Yes sol_temp Increase temperature. Aryl triflates often require 80-120 °C. temp->sol_temp No sol_base_solvent Screen different bases (e.g., K3PO4, Cs2CO3) and solvents (e.g., Dioxane, Toluene). base_solvent->sol_base_solvent No boronic_acid_stability Is the boronic acid prone to decomposition? triflate_stability->boronic_acid_stability Yes sol_triflate Consider hydrolysis. Check for phenol byproduct. Use anhydrous conditions if necessary. triflate_stability->sol_triflate No sol_boronic_acid Use a more stable boronic ester (e.g., pinacol ester) or potassium trifluoroborate salt. boronic_acid_stability->sol_boronic_acid No

Caption: Troubleshooting workflow for low conversion in Suzuki coupling of fluorinated phenol triflates.

Q2: I'm observing a significant amount of the corresponding fluorinated phenol as a byproduct. What's happening and how can I minimize it?

The presence of the fluorinated phenol is a clear indication that your aryl triflate is undergoing hydrolysis. This is a common side reaction, particularly when using strong bases in the presence of water.[3][4][5][6][7]

Mechanism of Hydrolysis:

The triflate group is a good leaving group, and under basic conditions, it can be displaced by hydroxide ions present in the reaction mixture. This is often exacerbated at higher temperatures.

Strategies to Minimize Hydrolysis:

  • Use Anhydrous Conditions: If possible, running the reaction under anhydrous conditions is the most direct way to prevent hydrolysis. This involves using anhydrous solvents and bases.

  • Switch to a Milder Base: Strong bases like NaOH or KOH can promote rapid hydrolysis. Consider using milder bases that are less prone to this side reaction.

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are commonly used and effective bases.

    • Potassium Phosphate (K₃PO₄): A non-nucleophilic base that is often a good choice for sensitive substrates.[8][9]

    • Potassium Fluoride (KF): Can be used under anhydrous conditions and is particularly useful for substrates with base-labile functional groups.[2][5]

  • Lower the Reaction Temperature: If the reaction kinetics allow, reducing the temperature can significantly slow down the rate of hydrolysis relative to the desired cross-coupling.

  • Use a Biphasic System with Careful pH Control: Sometimes, a controlled amount of water is necessary for the Suzuki coupling to proceed efficiently. In such cases, using a weaker base like potassium bicarbonate (KHCO₃) can help maintain a lower pH, thereby reducing the rate of hydrolysis.[5]

Q3: My main impurity is the homocoupling product of my boronic acid. How can I suppress this side reaction?

Boronic acid homocoupling (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is another prevalent side reaction. It is often mediated by Pd(II) species and can be promoted by the presence of oxygen.[4]

Mechanism of Homocoupling:

Oxygen can oxidize the Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to form the homocoupled biaryl.

Strategies to Minimize Homocoupling:

  • Rigorous Oxygen Exclusion: As with preventing catalyst deactivation, thorough degassing of the reaction mixture is the most critical step to prevent homocoupling.[4]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst can minimize the amount of Pd(II) present at the beginning of the reaction.

  • Controlled Addition of Boronic Acid: Adding the boronic acid slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.

  • Choice of Ligand: Bulky ligands can sterically hinder the formation of the di-aryl palladium intermediate required for homocoupling.

Q4: I am seeing evidence of defluorination or hydrodefluorination. Is this a common problem?

While less common than with direct C-F bond activation, defluorination can occur under certain conditions, especially with highly fluorinated or electronically activated systems. It may proceed via complex organometallic pathways or radical mechanisms.

Potential Causes & Mitigation:

  • Harsh Reaction Conditions: High temperatures and very strong bases can sometimes lead to unwanted side reactions involving the C-F bonds.

    • Solution: Screen for milder reaction conditions (lower temperature, weaker base).

  • Ligand Effects: The electronic properties of the ligand can influence the stability of organopalladium intermediates and potentially open up pathways for defluorination.

    • Solution: Experiment with different classes of ligands. If hydrodefluorination is observed, it suggests a source of hydride in the reaction. This could come from the solvent (e.g., isopropanol) or certain additives. Ensure all reagents are pure and dry.

Analytical Characterization of Impurities

Accurate identification of impurities is the first step toward effective troubleshooting. A combination of chromatographic and spectroscopic techniques is generally required.

Impurity TypeTypical Analytical Signature
Unreacted Fluorinated Phenol (from triflate hydrolysis) LC-MS: A peak with the correct mass for the phenol will be observed. ¹H NMR: Appearance of a broad phenolic -OH peak. ¹⁹F NMR: A signal corresponding to the fluorinated phenol, which will likely have a different chemical shift from the triflate starting material.[10]
Boronic Acid Homocoupling Product LC-MS: A peak with a mass corresponding to the dimer of the boronic acid's aryl group. ¹H NMR: Signals corresponding to a symmetrical biaryl structure.
Protodeboronation Product LC-MS: A peak with the mass of the arene corresponding to the boronic acid (Ar-H). ¹H NMR: Appearance of signals for the Ar-H product.
Unreacted Fluorinated Phenol Triflate LC-MS: A peak with the mass of the starting material. ¹⁹F NMR: A characteristic signal for the fluorinated aryl triflate.[11]

Using ¹⁹F NMR for Reaction Monitoring:

For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful tool for reaction monitoring and impurity analysis.[11][12][13] It offers a wide chemical shift range and high sensitivity, often allowing for clear differentiation between the starting material, product, and various fluorinated byproducts in the crude reaction mixture without the need for separation.[10][11]

Purification Strategies

Separating the desired fluorinated biaryl from structurally similar impurities can be challenging.

Experimental Protocol: General Purification of a Fluorinated Biaryl Product
  • Aqueous Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove any unreacted acidic boronic acid and the resulting boric acid.

    • If the desired product is acidic, this step must be modified. In such cases, after an initial aqueous wash, the organic layer can be extracted with a mild base, and the aqueous layer then re-acidified to precipitate the product.

    • Wash the organic layer with brine to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatographic Purification:

    • Silica Gel Chromatography: This is the most common method for purifying Suzuki coupling products. A solvent system of hexane/ethyl acetate is a good starting point, with the polarity adjusted to achieve good separation.

    • Fluorinated Stationary Phases: For challenging separations involving fluorinated compounds, a column with a fluorinated stationary phase (e.g., a pentafluorophenyl (PFP) phase) can offer alternative selectivity compared to standard silica or C18 phases.[14][15][16] These phases can exhibit different retention mechanisms, such as π-π interactions and dipole-dipole interactions, which can be advantageous for separating structurally similar fluorinated molecules.[14][15]

Advanced Considerations: Ligand and Base Selection

The interplay between the ligand, base, and solvent is critical for a successful Suzuki coupling, especially with challenging substrates like fluorinated phenol triflates.

Ligand Selection:

The primary role of the ligand is to stabilize the palladium catalyst and modulate its reactivity. For electron-deficient aryl triflates, the oxidative addition step is often rate-limiting. Therefore, ligands that increase the electron density on the palladium center are generally preferred.

Ligand ClassExamplesKey Characteristics
Bulky Trialkylphosphines PCy₃, P(t-Bu)₃Strongly electron-donating and sterically demanding. Promote the formation of monoligated Pd(0) species, which are highly active for oxidative addition.[1][2]
Biaryl Phosphines (Buchwald Ligands) XPhos, SPhos, RuPhosA versatile class of ligands that are both electron-rich and bulky. They have shown broad applicability in a variety of cross-coupling reactions.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form very stable complexes with palladium. Can be effective for challenging couplings.

Base Selection:

The base plays multiple roles in the Suzuki coupling, including the activation of the boronic acid to form a more nucleophilic boronate species.[2] The choice of base can significantly impact the reaction outcome, particularly with base-sensitive substrates.

BaseCommon SolventsNotes
K₂CO₃, Cs₂CO₃ Dioxane/H₂O, Toluene/H₂OStandard and effective bases for many Suzuki couplings. The presence of water can sometimes accelerate the reaction but also increases the risk of triflate hydrolysis.
K₃PO₄ Toluene, DioxaneA strong, non-nucleophilic base. Often a good choice when dealing with base-sensitive functional groups or to minimize triflate hydrolysis.[8][9]
KF THF, Dioxane (anhydrous)A milder base that is effective under anhydrous conditions. Particularly useful for preventing hydrolysis of sensitive substrates.[5]
Organic Bases (e.g., Et₃N, DIPEA) DMF, NMPCan be used, but are generally less common for Suzuki couplings with aryl triflates.

Visualizing the Catalytic Cycle and Impurity Pathways

Understanding the main catalytic cycle and where side reactions diverge is key to rational troubleshooting.

Suzuki_Cycle cluster_homo Homocoupling Pathway Pd0 Pd(0)L₂ OxAdd Ar¹-Pd(II)L₂(OTf) Pd0->OxAdd Oxidative Addition (+ Ar¹-OTf) Pd_Inactive Inactive Pd species Pd0->Pd_Inactive Oxidation (+ O₂) Transmetalation Ar¹-Pd(II)L₂(Ar²) OxAdd->Transmetalation Transmetalation (+ Ar²-B(OH)₂) Hydrolysis Ar¹-OH (Phenol Impurity) OxAdd->Hydrolysis Hydrolysis (+ OH⁻) RedElim Ar¹-Ar² Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Homocoupling Ar²-Ar² (Homocoupling Impurity) Pd_Inactive->Homocoupling via Pd(II) (+ 2 Ar²-B(OH)₂)

References

Technical Support Center: Navigating the Scale-Up Synthesis of 3-Fluoro-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-5-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scale-up of this valuable synthetic intermediate. Here, we address common challenges and frequently asked questions, grounding our advice in established scientific principles and practical, field-proven insights.

Introduction: The Synthetic Challenge

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its production, particularly at scale, often involves the selective demethylation of 1-fluoro-3,5-dimethoxybenzene. While seemingly straightforward, this process presents several challenges that can impact yield, purity, and safety. This guide will focus on the most common synthetic route utilizing boron tribromide (BBr₃) and provide solutions to overcome the hurdles you may encounter.

Troubleshooting Guide: From Benchtop to Pilot Plant

This section is formatted to address specific issues you may encounter during your synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound

A common frustration in any synthesis is a lower-than-expected yield. In the case of the selective demethylation of 1-fluoro-3,5-dimethoxybenzene, several factors can be at play.

Potential CauseTroubleshooting Step & Scientific RationaleExpected Outcome
Incomplete Reaction Verify Stoichiometry of BBr₃: The demethylation reaction with BBr₃ proceeds through the formation of a Lewis acid-base adduct with the methoxy group. It is advisable to use at least one equivalent of BBr₃ for each methoxy group to be cleaved.[1] For selective mono-demethylation, careful control of stoichiometry is crucial. A slight excess of BBr₃ may be necessary to drive the reaction to completion, but a large excess can lead to the formation of the di-demethylated byproduct. Optimize Reaction Temperature and Time: The reaction is typically started at a low temperature (e.g., -78°C) to control the initial exothermic reaction and then allowed to warm to room temperature.[2] If the reaction is incomplete, consider a longer reaction time at room temperature or gentle heating. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint.Increased conversion of the starting material and improved yield of the desired product.
Degradation of Product Strict Temperature Control: While warming may be necessary, excessive heat can lead to side reactions and degradation of the product. Maintain careful control over the reaction temperature, especially during the quench. Quenching Procedure: The reaction is typically quenched by the slow addition of water or methanol. This is a highly exothermic step. Ensure the reaction mixture is cooled in an ice bath before and during the quench to prevent a rapid temperature increase that could degrade the product.Minimized product loss and a cleaner reaction profile with fewer degradation-related impurities.
Moisture in Reaction Ensure Anhydrous Conditions: Boron tribromide reacts violently with water to produce hydrogen bromide and boric acid.[3][4] Any moisture present in the solvent or on the glassware will consume the BBr₃, effectively reducing its concentration and leading to an incomplete reaction. Use freshly distilled, anhydrous solvents and dry all glassware thoroughly before use.Maximized efficiency of the BBr₃ reagent, leading to a more complete reaction and higher yield.
Issue 2: Presence of Impurities in the Final Product

Achieving high purity is critical, especially in pharmaceutical applications. The following are common impurities and strategies for their mitigation.

Observed ImpurityPotential Source and Mitigation Strategy
Unreacted 1-Fluoro-3,5-dimethoxybenzene Source: Incomplete reaction due to insufficient BBr₃, low temperature, or short reaction time. Mitigation: As detailed in the "Low Yield" section, optimize the reaction conditions to ensure complete conversion of the starting material. Monitor the reaction closely by an appropriate analytical method.
3-Fluoro-5-hydroxy-phenol (Di-demethylated byproduct) Source: Use of excess BBr₃ or prolonged reaction times at elevated temperatures. Mitigation: Carefully control the stoichiometry of BBr₃. A 1:1 molar ratio is a good starting point for selective mono-demethylation. Perform optimization studies to find the ideal ratio for your specific scale and conditions.
Tarry Byproducts Source: Decomposition of starting material or product due to localized overheating, especially during the quench. Mitigation: Ensure efficient stirring and slow, controlled addition of the quenching agent to an ice-cooled reaction mixture.
Issue 3: Challenges in Large-Scale Purification

Purification by silica gel chromatography, while effective at the lab scale, is often impractical and costly for large-scale production.

ChallengeAlternative Purification Strategy
Avoiding Column Chromatography Liquid-Liquid Extraction (LLE): Phenols are acidic and can be selectively extracted into an aqueous basic solution (e.g., sodium hydroxide) as their corresponding phenoxide salts, leaving non-acidic impurities in the organic phase. The aqueous layer can then be acidified to precipitate the purified phenol, which is then extracted back into an organic solvent.[5][6] Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective and scalable purification method.[7] Experiment with different solvents and solvent mixtures to find conditions that provide good recovery and high purity.
Handling Emulsions during Extraction Source: Vigorous shaking of the biphasic mixture can lead to the formation of stable emulsions. Mitigation: Use gentle, prolonged agitation instead of vigorous shaking. The addition of brine can also help to break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with boron tribromide on a large scale?

A1: Boron tribromide is a highly corrosive and water-reactive substance.[3][4] Key safety considerations for scale-up include:

  • Handling: Always handle BBr₃ in a well-ventilated fume hood or a glove box under an inert atmosphere (e.g., nitrogen or argon).[3][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended), a flame-resistant lab coat, and chemical splash goggles with a face shield.[4][8]

  • Quenching: The quenching of BBr₃ is highly exothermic. Always perform this step with extreme caution in a cooled reaction vessel with slow, controlled addition of the quenching agent.

  • Spills: Have appropriate spill control materials readily available. Small spills can be covered with sand, but larger spills require immediate evacuation and professional emergency response.[8]

Q2: Are there alternative, more scalable synthetic routes to this compound?

A2: While the selective demethylation of 1-fluoro-3,5-dimethoxybenzene is a common approach, exploring alternative routes is a standard part of process development for scale-up. Continuous flow synthesis is an emerging technology that can offer significant advantages in terms of safety, efficiency, and scalability for the production of substituted phenols.[3][4][8][9] This method allows for precise control over reaction parameters and minimizes the handling of hazardous reagents at any given time.

Q3: How can I monitor the progress of the demethylation reaction effectively?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction on a lab scale. For more quantitative analysis, especially during process development and scale-up, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the preferred methods. These techniques allow for accurate determination of the relative amounts of starting material, product, and byproducts over time.

Visualizing the Workflow

Troubleshooting Workflow for Low Yield

Low Yield Troubleshooting start Low Yield of this compound check_completion Is the reaction going to completion? (Check by TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No degradation Product Degradation check_completion->degradation Yes verify_stoichiometry Verify BBr3 Stoichiometry incomplete->verify_stoichiometry optimize_temp_time Optimize Reaction Temperature and Time incomplete->optimize_temp_time check_moisture Ensure Anhydrous Conditions incomplete->check_moisture control_temp Strict Temperature Control degradation->control_temp control_quench Controlled Quenching Procedure degradation->control_quench end_yield Improved Yield verify_stoichiometry->end_yield optimize_temp_time->end_yield check_moisture->end_yield control_temp->end_yield control_quench->end_yield

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

Purification Workflow for Scalable Synthesis

Purification Workflow start Crude Reaction Mixture lle Liquid-Liquid Extraction (LLE) with Aqueous Base start->lle separate_layers Separate Organic and Aqueous Layers lle->separate_layers organic_layer Organic Layer (Non-acidic Impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Sodium Phenoxide Salt) separate_layers->aqueous_layer acidify Acidify Aqueous Layer aqueous_layer->acidify precipitate Precipitate/Extract Product acidify->precipitate crystallize Crystallization precipitate->crystallize final_product Pure this compound crystallize->final_product

Caption: A streamlined purification workflow for this compound that avoids column chromatography.

Experimental Protocol: Selective Mono-demethylation

This protocol provides a general procedure for the synthesis of this compound. Note that optimization for specific scales is recommended.

  • Preparation: Under an inert atmosphere (nitrogen or argon), dissolve 1-fluoro-3,5-dimethoxybenzene (1 equivalent) in anhydrous dichloromethane (DCM).

  • Reaction: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a solution of boron tribromide (1.0-1.2 equivalents) in anhydrous DCM dropwise, maintaining the internal temperature below -70°C.

  • Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add methanol to quench the excess BBr₃.

  • Work-up: Add water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by liquid-liquid extraction with an aqueous base, followed by acidification and re-extraction, and/or by crystallization from a suitable solvent system.

References

Technical Support Center: A Guide to Preventing Photolytic Degradation of Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who work with fluorinated phenols and face challenges related to their photostability. Photolytic degradation is a critical issue that can compromise experimental results, lead to the formation of undesirable byproducts, and impact the stability of drug candidates. This document provides in-depth, field-proven insights and practical solutions in a direct question-and-answer format to help you navigate and mitigate these challenges effectively.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental principles of photolytic degradation as it pertains to fluorinated phenols. Understanding the "why" is the first step toward developing effective preventative strategies.

Q1: What is photolytic degradation, and why are my fluorinated phenols so susceptible?

Photolytic degradation is a process where a molecule breaks down due to the energy absorbed from light, primarily in the ultraviolet (UV) and visible spectra.[1] Fluorinated phenols are often susceptible because the phenol functional group contains chromophores—parts of the molecule that readily absorb light. When these chromophores absorb photons, the molecule is promoted to an excited state, making it more reactive and prone to chemical transformations like bond cleavage.[1]

The strength of the carbon-fluorine (C-F) bond provides high thermal and metabolic stability.[2] However, the introduction of fluorine atoms can alter the electronic properties of the phenol ring, influencing its UV absorption profile and the subsequent degradation pathways. The process can lead to defluorination (loss of fluoride) or the formation of other persistent fluorinated compounds.[3][4]

Q2: What are the most critical factors that accelerate the degradation of my compound?

Several environmental and experimental factors can dramatically increase the rate of photolysis. Controlling these is key to preserving your compound's integrity.

  • pH of the Solution: This is arguably the most critical factor. The photolysis rates of fluorinated phenols are highly pH-dependent.[2] In basic conditions (higher pH), the phenol exists in its deprotonated phenolate form. This anion often absorbs light more readily and at different wavelengths than the protonated form, leading to a significant increase in the degradation rate.[5] For example, the direct photolysis rate constant for 2-(trifluoromethyl)phenol at pH 10 can be two orders of magnitude larger than at pH 7.[2][5]

  • Wavelength and Intensity of Light: The extent of degradation is directly related to the wavelength of the incident light and the molecule's ability to absorb it.[1] UV radiation, particularly in the 280-400 nm range, is a common culprit.[5][6] Using broad-spectrum light sources like mercury vapor lamps without appropriate filters can expose the compound to high-energy wavelengths that trigger degradation.[2]

  • Presence of Reactive Species: Degradation isn't always a direct result of light absorption by the phenol itself (direct photolysis). Indirect photolysis can occur when other substances in the solution absorb light and generate highly reactive species that then attack the phenol.[2] Key culprits include:

    • Hydroxyl Radicals (•OH): Often generated from hydrogen peroxide (H₂O₂), these are powerful oxidizing agents that can dramatically accelerate degradation.[2][7]

    • Hydrated Electrons (eₐₒ⁻): These are highly reductive and can be generated from sulfite ions under UV light, also contributing to compound degradation.[2]

  • Solvent and Impurities: The choice of solvent and the presence of impurities can affect photostability. Some solvents can act as photosensitizers, while metallic impurities can catalyze degradation reactions.[8][9]

Q3: What are the typical degradation products, and why should I be concerned about them?

Photolysis can lead to a variety of breakdown products, which can complicate your analysis and may have unforeseen toxicological profiles. Common products include:

  • Fluoride (F⁻): This indicates the complete cleavage of the C-F bond, a process known as defluorination.[2]

  • Trifluoroacetic Acid (TFA): For phenols containing a trifluoromethyl (-CF₃) group, TFA is a common and highly persistent degradation product.[4][5]

  • Other Fluorinated Byproducts: Degradation can also result in minor structural modifications where the fluorinated motif is retained, leading to the formation of new, potentially persistent fluorinated compounds.[3][4]

The formation of these products is a major concern because they can interfere with analytical results, and their potential persistence and toxicity in environmental or biological systems are often unknown.[2]

Part 2: Troubleshooting Guide - Proactive Prevention & Mitigation

If you are observing unexpected degradation or poor recovery of your fluorinated phenol, this section provides direct troubleshooting steps and preventative measures.

Q4: I suspect my fluorinated phenol is degrading upon storage in solution. What are the best practices for storage?

Proper storage is your first line of defense.

  • Protect from Light: Always store solutions in amber-colored glass vials or wrap clear vials completely in aluminum foil.[10][11] This physically blocks the UV and visible light that initiates degradation.

  • Control Temperature: Store solutions at reduced temperatures (e.g., 4°C or -20°C). Lower temperatures slow down the rate of all chemical reactions, including degradation.[1]

  • Buffer the pH: Since high pH is a major driver of degradation, consider preparing your stock solutions in a buffered solvent at a neutral or slightly acidic pH (e.g., pH 5-7), depending on the compound's stability profile.[2][5]

  • Use High-Purity Solvents: Use HPLC-grade or equivalent high-purity solvents to minimize impurities that could act as catalysts or photosensitizers.[9]

  • Consider Anhydrous Conditions: For prodrugs or other highly water-sensitive compounds, degradation may occur via hydrolysis before photolysis. In such specific cases, using anhydrous (water-free) organic solvents may be necessary.[10]

Q5: What immediate steps can I take during my experiment to minimize photolysis?

Active experiments are high-risk periods. The following workflow can help you identify and mitigate the source of degradation.

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Caption: Troubleshooting workflow for identifying and mitigating photolytic degradation.

Q6: How can I select the right chemical stabilizer for my solution?

When physical methods are insufficient, chemical stabilizers can be added to the formulation. They work through several mechanisms:[12][13]

  • UV Absorbers: These additives absorb harmful UV radiation and dissipate the energy as heat, essentially acting as a sacrificial shield for your compound.[12] Common classes include benzotriazoles and benzophenones.[14] They are ideal for protecting compounds in transparent solutions or containers.

  • Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV light. Instead, they act as potent radical scavengers. They trap the free radicals that are generated during photodegradation, terminating the chain reaction that leads to compound breakdown.[13][14]

  • Quenchers: These molecules take the energy from the photo-excited compound and dissipate it, returning your molecule to its ground state before it has a chance to react.[12][13]

The choice depends on your experimental system. HALS are very effective at low concentrations but can be basic, potentially affecting pH. UV absorbers are excellent but must be chosen so their absorption spectrum does not interfere with any photochemical reactions you want to happen.

Stabilizer TypeMechanism of ActionBest ForConsiderations
UV Absorbers Competitively absorb UV radiation and dissipate it as heat.[12]Protecting solutions in clear containers or films.Must not interfere with the analysis; potential for inner filter effects.
HALS Scavenge free radicals to terminate degradation chain reactions.[14]Long-term stability; effective at low concentrations.Can be basic; may interact with acidic components in the formulation.
Quenchers Deactivate the excited state of the target molecule non-radiatively.[13]Systems where the excited state lifetime is long enough for quenching to occur.Requires careful selection based on the energy levels of the compound.

Part 3: Key Experimental Protocols

To systematically address photostability, a controlled study is essential. The following protocols provide a framework for assessing and preventing degradation.

Protocol 1: Conducting a Forced Photodegradation Study

This protocol is used to intentionally stress your compound to understand its degradation profile and test the effectiveness of preventative measures.[11]

Objective: To determine the photolytic stability of a fluorinated phenol under controlled UV/Vis light exposure and evaluate the impact of pH.

Materials:

  • Fluorinated phenol stock solution (e.g., 1 mg/mL in a suitable solvent).

  • Buffers: pH 5, pH 7 (phosphate), and pH 10 (borate).[2]

  • High-purity water and solvents (HPLC grade).

  • Quartz test tubes or vials (transparent to UV light).

  • Aluminum foil.

  • Photoreactor (e.g., a carousel reactor with a medium-pressure mercury vapor lamp).[5] A Pyrex sleeve can be used to filter out wavelengths below 280 nm.[2]

  • HPLC system with a suitable column for analysis.

Procedure:

  • Sample Preparation:

    • Prepare three sets of solutions of your compound at a final concentration of ~10 µM in each of the three buffers (pH 5, 7, 10).[2]

    • For each pH, prepare a "dark control" sample by wrapping the quartz tube completely in aluminum foil.[5]

    • Also prepare a "no-drug" blank for each buffer to check for interferences.

  • Light Exposure:

    • Place all tubes (including dark controls) in the photoreactor carousel. Ensure they are equidistant from the lamp for uniform exposure.[2]

    • Turn on the lamp and cooling system.

    • Withdraw aliquots at specific time points (e.g., 0, 30, 60, 120, 240 minutes). The exact timing may need to be optimized based on the compound's lability.

  • Sample Analysis:

    • Immediately analyze the withdrawn samples by a validated, stability-indicating HPLC method.

    • Quench the reaction if necessary by adding a small amount of a compatible acid/base to neutralize the solution or by placing it in the dark on ice.

  • Data Interpretation:

    • Plot the natural logarithm of the peak area (or concentration) of the parent compound versus time. The slope of this line gives the pseudo-first-order degradation rate constant.[5]

    • Compare the degradation rates at different pH values.

    • Analyze the chromatograms for the appearance of new peaks, which correspond to degradation products. The dark control should show minimal to no degradation.

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Caption: Workflow for a forced photodegradation study.

Protocol 2: Analysis of Degradation Products by ¹⁹F-NMR

¹⁹F-NMR is a powerful technique for identifying and quantifying fluorinated degradation products, often without needing authentic standards.[15]

Objective: To identify and quantify the parent fluorinated phenol and its fluorinated byproducts after a forced degradation experiment.

Procedure:

  • Sample Preparation:

    • Take a sample from the completed photolysis experiment (where significant degradation is observed).

    • Add 10% D₂O by volume for NMR locking.[16]

    • To prevent further degradation or hydrolysis during analysis, especially for high pH samples, a small amount of acid (e.g., 1 M HCl) can be added to the NMR tube to neutralize the solution.[5]

  • Internal Standard:

    • Prepare a sealed capillary tube containing a quantitative internal standard like hexafluorobenzene (HFB).[16]

    • Place the sealed capillary inside the sample NMR tube. This allows for quantification of all fluorine-containing species relative to a known, stable reference.

  • NMR Acquisition:

    • Acquire the ¹⁹F-NMR spectrum. The parent compound and each unique fluorinated byproduct will give a distinct signal.

  • Data Analysis:

    • Integrate the peaks corresponding to the parent compound, the internal standard, and all new signals (byproducts).

    • By comparing the integrals and knowing the concentration of the internal standard, you can calculate the concentration of each fluorinated species and perform a fluorine mass balance.[16]

Part 4: Analytical Troubleshooting

When analyzing samples, chromatography issues can mimic or mask degradation. This section helps you differentiate between the two.

Q7: My HPLC chromatogram shows extra peaks. Are they degradation products or something else?

This is a common challenge. Use this checklist to diagnose the issue:

  • Analyze the Dark Control: First, inject your "dark control" sample from the forced degradation study. If the extra peaks are absent, they are almost certainly light-induced degradation products.[11] If the peaks are present, the cause is likely not photolysis.

  • Inject a Blank: Inject a solvent/buffer blank that was subjected to the same conditions. If the peaks appear, they are artifacts from your solvent, buffer, or container.

  • Check for Carryover: Inject a blank immediately after a concentrated sample. If the peaks appear at a lower intensity, you have sample carryover in your injector or column.

  • Review Peak Shape: Photodegradation products are distinct chemical entities and should ideally have good, symmetrical peak shapes. If you see broad, tailing, or split peaks for your main compound, it could indicate column degradation, a poor choice of mobile phase pH, or column overload, rather than the presence of a new compound.[11][17]

Q8: I'm having trouble with my HPLC method for separating the parent compound from its degradants. What should I do?

A robust, stability-indicating method is crucial. If you have poor resolution, follow these troubleshooting steps:[11]

  • Optimize Mobile Phase:

    • Gradient: If using isocratic elution, switch to a shallow gradient to improve the separation of closely eluting peaks.

    • Organic Modifier: Try a different organic solvent (e.g., switch from acetonitrile to methanol or vice versa) as this can significantly alter selectivity.

  • Change the Column:

    • If C18 is not providing adequate separation, try a column with a different stationary phase chemistry, such as Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase. PFP columns are particularly effective for separating halogenated compounds and isomers due to unique dipole-dipole and pi-pi interactions.

  • Adjust the pH: Ensure the mobile phase pH keeps your analyte and its degradants in a single, consistent ionic state (either fully protonated or deprotonated) to ensure sharp, reproducible peaks.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 3-Fluoro-5-methoxyphenol and 3-methoxyphenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the nuanced structural modifications of bioactive scaffolds can lead to profound differences in biological activity. The substitution of a single atom can alter a compound's pharmacokinetic and pharmacodynamic profile, opening new avenues for therapeutic intervention. This guide provides an in-depth comparison of 3-Fluoro-5-methoxyphenol and its non-fluorinated analog, 3-methoxyphenol. While direct comparative studies on these specific molecules are not extensively available in the public domain, this document synthesizes information on related methoxyphenols and the well-established effects of fluorination to offer a predictive and practical comparison for researchers.

Introduction: The Significance of Fluorine in Medicinal Chemistry

The introduction of fluorine into a drug candidate is a common strategy in medicinal chemistry to enhance various properties, including metabolic stability, binding affinity, and lipophilicity.[1] Fluorine's high electronegativity and small size can significantly alter the electronic properties of a molecule, thereby influencing its interactions with biological targets.[2] This guide explores the potential ramifications of a fluorine substitution on the biological activities of 3-methoxyphenol.

General Toxicity and Safety Profile

A crucial initial consideration for any potential therapeutic agent is its toxicity profile.

  • 3-methoxyphenol is documented as a biologically toxic phenolic compound.[3] It is known to be systemically absorbed and can disrupt the function of the liver, kidneys, and central nervous system.[3] It is also classified as a severe eye irritant and moderately toxic upon skin contact.[4][5] Human exposure through inhalation has been linked to muscle weakness, headache, and irritability.[4][5]

  • This compound , according to available safety data, is categorized as harmful if swallowed and causes skin and serious eye irritation.[6][7] It may also cause respiratory irritation.[6] While specific organ toxicity data is less detailed compared to its non-fluorinated counterpart, the hazard classifications suggest that it should be handled with appropriate caution in a laboratory setting.

Table 1: Comparison of General Properties and Known Hazards

PropertyThis compound3-methoxyphenol
Molecular Formula C₇H₇FO₂C₇H₈O₂
Molecular Weight 142.13 g/mol [6]124.14 g/mol [8]
Known Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.[6]Toxic in contact with skin, Causes skin irritation, Causes serious eye damage, Harmful if swallowed or inhaled, Disrupts liver, kidney, and CNS function.[3][4][9]

Comparative Biological Activity: A Predictive Analysis

Given the limited direct comparative data, we will extrapolate potential differences in key biological activities based on the known properties of phenols and the influence of fluorination.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals.[10]

  • 3-methoxyphenol : As a phenolic compound, it is expected to possess antioxidant capabilities. Natural methoxyphenol compounds have demonstrated antioxidant activity in various assays.[11][12][13] The methoxy group can also influence the antioxidant capacity through its electron-donating or -withdrawing effects, depending on its position on the aromatic ring.[12]

  • This compound : The introduction of a fluorine atom, a highly electronegative element, can modulate the antioxidant activity. Fluorination can alter the stability, solubility, and molecular polarity of the parent compound.[6] Theoretical studies on other fluorinated antioxidants suggest that fluorination can be an effective strategy to improve pharmacological activity.[6] The electron-withdrawing nature of fluorine could influence the O-H bond dissociation enthalpy of the phenolic hydroxyl group, a key parameter in hydrogen atom transfer-based antioxidant mechanisms.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common and reliable method to evaluate the in vitro antioxidant activity of phenolic compounds.[5][14]

  • Preparation of DPPH Solution : Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation : Dissolve 3-methoxyphenol and this compound in methanol to prepare a series of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Reaction : In a 96-well plate, add 100 µL of each sample concentration to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol instead of the sample.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.

  • Calculation : The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH and Sample in 96-well plate DPPH->Mix Sample Prepare Serial Dilutions of Test Compounds Sample->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Antimicrobial Activity

Phenolic compounds often exhibit antimicrobial properties by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis.[15][16]

  • 3-methoxyphenol : While primarily known for its use as a flavoring agent and in chemical synthesis, its phenolic structure suggests potential antimicrobial activity.[17][18] Related methoxyphenols like eugenol have well-documented antibacterial and antifungal properties.[11][12]

  • This compound : Fluorination can enhance the antimicrobial effects of certain compounds. For instance, the addition of fluorine can increase a molecule's permeability through the bacterial cell membrane.[15] This could potentially lead to greater efficacy for this compound compared to its non-fluorinated analog against certain microbial strains.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19]

  • Prepare Bacterial Inoculum : Culture a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) overnight and then dilute the culture to achieve a standardized concentration (approximately 5 x 10⁵ CFU/mL).

  • Prepare Compound Dilutions : In a 96-well plate, prepare serial twofold dilutions of 3-methoxyphenol and this compound in a suitable broth medium.

  • Inoculation : Add the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC : The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate 96-well plate Inoculum->Inoculate Dilutions Prepare Serial Dilutions of Test Compounds Dilutions->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for the broth microdilution MIC assay.

Cytotoxicity and Potential as an Anticancer Agent

The cytotoxicity of phenolic compounds is a double-edged sword. While high toxicity can be a drawback, selective cytotoxicity against cancer cells is a desirable trait for anticancer drug development.

  • 3-methoxyphenol : Studies on related methoxyphenols have shown varying levels of cytotoxicity towards different cell lines.[9] Its known systemic toxicity suggests it could have cytotoxic effects.

  • This compound : Fluorinated compounds are a cornerstone of cancer chemotherapy (e.g., 5-Fluorouracil). The fluorine substitution in this compound could potentially enhance its cytotoxic activity and selectivity towards cancer cells. Further investigation into its mechanism of action would be warranted.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Seeding : Seed cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment : Treat the cells with various concentrations of 3-methoxyphenol and this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at a wavelength of 570 nm.

  • Calculation : Cell viability is expressed as a percentage of the control. The IC50 value (concentration that inhibits 50% of cell growth) can be calculated.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed Cells in 96-well plate Treat Treat with Test Compounds Seed->Treat Incubate_Treat Incubate for 24-72h Treat->Incubate_Treat MTT Add MTT Reagent Incubate_Treat->MTT Incubate_MTT Incubate 2-4h MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Calculate Calculate % Viability and IC50 Measure->Calculate

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

While 3-methoxyphenol has a more established, albeit cautionary, toxicological profile, the biological activity of this compound remains largely unexplored in publicly accessible literature. Based on the principles of medicinal chemistry, the introduction of a fluorine atom is likely to modulate its biological activities. It is plausible that this compound could exhibit enhanced antioxidant, antimicrobial, or cytotoxic properties compared to its non-fluorinated counterpart.

This guide provides a foundational framework for researchers interested in exploring the comparative biological activities of these two compounds. The detailed experimental protocols offer a starting point for generating the much-needed empirical data to validate the predictive analysis presented here. Further research, including in vivo studies, would be necessary to fully elucidate the therapeutic potential and safety of this compound.

References

A Senior Application Scientist's Guide to the Bioisosteric Replacement of Phenol with 3-Fluoro-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Bioisosterism in Modern Drug Design

In the landscape of medicinal chemistry, the strategic modification of lead compounds is a cornerstone of successful drug development. Bioisosterism, the principle of substituting a functional group within a molecule with another that possesses similar physical or chemical properties, is a powerful tactic to enhance a drug's therapeutic profile.[1][2] This approach allows for the fine-tuning of a molecule's potency, selectivity, and, crucially, its absorption, distribution, metabolism, and excretion (ADME) properties.[1]

The phenol moiety is a frequent player in biologically active molecules, valued for its ability to act as a hydrogen bond donor and engage in key interactions with biological targets.[3][4] However, the very reactivity that makes it a useful pharmacophore also renders it susceptible to rapid metabolism, primarily through glucuronidation or sulfation, leading to poor oral bioavailability and short half-lives.[3][4] This metabolic liability often presents a significant hurdle in drug development.

This guide provides an in-depth, objective comparison of the bioisosteric replacement of a simple phenol with 3-fluoro-5-methoxyphenol. This specific substitution offers a sophisticated strategy to mitigate the inherent drawbacks of the phenol group while preserving or even enhancing its desirable properties. We will explore the causal relationships behind this choice, provide supporting data, and detail the experimental workflows necessary to validate its application.

Comparative Physicochemical Analysis: Phenol vs. This compound

The decision to employ a bioisosteric replacement is grounded in the nuanced interplay of physicochemical properties. The introduction of fluoro and methoxy groups at the meta positions relative to the hydroxyl group on the phenyl ring profoundly alters its electronic and steric characteristics.

PropertyPhenolThis compoundRationale for Change & Predicted Impact
Molecular Formula C₆H₆OC₇H₇FO₂[5][6]Increased molecular complexity.
Molecular Weight 94.11 g/mol 142.13 g/mol [5]Increase in size, potentially affecting binding.
pKa ~9.98[7]~8.59 (Predicted)[8]The electron-withdrawing fluorine atom lowers the pKa, making the hydroxyl group more acidic. This alters the ionization state at physiological pH, which can impact solubility and target engagement.
logP (Lipophilicity) ~1.5~1.8 (Predicted)[5]The addition of the fluoro and methoxy groups increases lipophilicity. This can enhance membrane permeability but may also increase non-specific binding or decrease aqueous solubility.
Hydrogen Bond Donor Count 11[5]The primary hydrogen bond donor capacity of the hydroxyl group is retained.
Hydrogen Bond Acceptor Count 13[5]The fluorine and the oxygen of the methoxy group introduce two additional, albeit weak, hydrogen bond acceptor sites, offering potential for new, favorable interactions with the target protein.[9][10]

The Strategic Rationale: Why this compound?

The choice of this compound is not arbitrary; it is a calculated decision to address multiple challenges simultaneously.

  • Mitigating Metabolic Oxidation : Phenolic rings are prime targets for cytochrome P450 (CYP) enzymes, leading to rapid oxidative metabolism. The strategic placement of fluorine can block these metabolic "soft spots," significantly enhancing the molecule's stability and half-life.[11][12][13] The C-F bond is considerably stronger than a C-H bond, making it resistant to enzymatic cleavage.[12][13]

  • Modulating Acidity (pKa) for Optimal Interaction : The acidity of the phenolic proton is critical for its interaction with many targets. By lowering the pKa, the this compound moiety is more likely to exist as the phenoxide anion at physiological pH. This can strengthen ionic interactions with positively charged residues (e.g., arginine, lysine) in a binding pocket.

  • Fine-Tuning Lipophilicity for Improved Permeability : While increased lipophilicity can be a double-edged sword, a modest increase, as seen with this substitution, can improve a compound's ability to cross cellular membranes, potentially leading to better oral absorption and tissue distribution.

  • Introducing Novel Binding Interactions : The fluorine atom, while a weak hydrogen bond acceptor, can still form productive interactions with suitable donors in a protein binding site.[10] This, combined with the hydrogen bond accepting capability of the methoxy group, provides opportunities to gain additional binding affinity that may have been absent in the parent phenol-containing molecule.

G cluster_0 Parent Compound cluster_1 Bioisosteric Replacement cluster_2 Improved Properties Phenol_Moiety Phenol Moiety - H-bond Donor - Metabolically Liable Replacement This compound - Lower pKa - Blocked Metabolism - Increased Lipophilicity - New H-bond Acceptors Phenol_Moiety->Replacement Bioisosteric Swap Potency Enhanced Potency Replacement->Potency ADME Improved ADME Profile (e.g., Metabolic Stability) Replacement->ADME

Caption: Bioisosteric replacement workflow.

Synthetic Protocol: Preparation of the Key Intermediate

The utility of a building block is contingent on its accessibility. This compound can be reliably synthesized from commercially available starting materials.

Protocol: Synthesis of this compound from 1-Fluoro-3,5-dimethoxybenzene [8][14]

  • Dissolution & Cooling : Under an inert nitrogen atmosphere, dissolve 1-fluoro-3,5-dimethoxybenzene (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.8 M. Cool the solution to -15°C using an appropriate cooling bath.

  • Reagent Addition : Slowly add boron tribromide (BBr₃) in DCM (1.0 M solution, 1.1 eq) to the cooled solution. Maintain the temperature at -15°C during the addition.

  • Reaction : Stir the reaction mixture at -15°C for 1.5 hours. Subsequently, allow the mixture to warm to room temperature and stir for an additional 10 minutes.

  • Quenching : Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of water.

  • Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 1% to 30%), to afford this compound as a white to off-white solid.[8]

Experimental Validation: A Guide to Comparative Assays

The theoretical benefits of this bioisosteric swap must be validated through rigorous experimental testing. Below are protocols for key assays to compare the performance of the parent phenol-containing compound against its this compound analogue.

G start Synthesize Analog Pair (Phenol vs. 3-F-5-MeO-Phenol) assay1 In Vitro Metabolic Stability Assay (Microsomes, S9) start->assay1 assay2 Target Binding/ Functional Assay (e.g., IC50, Ki) start->assay2 assay3 Permeability Assay (e.g., PAMPA, Caco-2) start->assay3 data Comparative Data Analysis assay1->data assay2->data assay3->data decision Decision: Advance Analogue? data->decision

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Fluorinated vs. Non-Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Phenolic Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become an indispensable tool for fine-tuning the properties of bioactive molecules.[1] Phenolic moieties are ubiquitous in natural products and synthetic drugs, acting as crucial pharmacophores through hydrogen bonding and aromatic interactions. However, they are often plagued by rapid metabolism and suboptimal physicochemical properties. The introduction of fluorine—the most electronegative element—can profoundly alter a phenol's characteristics, modulating its acidity, lipophilicity, and metabolic fate.[2] These modifications frequently lead to enhanced biological activity, improved pharmacokinetic profiles, and greater target selectivity.[1]

This guide provides an in-depth comparison of fluorinated and non-fluorinated phenols, moving beyond a simple list of properties to explain the underlying causality behind their divergent behaviors. We will explore the nuanced effects of fluorine substitution on key physicochemical parameters and biological activity, supported by experimental data and validated protocols for their determination.

Part 1: The Physicochemical Transformation - How Fluorine Reshapes the Phenol

The substitution of a hydrogen atom with a fluorine atom on the aromatic ring of a phenol initiates a cascade of electronic and steric changes. These alterations are not uniform and are highly dependent on the position of the fluorine atom (ortho, meta, or para).

1.1 Acidity (pKa): The Inductive and Resonance Tug-of-War

The acidity of a phenol, defined by its pKa, is a measure of the stability of the corresponding phenoxide anion formed upon deprotonation. Fluorine's powerful electron-withdrawing inductive effect (-I) pulls electron density away from the aromatic ring and the hydroxyl group, stabilizing the negative charge on the phenoxide oxygen and thereby increasing acidity (lowering the pKa).[3]

However, fluorine also possesses a lone pair that can participate in resonance, donating electron density back to the ring (+R effect). The net effect on acidity is a delicate balance between these opposing forces, which varies with the substituent's position.

  • Ortho and Para Positions: In these positions, both inductive and resonance effects are at play. The strong inductive effect generally dominates, leading to increased acidity compared to phenol. For instance, 2-fluorophenol and 4-fluorophenol are more acidic than phenol itself.[4]

  • Meta Position: At the meta position, the resonance effect is not operative on the phenoxide oxygen. Therefore, the acidity is primarily influenced by the strong, stabilizing inductive effect, making 3-fluorophenol more acidic than phenol.[3]

The interplay of these effects is visually represented below.

G cluster_effects Electronic Effects of Fluorine on Phenoxide Anion cluster_positions Positional Impact Inductive Inductive Effect (-I) Ortho Ortho Position Inductive->Ortho Strong Meta Meta Position Inductive->Meta Strong Para Para Position Inductive->Para Strong Resonance Resonance Effect (+R) Resonance->Ortho Present (destabilizing) Resonance->Para Present (destabilizing) Acidity Net Acidity (pKa) Ortho->Acidity -I > +R -> Increased Acidity Meta->Acidity -I effect dominates -> Increased Acidity Para->Acidity -I > +R -> Increased Acidity

Caption: Fluorine's influence on phenol acidity.

Table 1: Comparative Acidity of Phenol and Monofluorophenols

CompoundpKa ValueRelative Acidity Trend
Phenol10.0Baseline
2-Fluorophenol (ortho)8.7Most Acidic
3-Fluorophenol (meta)9.3More Acidic
4-Fluorophenol (para)9.9Slightly More Acidic
(Data sourced from reference[4])
1.2 Lipophilicity (logP): Enhancing Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[5] A positive logP value signifies a preference for a lipid-like environment, which often correlates with better membrane permeability.[6]

Replacing a hydrogen atom with fluorine generally increases a molecule's lipophilicity. This is because the C-F bond is more polarized than a C-H bond but fluorine is tightly solvated by water, the overall effect of replacing C-H with C-F on lipophilicity is complex. In many aromatic systems, this substitution leads to an increase in logP.[1] For instance, the introduction of a trifluoromethyl group (-CF3) can increase the logD by approximately one log unit compared to a methyl group (-CH3).[7] This enhancement in lipophilicity can improve a compound's ability to cross cellular membranes and the blood-brain barrier.[1][6]

Table 2: Comparative Lipophilicity of Phenol and Fluorinated Analogs

CompoundCalculated logPExpected Trend
Phenol1.48Baseline
4-Fluorophenol1.83Increased Lipophilicity
2,4-Difluorophenol1.77Increased Lipophilicity
Pentafluorophenol2.53Significantly Increased Lipophilicity
(logP values are representative and can vary based on the calculation method)
1.3 Metabolic Stability: Blocking the "Soft Spots"

Phenolic compounds are often susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, primarily in the liver.[8] This can lead to rapid clearance and low bioavailability. Fluorination offers a powerful strategy to enhance metabolic stability by blocking these metabolic "soft spots."[9]

The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~112 kcal/mol) than the carbon-hydrogen (C-H) bond (~98 kcal/mol).[10][11] Consequently, a C-F bond is much more resistant to enzymatic cleavage by CYP450s.[11] By replacing a hydrogen atom at a known site of metabolism with a fluorine atom, the metabolic pathway can be effectively blocked, increasing the compound's half-life and overall exposure.[1]

However, it is important to note that fluorination does not always guarantee improved metabolic stability and in some cases, can even introduce new liabilities such as oxidative defluorination.[11][12]

G cluster_non_fluorinated Non-Fluorinated Phenol Metabolism cluster_fluorinated Fluorinated Phenol Metabolism A Phenolic Drug (with C-H bond) B CYP450 Enzyme A->B C Metabolic Oxidation (Hydroxylation) B->C D Metabolite (Rapid Clearance) C->D X Fluorinated Phenol (with C-F bond) Y CYP450 Enzyme X->Y Z Metabolism Blocked (Strong C-F bond) Y->Z W Increased Half-Life & Bioavailability Z->W G A 1. Prepare Reagents (Microsomes, Compound, NADPH) B 2. Mix & Pre-incubate (Compound + Microsomes at 37°C) A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Sample at Time Points (0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction (Add Cold Acetonitrile) D->E F 6. Protein Precipitation (Centrifuge) E->F G 7. Analyze Supernatant (LC-MS/MS) F->G H 8. Data Analysis (Calculate t½ and Clint) G->H

References

A Comparative Guide to the Synthesis and Validation of 3-Fluoro-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of a validated experimental protocol for the synthesis of 3-fluoro-5-methoxyphenol, a key intermediate in the development of novel therapeutics.[1] Beyond a simple recitation of steps, this document elucidates the chemical reasoning behind the chosen methodology, offers a comparative analysis with alternative synthetic strategies, and furnishes the detailed protocols necessary for replication and validation in a research setting. The information presented herein is intended for researchers, medicinal chemists, and professionals in drug development who require a robust and well-characterized route to this valuable building block.

Introduction: The Significance of this compound

This compound is a substituted phenol derivative of growing importance in medicinal chemistry. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group meta to the hydroxyl functionality, makes it a crucial precursor for the synthesis of a range of biologically active molecules. Notably, it has been utilized in the preparation of tetracyclic indole derivatives for the treatment of Hepatitis C and in the development of biaryl ethers as reverse transcriptase inhibitors.[1] The strategic placement of the fluorine atom can significantly modulate the physicochemical properties of the final active pharmaceutical ingredient (API), including its metabolic stability, binding affinity, and bioavailability. Given its utility, access to a reliable and well-validated synthetic route is of paramount importance.

Primary Synthesis Route: Selective Demethylation of 1-Fluoro-3,5-dimethoxybenzene

A common and effective method for the preparation of this compound involves the selective mono-demethylation of the readily available starting material, 1-fluoro-3,5-dimethoxybenzene, using boron tribromide (BBr₃).[1] This approach offers a good yield and a straightforward purification process.

Mechanistic Rationale

The choice of boron tribromide as the demethylating agent is predicated on its efficacy in cleaving aryl methyl ethers. The reaction proceeds via a Lewis acid-base adduct formation between the lone pair of the ether oxygen and the empty p-orbital of the boron atom. This is followed by the nucleophilic attack of the bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond. The selectivity for mono-demethylation in this procedure is controlled by the stoichiometry of the reagents and the reaction temperature.

Experimental Workflow Diagram

workflow start Start dissolve Dissolve 1-fluoro-3,5-dimethoxybenzene in Dichloromethane (DCM) start->dissolve cool1 Cool to -15 °C dissolve->cool1 add_bbr3 Slowly add BBr3 solution cool1->add_bbr3 react1 Stir at -15 °C for 1.5 h add_bbr3->react1 warm Warm to room temperature for 10 min react1->warm cool2 Cool to 0 °C warm->cool2 quench Quench with water cool2->quench extract Extract with DCM (3x) quench->extract combine_dry Combine organic layers and dry over Sodium Sulfate extract->combine_dry concentrate Concentrate under reduced pressure combine_dry->concentrate purify Purify by Silica Gel Column Chromatography concentrate->purify product This compound purify->product end End product->end

Caption: Experimental workflow for the synthesis of this compound.

Comparative Analysis of Synthetic Routes

While the selective demethylation of 1-fluoro-3,5-dimethoxybenzene is a reliable method, other strategies can be employed for the synthesis of related substituted phenols. Understanding these alternatives provides valuable context for selecting the most appropriate route based on starting material availability, scalability, and desired purity profile.

Method Starting Material Key Reagents Advantages Disadvantages Typical Yield
Selective Demethylation 1-Fluoro-3,5-dimethoxybenzeneBoron tribromide, DichloromethaneHigh yield, selective for mono-demethylation.Boron tribromide is corrosive and moisture-sensitive.67%[1]
Selective Methylation 3,5-DifluorophenolSodium hydroxide, Dimethyl sulfateReadily available starting material.Potential for di-methylation, dimethyl sulfate is toxic.Not reported for this compound
Nucleophilic Aromatic Substitution 3,5-DifluorobromobenzeneSodium hydroxide, DMSO, Cu(I) catalystOne-pot reaction, suitable for industrial scale.Requires catalyst, may have side reactions.Not reported for this compound

Experimental Protocols and Validation

Synthesis of this compound

Materials:

  • 1-Fluoro-3,5-dimethoxybenzene

  • Boron tribromide (1M solution in dichloromethane)

  • Dichloromethane (DCM)

  • Water

  • Sodium sulfate

  • Silica gel

  • Ethyl acetate

  • Hexane

Procedure: [1]

  • Under a nitrogen atmosphere, dissolve 1-fluoro-3,5-dimethoxybenzene (25 g, 160 mmol) in dichloromethane (200 mL).

  • Cool the solution to -15 °C in an appropriate cooling bath.

  • Slowly add boron tribromide (176 mL, 176 mmol, 1 M solution in dichloromethane) to the cooled solution, maintaining the temperature at -15 °C.

  • Stir the reaction mixture at -15 °C for 1.5 hours.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 10 minutes.

  • Cool the mixture to 0 °C and quench the reaction by the slow addition of water (150 mL).

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of 1%-30% ethyl acetate in hexane to afford this compound.

Expected Yield: 15 g (67%)[1]

Validation and Characterization

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR spectroscopy should be used to confirm the presence of the aromatic protons, the methoxy group protons, and the hydroxyl proton. The coupling patterns and chemical shifts will be indicative of the substitution pattern.

  • ¹³C NMR spectroscopy will confirm the number of unique carbon environments in the molecule.

  • ¹⁹F NMR spectroscopy is crucial for confirming the presence and chemical environment of the fluorine atom.

2. High-Performance Liquid Chromatography (HPLC):

  • HPLC analysis should be performed to determine the purity of the final product. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid) is recommended. The purity is determined by the area percentage of the main peak.

3. Mass Spectrometry (MS):

  • Mass spectrometry will confirm the molecular weight of the synthesized compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Conclusion

The selective demethylation of 1-fluoro-3,5-dimethoxybenzene with boron tribromide stands as a robust and validated method for the synthesis of this compound. This guide provides the necessary experimental details and mechanistic understanding for its successful implementation. By comparing this primary route with alternative strategies and emphasizing rigorous analytical validation, researchers are equipped to produce this key intermediate with high purity and in good yield, facilitating the advancement of drug discovery and development programs.

References

A Senior Application Scientist's Guide to Assessing the Impact of Fluorine Substitution on the pKa of Methoxyphenols

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For phenolic compounds, which are prevalent scaffolds in medicinal chemistry, the pKa dictates the ionization state at physiological pH, thereby affecting membrane permeability and target engagement. Strategic modification of the phenolic ring with substituents like methoxy and fluoro groups offers a powerful tool to modulate this property. This guide provides an in-depth analysis of the electronic interplay between these groups and their collective impact on the acidity of methoxyphenols, supported by experimental data and a validated protocol for pKa determination.

The Underlying Principles: A Duality of Electronic Effects

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide anion. Electron-withdrawing groups (EWGs) stabilize this anion by delocalizing the negative charge, resulting in a lower pKa (stronger acid). Conversely, electron-donating groups (EDGs) destabilize the anion, leading to a higher pKa (weaker acid). This influence is primarily governed by two fundamental electronic phenomena:

  • The Inductive Effect (I): This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the atoms. Both fluorine and the oxygen of the methoxy group are highly electronegative, exerting a potent electron-withdrawing inductive (-I) effect. This effect stabilizes the phenoxide anion and increases acidity. The strength of the inductive effect diminishes with distance from the hydroxyl group.

  • The Resonance Effect (M): Also known as the mesomeric effect, this involves the delocalization of lone pair electrons through the pi (π) system of the aromatic ring. Both fluorine and the methoxy group possess lone pairs that can be donated into the ring, a positive resonance (+M) effect. This donation increases electron density on the ring, destabilizing the phenoxide anion and decreasing acidity. The resonance effect is only operative when the substituent is positioned ortho or para to the hydroxyl group.

The final pKa of a substituted phenol is a finely tuned balance of these often-competing effects.

Deconstructing the Players: Methoxy vs. Fluorine

To understand their combined impact, we must first appreciate their individual contributions.

The Methoxy Group (-OCH₃): A Position-Dependent Modulator

The methoxy group exhibits classic dual behavior. Its oxygen is electronegative (-I effect), but its lone pairs are available for resonance donation (+M effect).

  • Ortho and Para Positions: The +M effect is dominant, donating electron density into the ring and destabilizing the phenoxide. This makes para-methoxyphenol (pKa ≈ 10.21) significantly less acidic than phenol (pKa ≈ 9.98).

  • Meta Position: At the meta position, the resonance effect is inoperative. Therefore, only the electron-withdrawing -I effect is felt, which stabilizes the phenoxide. This makes meta-methoxyphenol (pKa ≈ 9.65) noticeably more acidic than phenol.

The Fluorine Atom (-F): Inductive Powerhouse

Fluorine is the most electronegative element, and its influence on pKa is dominated by its exceptionally strong -I effect. While it technically has a +M effect, it is weak and generally overridden by induction.

  • Positional Trend: The acid-strengthening -I effect is most potent at the ortho position and weakens with distance. This is clearly demonstrated by the pKa values of fluorophenols: ortho-fluorophenol (pKa ≈ 8.7), meta-fluorophenol (pKa ≈ 9.3), and para-fluorophenol (pKa ≈ 9.9).[1] The proximity of fluorine in the ortho position provides the greatest stabilization to the phenoxide anion.[1]

The following diagram illustrates the logical relationship between substituent effects and the resulting pKa.

G subst Substituent on Phenol effects Electronic Effects subst->effects anion Phenoxide Anion Stability effects->anion Govern ewg Electron-Withdrawing (-I, -M) edg Electron-Donating (+I, +M) pka pKa Value anion->pka Determines stab Stabilized ewg->stab Leads to destab Destabilized edg->destab Leads to lower Lower (More Acidic) stab->lower Results in higher Higher (Less Acidic) destab->higher Results in G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Prepare Stock Solution of Test Compound B1 Dilute Stock into Each Buffer A1->B1 A2 Prepare Buffer Series (Varying pH) A2->B1 B2 Record UV-Vis Spectrum for Each pH Sample B1->B2 C1 Plot Absorbance vs. pH (Sigmoidal Curve) B2->C1 C2 Determine Inflection Point C1->C2 C3 pKa = pH at Inflection Point C2->C3

References

A Comparative Guide to the Electronic Effects of Fluorine in 3-Fluoro-5-methoxyphenol: A Computational Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of Fluorine in Molecular Design

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern design.[1][2] Fluorine's unique combination of high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond allows it to profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][3][4] It can modulate lipophilicity, block metabolic pathways, and alter binding affinities through a complex interplay of electronic effects.[5][6]

This guide focuses on a particularly illustrative case: 3-Fluoro-5-methoxyphenol . This molecule presents a fascinating study in competing electronic influences. Situated meta to the phenolic hydroxyl group are two substituents with opposing electronic characters: the strongly inductively electron-withdrawing fluorine atom (-I effect) and the resonance-donating, inductively-withdrawing methoxy group (+R, -I effects).[7][8] Understanding how these forces balance to dictate the molecule's overall electronic character is crucial for predicting its acidity, reactivity, and potential biological interactions.

This publication provides a comprehensive, hands-on guide for researchers to computationally dissect these electronic effects. We will employ Density Functional Theory (DFT) to quantify and visualize the impact of fluorine in this compound, comparing it directly against a series of carefully chosen reference compounds: Phenol , 3-Fluorophenol , and 3-Methoxyphenol . Through this comparative analysis, we will elucidate the distinct contribution of each substituent and their synergistic effect, offering a robust framework for rational molecular design.

Pillar 1: The Computational Gauntlet - Methodological Rationale

The credibility of any computational study rests upon the judicious selection of its theoretical framework. Our approach is grounded in Density Functional Theory (DFT), which offers a formidable balance between computational efficiency and accuracy for systems of this nature.[9][10]

Choice of Functional and Basis Set: We have selected the B3LYP hybrid functional . It is a well-established and widely validated functional that consistently provides reliable results for the electronic properties of organic molecules.[10][11] To accurately model a system containing highly electronegative atoms with lone pairs like fluorine and oxygen, the choice of basis set is critical. We will utilize the 6-311+G(d,p) basis set . Let's deconstruct this choice:

  • 6-311G: A triple-zeta basis set, providing a flexible description of the valence electrons.

  • +: The addition of diffuse functions is essential for accurately describing the behavior of lone-pair electrons and for calculations involving anions, such as the phenoxide, which is critical for pKa prediction.[12][13]

  • (d,p): Polarization functions are added to non-hydrogen (d) and hydrogen (p) atoms. These functions allow for the distortion of atomic orbitals, which is crucial for describing chemical bonds and non-covalent interactions accurately.[12]

This combination of B3LYP/6-311+G(d,p) represents a self-validating system, providing a high level of theory that is well-documented and proven for calculating the properties we aim to investigate, including molecular geometries, electrostatic potentials, and NMR chemical shifts.[11][14] All calculations will be performed using the Gaussian 16 software package.[15]

Pillar 2: In Silico Experimentation - Detailed Protocols

To ensure reproducibility and trustworthiness, we provide detailed, step-by-step protocols for the key computational experiments.

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

The essential first step is to find the lowest energy conformation of each molecule.

  • Build the Molecule: Construct the 3D structure of this compound (and each reference compound) in a molecular editor like GaussView.

  • Create Input File: Generate a Gaussian input file with the following keywords in the route section: #p Opt Freq B3LYP/6-311+G(d,p) SCRF=(Solvent=Water)

    • Opt: Requests a geometry optimization to find the minimum energy structure.

    • Freq: Calculates vibrational frequencies to confirm the optimized structure is a true minimum (i.e., has no imaginary frequencies).

    • SCRF=(Solvent=Water): Applies the Polarizable Continuum Model (PCM) to simulate the implicit effects of an aqueous solvent, which is critical for realistic pKa calculations.

  • Execute Calculation: Run the calculation using Gaussian 16.

  • Verify Minimum: Upon completion, open the output file and check that there are zero imaginary frequencies, confirming the structure is a stable equilibrium geometry.

Protocol 2: Molecular Electrostatic Potential (MEP) Map Generation

MEP maps visualize the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).[16][17][18]

  • Use Optimized Geometry: Start with the optimized coordinates from Protocol 1.

  • Create Input File: Set up a single-point energy calculation and request the generation of a cube file for the electrostatic potential. The route section should include: #p B3LYP/6-311+G(d,p) Pop=NBO Output=WFX SCRF=(Solvent=Water) An additional line density=current cube=potential is often added after the molecule specification.

  • Execute and Visualize: After the calculation completes, use a visualization program (e.g., GaussView, Chemcraft) to open the generated .cube file.

  • Standardize the Color Scale: To make valid comparisons between molecules, it is imperative to use a consistent potential range for the color scale (e.g., -0.05 to +0.05 Hartrees).[16][19] Red typically indicates electron-rich regions (negative potential), while blue indicates electron-poor regions (positive potential).

Protocol 3: Acidity (pKa) Prediction via Thermodynamic Cycle

We will calculate the relative pKa using a well-established thermodynamic cycle that relates the Gibbs free energy of deprotonation in solution to the pKa value.

  • Perform Optimizations: Using Protocol 1, perform geometry optimizations and frequency calculations in water for both the acidic form (phenol, ArOH) and the conjugate base form (phenoxide, ArO⁻) of each of the four molecules.

  • Calculate Gibbs Free Energies: From the output files of the frequency calculations, extract the "Sum of electronic and thermal Free Energies" for both ArOH and ArO⁻.

  • Calculate ΔG°(aq): Compute the Gibbs free energy of deprotonation in the aqueous phase using the formula: ΔG°(aq) = G°(ArO⁻) - G°(ArOH)

  • Calculate pKa: The pKa can then be calculated relative to a reference compound (phenol) with a known experimental pKa (pKa_ref ≈ 9.95) using the following relation: pKa = pKa_ref + (ΔG°(aq) - ΔG°_ref(aq)) / (2.303 * RT) Where R is the gas constant and T is the temperature (298.15 K).

Visualizing the Computational Strategy

The following diagram outlines the comprehensive workflow employed in this guide, from initial molecular setup to the final comparative analysis.

G cluster_setup 1. Molecule Setup cluster_calc 2. DFT Calculations (B3LYP/6-311+G(d,p)) mol_build Build Molecules: - Phenol - 3-Fluorophenol - 3-Methoxyphenol - this compound opt_freq Geometry Optimization & Frequency Calculation (in Water) mol_build->opt_freq Protocol 1 sp_nbo Single Point Energy & NBO/MEP Calculation opt_freq->sp_nbo Use Optimized Geometry pka pKa Calculation opt_freq->pka Protocol 3 (Use Gibbs Free Energies) mep MEP Map Visualization sp_nbo->mep Protocol 2 charges NBO Atomic Charges sp_nbo->charges Extract Charges G cluster_F Fluorine (-I > +R) cluster_OMe Methoxy (+R > -I) cluster_OH Phenolic Group F_node F F_desc Strong Inductive Withdrawal (-I) Weak Resonance Donation (+R) OH_node OH F_node->OH_node -I effect dominates (Increases Acidity) OMe_node OCH₃ OMe_desc Strong Resonance Donation (+R) Weak Inductive Withdrawal (-I) OMe_node->OH_node Net effect is weakly donating (Decreases Acidity) OH_desc Acidity Probe: Stabilization of Phenoxide Determines pKa

References

Safety Operating Guide

Proper Disposal of 3-Fluoro-5-methoxyphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Researchers, scientists, and drug development professionals handle a diverse array of chemical compounds daily. Among these, halogenated phenols such as 3-Fluoro-5-methoxyphenol require meticulous handling and disposal to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. Our aim is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently and responsibly.

Hazard Assessment and Waste Profile

Before any handling or disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple health risks.[1][2]

Key Hazards:

  • Harmful if swallowed[1][2]

  • Causes skin irritation[1][2]

  • May cause respiratory irritation[1][2]

  • Harmful in contact with skin (in some classifications)[1][3]

  • Causes serious eye damage or irritation (in some classifications)[1]

Due to these hazardous properties, this compound must be treated as hazardous waste . Improper disposal, such as drain disposal or mixing with non-hazardous waste, is a violation of environmental regulations and poses a significant safety risk.[4][5][6]

Waste Categorization:

As a fluorinated organic compound, this compound falls under the category of halogenated organic waste .[7][8] This is a critical distinction for proper waste segregation to prevent dangerous reactions and ensure correct disposal by your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor.

Property Value Source
Molecular Formula C7H7FO2PubChem[1]
Molecular Weight 142.13 g/mol PubChem[1]
CAS Number 850793-25-8PubChem[1]

Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment (PPE).

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should also be worn.[9]

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility data for the specific glove type and thickness.[9]

  • Body Protection: A lab coat is essential to protect against skin contact.[9]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. All handling of this compound should ideally be done within a certified chemical fume hood.[10]

Always work in a well-ventilated area, and ensure that a safety shower and eyewash station are readily accessible.[10]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound and associated contaminated materials.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste management.

  • Solid Waste: Collect pure this compound, residues, and contaminated solids (e.g., weigh boats, contaminated paper towels) in a dedicated hazardous waste container labeled for halogenated organic solids .[7][11]

  • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible hazardous waste container labeled for halogenated organic liquids .[7][8] Do not mix with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[4]

  • Contaminated Sharps: Any contaminated sharps, such as needles or broken glassware, must be placed in a puncture-proof sharps container designated for chemically contaminated sharps.[12]

Step 2: Container Selection and Labeling

Choosing the correct container and labeling it accurately are critical for safety and regulatory compliance.[4][13]

  • Container Compatibility: Use containers made of materials compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[8] Ensure the container has a secure, leak-proof cap.

  • Labeling: Every waste container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components of a mixture with their approximate percentages.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The date the waste was first added to the container.

    • Your name, department, and contact information.

Step 3: Waste Accumulation and Storage

Follow your institution's guidelines for satellite accumulation areas (SAAs).

  • Secure Storage: Keep waste containers tightly sealed except when adding waste.[4][8] Store them in a designated, secure area that is away from general laboratory traffic and incompatible materials.

  • Secondary Containment: Liquid waste containers should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[13]

  • Volume Limits: Do not overfill waste containers. A general rule is to fill to no more than 75-90% of the container's capacity to allow for vapor expansion.[7][8]

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the waste container is full or has reached your institution's time limit for accumulation, contact your Environmental Health and Safety (EHS) department to schedule a waste pickup.[14]

  • Do Not Treat Waste: Do not attempt to neutralize or treat the chemical waste yourself unless you are specifically trained and authorized to do so under your facility's protocols.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the spill involves a flammable solvent, extinguish any nearby open flames.

  • Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials like paper towels to absorb flammable solvent spills.

  • Clean-Up: Wearing appropriate PPE, carefully clean up the spill.

  • Dispose of Clean-Up Materials: All materials used for spill clean-up must be disposed of as hazardous waste in the appropriate container.

  • Report the Spill: Report the incident to your supervisor and EHS department, as per your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_id Identification & Segregation cluster_contain Containment cluster_store Storage & Disposal start Start: Have this compound Waste ppe Don Appropriate PPE start->ppe identify Identify Waste Form ppe->identify solid Solid Waste identify->solid Solid liquid Liquid Waste identify->liquid Liquid sharps Contaminated Sharps identify->sharps Sharps container_solid Place in 'Halogenated Organic Solids' Container solid->container_solid container_liquid Place in 'Halogenated Organic Liquids' Container liquid->container_liquid container_sharps Place in Puncture-Proof Sharps Container sharps->container_sharps label_waste Label Container Correctly container_solid->label_waste container_liquid->label_waste container_sharps->label_waste store Store in Satellite Accumulation Area label_waste->store pickup Request EHS Pickup store->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

Conclusion

The proper disposal of this compound is not merely a matter of regulatory compliance but a fundamental aspect of responsible scientific practice. By adhering to the principles of hazard assessment, proper segregation, and established disposal protocols, researchers can ensure a safe laboratory environment for themselves and their colleagues while protecting the wider environment. Always consult your institution's specific waste management guidelines and your EHS department for any questions or clarification.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Fluoro-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities like 3-Fluoro-5-methoxyphenol demands the highest standards of safety and procedural excellence. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for selecting and using Personal Protective Equipment (PPE). The protocols herein are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in a comprehensive understanding of the molecule's potential hazards.

The hazard profile of this compound, a substituted aromatic phenol, dictates a stringent approach to personal protection. Its classification indicates it is harmful if swallowed, causes significant skin irritation, poses a risk of serious eye damage, and may cause respiratory irritation.[1] Furthermore, the parent compound, phenol, is known to be both corrosive and systemically toxic upon absorption through the skin, an effect that can be deceptively masked by its local anesthetic properties.[2][3] Therefore, our safety protocols are conservatively based on the well-documented hazards of phenols, ensuring a robust defense against exposure.

Hazard Summary and GHS Classification

A foundational understanding of a chemical's specific hazards is non-negotiable. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the necessary data to inform our PPE strategy.

Hazard ClassGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 1/2)H318/H319: Causes serious eye damage/irritation
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritation
Acute Toxicity, Dermal (Potential)H312: Harmful in contact with skin (33.3% notification)
Acute Toxicity, Inhalation (Potential)H332: Harmful if inhaled (33.3% notification)
Data sourced from PubChem CID 52180821.[1]

Core Directive: A Multi-Layered Defense Strategy

Handling this compound safely requires more than just wearing gloves; it necessitates a multi-layered defense system where engineering controls are primary, and PPE serves as the critical final barrier.

Primary Engineering Control: The Chemical Fume Hood

Causality: The GHS classification "May cause respiratory irritation" (H335) and potential for "Harmful if inhaled" (H332) makes the use of a certified chemical fume hood mandatory for all manipulations of this compound.[1] This includes weighing solids, preparing solutions, and running reactions. A fume hood is the most effective way to control exposure to vapors and fine powders, protecting the user's respiratory system.[4]

Operational Protocol:

  • Verification: Always verify that the fume hood has a current certification sticker and that the airflow monitor indicates it is functioning correctly before beginning work.

  • Sash Position: Work with the sash at the lowest practical height, and never raise it above the marked safe operating level.

  • Work Zone: Conduct all manipulations at least 6 inches (15 cm) inside the hood to ensure effective containment.[5]

Eye and Face Protection: Preventing Irreversible Damage

Causality: With a high potential to cause serious eye damage (H318), robust eye protection is critical.[1] A splash of a phenol-containing solution can cause permanent injury and blindness.[2]

Operational Protocol:

  • Minimum Requirement: At all times when handling the chemical in any form, wear ANSI Z87.1-compliant (or equivalent) chemical splash goggles.[3] Standard safety glasses do not provide adequate protection from splashes as they are not sealed around the eyes.

  • Elevated Risk: When there is a significant splash hazard—such as when transferring larger volumes (>50 mL), working with heated solutions, or reacting the material under pressure—a full-face shield must be worn over the chemical splash goggles.[4][6]

Hand Protection: The Critical Dermal Barrier

Causality: Phenolic compounds can be readily absorbed through the skin, leading to systemic toxicity.[2] The anesthetic effect can prevent the immediate sensation of a burn, allowing for prolonged, dangerous exposure.[3] Standard laboratory nitrile gloves are often insufficient for prolonged or direct contact with phenols, as they can be penetrated quickly.[2]

Operational Protocol:

  • Incidental Contact (e.g., handling a sealed container): Double-gloving with standard nitrile gloves (minimum 4-mil thickness) is acceptable. Change gloves immediately if any contamination is suspected.[6]

  • Direct Handling & Splash Potential (e.g., weighing, making solutions): For any task involving direct handling of the compound or solutions, more robust gloves are required. The best practice, derived from guidelines for phenol, is to use utility-grade neoprene or butyl rubber gloves over an inner pair of nitrile gloves.[2][4]

    • Rationale: Butyl rubber and neoprene offer superior resistance to phenol breakthrough compared to nitrile.[2] The inner nitrile glove provides a secondary barrier and makes it easier to see a breach in the outer glove.

  • Glove Inspection: Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately after any known contact with the chemical, washing hands thoroughly.

Skin and Body Protection: Full Coverage

Causality: Preventing skin contact is paramount. Accidental spills can contaminate personal clothing, leading to prolonged exposure.

Operational Protocol:

  • Lab Coat: A fully buttoned, long-sleeved laboratory coat must be worn at all times.

  • Body Coverage: Long pants (or equivalent) and fully enclosed, solid-top shoes are mandatory laboratory attire and essential when working with this compound.[4]

  • Splash Hazard: For procedures with a high potential for splashing, a chemically resistant apron, typically made of butyl rubber or neoprene, should be worn over the lab coat.[2][4]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Workflow cluster_assessment Phase 1: Task Assessment cluster_controls Constant Requirement start Begin Work with This compound task What is the task? start->task ppe_low Standard PPE Ensemble: - Chemical Splash Goggles - Lab Coat - Double Nitrile Gloves task->ppe_low  Incidental Contact  (e.g., moving sealed container) ppe_high Enhanced PPE Ensemble: - Goggles + Face Shield - Lab Coat + Chem-Resistant Apron - Butyl/Neoprene over Nitrile Gloves task->ppe_high Direct Handling / Splash Risk (e.g., weighing, making solutions, large volume transfers)   controls Primary Controls: - Certified Fume Hood - Long Pants & Closed-Toe Shoes

Caption: PPE selection workflow for this compound.

Operational and Disposal Plans

Spill Response Protocol:

  • Alert: Immediately alert personnel in the area.

  • Evacuate: If the spill is large or you feel unwell, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Don PPE: For small, manageable spills, don the "Enhanced PPE Ensemble" described above before attempting cleanup. Use Silver Shield®, Viton®, or Viton®-butyl gloves for spill cleanup, as these offer excellent broad-spectrum chemical resistance.[6]

  • Contain: Absorb the spill with an inert material like vermiculite or dry sand.[7]

  • Collect: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.[7]

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., isopropanol), collecting all cleaning materials as hazardous waste.

First Aid for Exposure:

  • Skin Contact: This is a medical emergency. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[8][9] If available, wiping the area with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400) is the recommended first aid treatment for phenol exposures.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15-20 minutes, holding the eyelids open.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Disposal Plan:

  • Waste Segregation: All waste contaminated with this compound must be segregated as halogenated organic hazardous waste.[7]

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and wipes used during handling or cleanup, must be placed in a clearly labeled, sealed hazardous waste container.[7]

  • Empty Containers: "Empty" containers that held the chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous chemical waste.[11] After rinsing and defacing the label, the container can be disposed of as regular lab glass or plastic.[11]

  • Waste Pickup: Follow your institution's procedures for the storage and pickup of hazardous waste. Ensure containers are properly labeled with "Hazardous Waste," the full chemical name, and associated hazards.[7]

By adhering to this comprehensive guide, you build a deep, intrinsic culture of safety that protects not only you and your colleagues but also the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.